Platinum (II) ion
Beschreibung
Eigenschaften
CAS-Nummer |
22542-10-5 |
|---|---|
Molekularformel |
Pt+2 |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
platinum(2+) |
InChI |
InChI=1S/Pt/q+2 |
InChI-Schlüssel |
HRGDZIGMBDGFTC-UHFFFAOYSA-N |
SMILES |
[Pt+2] |
Kanonische SMILES |
[Pt+2] |
Andere CAS-Nummern |
22542-10-5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Characterization of Platinum (II) Phosphorescence Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for characterizing the phosphorescence properties of platinum (II) complexes. These complexes are of significant interest in various fields, including the development of bioimaging agents and photosensitizers for photodynamic therapy, owing to their unique photophysical characteristics. This document offers detailed experimental protocols, a compilation of quantitative data, and visual representations of key processes to aid researchers in this domain.
Fundamental Principles of Platinum (II) Phosphorescence
Phosphorescence is a photoluminescent phenomenon where a molecule absorbs photons and transitions to an excited electronic state. Unlike fluorescence, which involves a rapid return to the ground state from a singlet excited state, phosphorescence originates from a triplet excited state. The transition from a triplet state to a singlet ground state is "spin-forbidden," resulting in a significantly longer lifetime for the excited state, ranging from microseconds to seconds.
The key to the phosphorescent properties of platinum (II) complexes lies in the heavy platinum atom, which enhances spin-orbit coupling. This coupling facilitates intersystem crossing (ISC), a non-radiative transition from the initially formed singlet excited state to the triplet excited state. From the triplet state, the molecule can then relax to the ground state by emitting a photon, a process known as phosphorescence.
The Jablonski diagram provides a visual representation of the electronic and vibrational states of a molecule and the transitions between them.
exploratory studies of platinum (II) catalytic activity in organic reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of exploratory studies into the catalytic activity of platinum (II) complexes in a range of pivotal organic reactions. Delving into the core of these transformations, this document presents quantitative data, detailed experimental protocols, and mechanistic insights to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science. Platinum(II) catalysts, with their unique electronic properties and versatility, have emerged as powerful tools for forging complex molecular architectures, and this guide aims to illuminate their potential.
Cycloisomerization of Enynes
The cycloisomerization of enynes, the intramolecular rearrangement of molecules containing both an alkene and an alkyne, represents a powerful atom-economical method for the synthesis of carbo- and heterocyclic frameworks. Platinum(II) catalysts, particularly simple salts like platinum(II) chloride (PtCl₂), have proven to be highly effective in promoting these transformations.
The reaction is generally believed to proceed through a cationic mechanism initiated by the π-complexation of the electron-rich alkyne to the electrophilic Pt(II) center. This activation renders the alkyne susceptible to nucleophilic attack by the tethered alkene, leading to the formation of a variety of cyclic products.
Quantitative Data for PtCl₂-Catalyzed Enyne Cycloisomerization
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | 1,6-Enyne | PtCl₂ (5) | 1,4-Dioxane | 80 | 1 | 1-Vinylcyclopentene | >95 | [1] |
| 2 | 1,6-Enyne | PtCl₂ (5) | Toluene (B28343) | 80 | 24 | Substituted Phenanthrene | 94 | [2] |
| 3 | 1,8-Enyne | PtCl₂ (10) | Toluene | 110 | 12 | Tetrahydropyridine derivative | 75 | [3] |
| 4 | Allylpropargylamine | (NHC*)Pt(Py)(Cl)₂ (5) / AgBF₄ (10) | Toluene | RT | 4 | Bicyclo[3.1.0]hexanone derivative | 70 | [4][5] |
Experimental Protocol: PtCl₂-Catalyzed Cycloisomerization of a 1,6-Enyne
Materials:
-
1,6-Enyne substrate
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with the 1,6-enyne substrate (1.0 mmol).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Anhydrous toluene (5 mL) is added via syringe, and the solution is stirred to dissolve the substrate.
-
Platinum(II) chloride (0.05 mmol, 5 mol%) is added to the flask under a positive flow of argon.
-
The reaction mixture is heated to 80 °C in an oil bath and stirred for the time indicated by TLC or GC-MS analysis until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate (B1210297) mixture) to afford the desired cycloisomerized product.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Catalytic Cycle for Enyne Cycloisomerization
Caption: Proposed catalytic cycle for the Pt(II)-catalyzed cycloisomerization of enynes.
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a cornerstone of organosilicon chemistry with wide-ranging industrial applications, from the production of silicones to the synthesis of fine chemicals. Platinum(II) complexes, most notably Karstedt's catalyst, are highly efficient catalysts for this transformation.
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the silane (B1218182) to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination to afford the alkylsilane product.
Quantitative Data for Platinum-Catalyzed Hydrosilylation
| Entry | Alkene | Silane | Catalyst | Loading | Temp. (°C) | Time | Product | Yield (%) | Ref. |
| 1 | 1-Octene (B94956) | HSiCl₃ | Karstedt's catalyst | 125 ppm | 60 | 4 h | 1-(Trichlorosilyl)octane | 95 | [6] |
| 2 | Styrene | HSiCl₃ | Karstedt's catalyst | 125 ppm | 60 | <1 h | (2-Phenylethyl)trichlorosilane | >99 | [6] |
| 3 | Cyclohexene | HSiCl₃ | Karstedt's catalyst | 125 ppm | 60 | 2 h | (Trichlorosilyl)cyclohexane | 80 | [6] |
| 4 | α-Olefins | Di(cyclohexa-2,5-dien-1-yl)silane | Pt(dvds) | - | - | - | Trihydrosilanes | - | [7] |
Experimental Protocol: Hydrosilylation of 1-Octene using Karstedt's Catalyst
Materials:
-
1-Octene
-
Triethoxysilane
-
Karstedt's catalyst (in xylene, ~2% Pt)
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A Schlenk flask is charged with 1-octene (10 mmol) and anhydrous toluene (20 mL) under an argon atmosphere.
-
Triethoxysilane (12 mmol) is added to the solution via syringe.
-
The reaction mixture is stirred, and Karstedt's catalyst solution (e.g., 10-20 ppm Pt relative to the alkene) is added via microsyringe.
-
The reaction is typically exothermic and may not require external heating. The progress of the reaction can be monitored by GC-MS or ¹H NMR spectroscopy by observing the disappearance of the Si-H signal.
-
After the reaction is complete (typically within a few hours), the solvent and any excess volatiles can be removed under reduced pressure.
-
The product, 1-(triethoxysilyl)octane, can be purified by vacuum distillation if necessary.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
The Chalk-Harrod Mechanism for Hydrosilylation
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[4][9][10]
C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis, offering a more atom- and step-economical approach to molecular construction compared to traditional methods that rely on pre-functionalized starting materials. Platinum(II) complexes have demonstrated significant promise in mediating the activation and subsequent functionalization of C-H bonds.
These reactions often proceed via a Pt(II)/Pt(IV) catalytic cycle, where the Pt(II) center undergoes oxidative addition into a C-H bond, followed by functionalization at the Pt(IV) center and reductive elimination to regenerate the active Pt(II) catalyst.
Quantitative Data for Platinum-Catalyzed C-H Borylation
| Entry | Arene | Boron Source | Catalyst (mol%) | Ligand | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Mesitylene (B46885) | B₂pin₂ | Pt(ICy)(dvtms) (3.0) | ICy | 120 | 16 | 2-Borylmesitylene | 90 | [7][11] |
| 2 | 1,3,5-Triethylbenzene | B₂pin₂ | Pt(ICy)(dvtms) (3.0) | ICy | 120 | 16 | Borylated product | 85 | [7][11] |
| 3 | 1,3-Di-tert-butylbenzene | B₂pin₂ | Pt(IPr)(dvtms) (3.0) | IPr | 120 | 16 | Borylated product | 88 | [7][11] |
| 4 | Indole | B₂pin₂ | [Ir(OMe)(COD)]₂ / dtbpy | - | 50 | 6 | 2-Borylindole | - | [12] |
Note: While entry 4 uses an Iridium catalyst, it provides a relevant experimental protocol for C-H borylation.
Experimental Protocol: Platinum-Catalyzed C-H Borylation of Mesitylene
Materials:
-
Mesitylene
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Pt(ICy)(dvtms) [ICy = 1,3-dicyclohexylimidazol-2-ylidene, dvtms = divinyltetramethyldisiloxane]
-
Anhydrous hexane (B92381)
-
Argon gas supply
-
A sealed tube or high-pressure reactor
Procedure:
-
In an argon-filled glovebox, a sealed tube is charged with Pt(ICy)(dvtms) (0.03 mmol, 3.0 mol%), bis(pinacolato)diboron (1.0 mmol), and a magnetic stir bar.
-
Anhydrous hexane (1.0 mL) and mesitylene (2.0 mmol) are added to the tube.
-
The tube is sealed, removed from the glovebox, and placed in an oil bath preheated to 120 °C.
-
The reaction mixture is stirred at this temperature for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2,6-dimethylphenylboronic acid pinacol (B44631) ester.
-
The product is characterized by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy.[7][11]
Catalytic Cycle for C-H Borylation
Caption: A plausible catalytic cycle for the platinum-catalyzed C-H borylation of arenes.
Cross-Coupling Reactions
While palladium has long been the dominant metal in cross-coupling chemistry, there is growing interest in exploring the catalytic potential of other transition metals, including platinum. Platinum(II) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have shown promise in catalyzing various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental for the construction of C-C bonds, particularly in the synthesis of biaryls and conjugated systems prevalent in pharmaceuticals and organic materials.
The catalytic cycle for these reactions generally involves oxidative addition of an organic halide to the Pt(0) center (formed in situ from a Pt(II) precatalyst), transmetalation with an organometallic reagent, and reductive elimination to furnish the coupled product and regenerate the active catalyst.
Quantitative Data for Platinum(II)-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Type | Electrophile | Nucleophile | Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | Stille | Aryl Halide | Organostannane | Pd/Pt complexes | Phosphine | DMF | 40 | - | [13] |
| 2 | Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pt complexes | Phosphite/Phosphinite | - | - | - | |
| 3 | Sonogashira | Aryl Bromide | Phenylacetylene | (NHC)Pd-PPh₃ | - | DMF | - | High | [9] |
| 4 | Hiyama | Aryl Halide | Organosilane | Pd(OAc)₂ | XPhos | - | - | 71-94 | [14] |
Note: Data for Pt(II)-catalyzed cross-coupling is less abundant than for palladium. Some entries may refer to palladium catalysis to illustrate the general reaction conditions, while highlighting the potential for platinum catalysis in the accompanying text.
Experimental Protocol: General Procedure for a Pt(II)-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pt(II) precatalyst (e.g., a Pt-NHC complex)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A Schlenk tube is charged with the Pt(II) precatalyst (1-5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous solvent (5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the biaryl product.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for platinum-catalyzed cross-coupling reactions.
This guide serves as a foundational resource for understanding and applying platinum(II) catalysis in organic synthesis. The provided data, protocols, and mechanistic diagrams are intended to facilitate further exploration and innovation in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PtCl2-Catalyzed Cycloisomerization of 1,8-Enynes: Synthesis of Tetrahydropyridine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificspectator.com [scientificspectator.com]
- 9. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-H functionalization at sterically congested positions by the platinum-catalyzed borylation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mechanistic investigation of platinum and palladium catalysed cross- coupling reactions. Implications for the Stille and Heck reactions. | Lund University [lunduniversity.lu.se]
- 14. mdpi.com [mdpi.com]
A New Frontier in Oncology: An In-depth Technical Guide to the Discovery of Novel Platinum (II) Compounds with Anticancer Properties
Audience: Researchers, scientists, and drug development professionals.
The advent of cisplatin (B142131) heralded a revolution in cancer treatment, establishing platinum-based chemotherapy as a clinical mainstay. However, the therapeutic window of conventional platinum (II) drugs is often narrowed by severe side effects and the onset of resistance. This has catalyzed a paradigm shift towards the rational design of novel platinum (II) complexes with superior pharmacological profiles. This technical guide delves into the core aspects of the discovery and preclinical evaluation of these next-generation anticancer agents, providing detailed methodologies and insights into their mechanisms of action.
The Rationale for Innovation in Platinum-Based Chemotherapy
Classical platinum drugs, including cisplatin, carboplatin, and oxaliplatin, exert their cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis. The clinical limitations of these foundational drugs, such as nephrotoxicity, neurotoxicity, and myelosuppression, coupled with both intrinsic and acquired resistance in various cancers, have fueled the quest for new platinum compounds. The key strategies in this endeavor involve modifying the ligand sphere around the platinum center to:
-
Enhance cellular uptake and accumulation.
-
Modulate reactivity to reduce off-target effects.
-
Overcome resistance mechanisms, such as increased DNA repair and drug efflux.
-
Induce alternative cell death pathways beyond conventional apoptosis.
Emerging Classes of Novel Platinum (II) Compounds and their Cytotoxic Profiles
Recent advancements have led to the development of several promising classes of platinum (II) complexes with potent anticancer activity.
Platinum (II) Terpyridine Complexes
These compounds, characterized by a tridentate terpyridine ligand, often exhibit multimodal mechanisms of action, including DNA intercalation and enzyme inhibition. Their distinct structure-activity relationships offer opportunities to fine-tune their biological properties.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Novel Platinum (II) Terpyridine Complexes
| Compound | A2780 (Ovarian) | A549 (Lung) | MDA-MB-231 (Breast) | SH-SY5Y (Neuroblastoma) | SK-OV-3 (Ovarian) | SK-OV-3/DDP (Cisplatin-Resistant Ovarian) |
| [Pt(TpyNH₂)Cl]Cl | 4.8 | 1.9 | 2.3 | >30 | - | - |
| tpy1Pt | - | - | - | - | 1.8 | 0.9 |
| tpy2Pt | - | - | - | - | 2.5 | 1.2 |
| Cisplatin | 10.2 | 9.1 | 11.5 | 1.9 | 5.6 | 18.2 |
Multinuclear Platinum (II) Complexes
Dinuclear and trinuclear platinum complexes, such as BBR3464, can form unique long-range and interstrand DNA crosslinks that are poorly recognized by cellular repair machinery. This often translates to superior activity in cisplatin-resistant tumors.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of a Dinuclear Platinum (II) Complex
| Compound | A2780 (Ovarian) | A2780/cp70 (Cisplatin-Resistant Ovarian) |
| Dinuclear Pt Complex | 0.85 | 1.2 |
| Cisplatin | 0.45 | 4.5 |
Ferroptosis-Inducing Platinum (II) Complexes
A novel and exciting strategy is the development of platinum (II) compounds that induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This mechanism offers a way to bypass apoptosis-resistance pathways.
Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of a Ferroptosis-Inducing Platinum (II) Complex
| Compound | 4T1 (Breast) |
| Pt-Cy + Ultrasound | 5.8 |
| Pt-Cy (dark) | >100 |
Core Experimental Protocols
The following section details the essential methodologies for the synthesis and evaluation of novel platinum (II) anticancer compounds.
Synthesis of Novel Platinum (II) Complexes
Protocol 1: General Synthesis of Platinum (II) Terpyridine Complexes
-
Reaction Setup: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water. In a separate flask, dissolve the desired 4'-substituted-2,2':6',2''-terpyridine ligand in ethanol.
-
Complexation: Slowly add the ethanolic ligand solution to the aqueous K₂[PtCl₄] solution with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water, followed by diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Protocol 2: General Synthesis of Dinuclear Platinum (II) Complexes
-
Ligand Synthesis: Synthesize the bridging ligand, for example, by reacting a diamine with a functionalized pyridine (B92270) derivative.
-
Complexation: React the bridging ligand with two equivalents of a platinum(II) precursor, such as cis-[PtCl₂(DMSO)₂], in a suitable solvent (e.g., DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to days.
-
Isolation and Purification: Precipitate the product by adding a non-solvent (e.g., diethyl ether). Purify the complex by recrystallization or column chromatography.
-
Characterization: Verify the structure using multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt), mass spectrometry, and X-ray crystallography if suitable crystals are obtained.
In Vitro Cytotoxicity Assessment
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the platinum (II) compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][2][3][4][5][6]
Mechanistic Studies: Apoptosis
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis: Treat cancer cells with the platinum (II) compound at its IC₅₀ concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8][9]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mechanistic Studies: Ferroptosis
Protocol 5: Lipid Peroxidation (Malondialdehyde - MDA) Assay
-
Sample Preparation: Treat cells with the ferroptosis-inducing platinum (II) compound. Harvest and homogenize the cells in a suitable buffer on ice.
-
Reaction: Add a solution of thiobarbituric acid (TBA) to the cell homogenate.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm.[2]
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA.
Protocol 6: Glutathione (B108866) Peroxidase 4 (GPX4) Activity Assay
-
Cell Lysate Preparation: Treat cells with the platinum (II) compound, harvest, and prepare a cell lysate.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.
-
Initiation: Start the reaction by adding a substrate for GPX4, such as cumene (B47948) hydroperoxide.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Activity Calculation: Calculate the GPX4 activity based on the rate of NADPH consumption.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in the action of novel platinum (II) compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
The Evolving Paradigm of Platinum(II) Anticancer Agents: A Technical Guide to Novel Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The clinical success of cisplatin (B142131) and its analogues, carboplatin (B1684641) and oxaliplatin, has been a cornerstone of cancer chemotherapy for decades. However, their efficacy is often hampered by significant side effects and the development of drug resistance. This has spurred the development of a new generation of platinum(II) anticancer agents designed to overcome these limitations through novel mechanisms of action. This in-depth technical guide explores the core mechanisms of these emerging platinum(II) complexes, providing detailed experimental protocols and data to support further research and development in this critical area of oncology.
Monofunctional Platinum(II) Complexes: A Shift from Cross-linking to Steric Hindrance
A significant departure from the classical paradigm of bifunctional DNA cross-linking is the development of monofunctional platinum(II) complexes. These agents form only a single covalent bond with DNA, yet exhibit potent anticancer activity, often exceeding that of cisplatin.
Mechanism of Action
The prototypical example of this class is phenanthriplatin (B610081) , cis-[Pt(NH3)2(phenanthridine)Cl]+. Unlike cisplatin, which forms intrastrand and interstrand DNA cross-links, phenanthriplatin binds to a single guanine (B1146940) base.[1][2] The large, planar phenanthridine (B189435) ligand is crucial to its mechanism. Once bound, this bulky ligand intercalates into the DNA major groove, creating significant steric hindrance. This lesion does not cause major distortions in the DNA helix but is highly effective at blocking the progression of RNA polymerase II during transcription.[1][3] This inhibition of transcription is a key cytotoxic event, leading to the downstream activation of apoptotic pathways.[1][2] Furthermore, the hydrophobic nature of the phenanthridine ligand enhances cellular uptake compared to cisplatin.[2]
Quantitative Data: Cytotoxicity of Monofunctional Platinum(II) Complexes
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenanthriplatin | A2780 | Ovarian Cancer | 0.9 | [2] |
| Phenanthriplatin | HCT116 | Colon Cancer | 0.6 | [2] |
| Phenanthriplatin | MCF7 | Breast Cancer | 1.2 | [2] |
| Pyriplatin | A2780 | Ovarian Cancer | 9.4 | [2] |
| cis-[Pt(NH3)2(4-Br-pyridine)Cl]+ | L1210 | Leukemia | >100 | [4] |
Experimental Protocols
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a platinum(II) complex using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the platinum(II) complex in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO or saline) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
CD spectroscopy can be used to assess the conformational changes in DNA upon binding of a platinum complex.
-
Sample Preparation: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final concentration of DNA should result in an absorbance of approximately 1.0 at 260 nm.
-
Titration: Record the CD spectrum of the DNA solution alone from 220 to 320 nm. Add increasing concentrations of the platinum(II) complex to the DNA solution, allowing for an appropriate incubation time at 37°C after each addition. Record the CD spectrum after each addition.
-
Data Analysis: Subtract the CD spectrum of the buffer and the platinum complex alone from the spectra of the DNA-platinum complex solutions. Analyze the changes in the characteristic B-form DNA CD signals (positive band around 275 nm and negative band around 245 nm) to infer the mode and extent of binding.
This protocol details the detection of key apoptosis markers by western blotting.
-
Cell Lysis: Treat cells with the platinum(II) complex at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of apoptosis induced by monofunctional platinum(II) complexes.
References
- 1. Phenanthriplatin - Wikipedia [en.wikipedia.org]
- 2. Phenanthriplatin, a monofunctional DNA-binding platinum anticancer drug candidate with unusual potency and cellular activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-based anticancer agents – Lippard Lab [lippardlab.mit.edu]
- 4. researchgate.net [researchgate.net]
Platinum (II) Complexes for Organic Light-Emitting Diodes (OLEDs): An In-depth Technical Guide
Introduction
The field of organic light-emitting diodes (OLEDs) has witnessed remarkable advancements, driven by the development of highly efficient emitter materials. Among these, phosphorescent platinum (II) complexes have emerged as a promising class of materials due to their ability to harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[1][2] Their square-planar geometry and the strong spin-orbit coupling induced by the heavy platinum atom facilitate efficient intersystem crossing and phosphorescence.[3] This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and device applications of platinum (II) complexes in OLEDs, tailored for researchers, scientists, and professionals in drug development and materials science.
Core Concepts and Design Principles
The design of highly efficient and stable Pt(II) complexes for OLEDs revolves around the strategic selection of ligands that coordinate to the central platinum atom. The ligand architecture, typically categorized as bidentate, tridentate, or tetradentate, plays a crucial role in determining the photophysical and electroluminescent properties of the complex.[1][4]
Ligand Design Strategies:
-
Bidentate Ligands: These complexes, often featuring a cyclometalating ligand (like 2-phenylpyridine (B120327), ppy) and an ancillary ligand (like acetylacetonate (B107027), acac), were among the first to be explored. While synthetically accessible, they can sometimes suffer from limited stability and efficiency due to molecular flexibility.[2][4]
-
Tridentate Ligands: By increasing the number of coordination sites, tridentate ligands impart greater rigidity to the Pt(II) complex.[1][4] This increased rigidity helps to suppress non-radiative decay pathways, leading to enhanced quantum yields and operational stability in OLED devices.[1]
-
Tetradentate Ligands: Offering the highest degree of rigidity, tetradentate ligands lock the platinum atom in a highly constrained coordination environment.[3][5] This structural feature minimizes vibrational quenching and promotes high photoluminescence quantum yields (PLQYs), often approaching unity.[3][5] Consequently, tetradentate Pt(II) complexes are at the forefront of research for achieving highly efficient and stable blue, green, and red OLEDs.[3][5]
A critical factor in the design of these complexes is the energy of the triplet excited state (T1), which dictates the emission color. The electronic properties of the ligands, including their electron-donating or electron-withdrawing nature, are systematically tuned to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, thereby controlling the emission wavelength.[3]
Quantitative Data Summary
The performance of platinum (II) complexes in OLEDs is quantified by several key metrics. The following tables summarize representative data for bidentate, tridentate, and tetradentate Pt(II) complexes, showcasing the impact of ligand design on device performance.
Table 1: Performance of Bidentate Platinum (II) Complexes in OLEDs
| Complex Type | Emission Color | Max. EQE (%) | Luminance (cd/m²) | Lifetime | CIE (x, y) | Reference |
| (ppy)Pt(acac) type | Green | 4.88 | - | - | - | [6] |
| Thiazol-2-ylidene based | - | 12.3 | 300 | - | - | [1] |
| Isoquinolinylpyrazolate based | - | 11.5 | - | - | - | [1] |
| Benzoaryl-pyridine based | Red | 6.3 | - | - | - | [7] |
Table 2: Performance of Tridentate Platinum (II) Complexes in OLEDs
| Ligand Type | Emission Color | Max. EQE (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | Lifetime | Reference |
| N^C^N | Green | 5.6 | 16.4 | 15.5 | - | [1] |
| C^N^N | Yellowish-green | 22.8 | - | - | - | [8] |
| N^C^N with Thiolate | Yellow | - | - | - | - | [1] |
Table 3: Performance of Tetradentate Platinum (II) Complexes in OLEDs
| Ligand Type | Emission Color | Max. EQE (%) | Luminance (cd/m²) | Lifetime (LT70/LT90) | CIE (x, y) | Reference |
| N^C^C^N | Sky-blue | 17.8 | 1000 | 482 h (LT70) | - | [1] |
| Fused 5/6/6 Metallocycles | Sky-blue | 14.5 | 1000 | - | (0.16, 0.28) | [5] |
| Pt(PhPiPy-O-PytmCz) | Green | 11.5 | - | - | - | [9] |
| Pt3 | Blue | 18.6 | 200 | 3947 h (LT70) | - | [10] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful synthesis of high-purity Pt(II) complexes and the fabrication of efficient OLED devices.
Synthesis of a Representative Cyclometalated Pt(II) Complex: (ppy)Pt(acac)
This protocol describes the synthesis of a classic bidentate Pt(II) complex, (2-phenylpyridine)platinum(II)(acetylacetonate).
Diagram of Synthetic Workflow:
Caption: Synthetic scheme for (ppy)Pt(acac).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
2-phenylpyridine (ppy)
-
Glacial acetic acid
-
Sodium acetylacetonate monohydrate
-
Acetone
-
Deionized water
-
Methanol
-
Diethyl ether
Procedure:
-
Synthesis of the Chloro-Bridged Dimer, [Pt(ppy)Cl]₂:
-
In a round-bottom flask, dissolve K₂PtCl₄ (1.0 eq.) in a minimal amount of water.
-
Add a solution of 2-phenylpyridine (2.0 eq.) in glacial acetic acid.
-
Reflux the mixture under an inert atmosphere (e.g., argon) for 24 hours. A yellow precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash thoroughly with water, methanol, and diethyl ether, and then dry under vacuum.
-
-
Synthesis of (ppy)Pt(acac):
-
Suspend the chloro-bridged dimer, [Pt(ppy)Cl]₂ (1.0 eq.), and sodium acetylacetonate monohydrate (2.5 eq.) in acetone.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., dichloromethane/hexane gradient) to obtain the pure (ppy)Pt(acac) complex as a yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Fabrication of a Solution-Processed Multilayer OLED
This protocol outlines the general steps for fabricating a multilayer OLED using spin-coating, a common solution-processing technique.
Diagram of OLED Fabrication Workflow:
References
- 1. A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclometalated platinum(ii) complexes with acyclic diaminocarbene ligands for OLED application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. The synthesis of cyclometalated platinum(ii) complexes with benzoaryl-pyridines as C^N ligands for investigating their photophysical, electrochemical and electroluminescent properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Peripheral Cycloalkyl Functionalized Tetradentate Platinum(II) Phosphorescent Complex: Synthesis, Optical Tuning, and OLED Applications [mdpi.com]
- 10. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
An In-depth Technical Guide to the Synthesis and Characterization of Cyclometalated Platinum (II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of cyclometalated platinum (II) complexes. These organometallic compounds have garnered significant interest due to their unique photophysical properties and promising applications in fields ranging from organic light-emitting diodes (OLEDs) to anticancer therapy. This document details the experimental protocols for their synthesis and characterization, presents key quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Synthesis of Cyclometalated Platinum (II) Complexes
The synthesis of cyclometalated platinum(II) complexes typically involves the reaction of a platinum precursor, most commonly potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with a cyclometalating ligand (often a C^N, C^N^N, or N^C^N donor ligand) and an ancillary ligand. The reaction conditions can be varied, with both thermal and photochemical methods being employed.[1]
A general synthetic scheme involves the initial formation of a chloro-bridged dimer, which is then cleaved by a neutral ancillary ligand to yield the final monomeric complex.[2] Microwave-assisted synthesis has also been reported as an efficient alternative to traditional heating methods.[3]
General Experimental Protocol for the Synthesis of (C^N)Pt(acac) Type Complexes
This protocol is a generalized procedure for the synthesis of a common class of cyclometalated platinum(II) complexes, where C^N is a bidentate cyclometalating ligand (e.g., 2-phenylpyridine) and acac is the acetylacetonate (B107027) ancillary ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Cyclometalating ligand (e.g., 2-phenylpyridine, ppy)
-
Acetylacetone (Hacac)
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of the Chloro-Bridged Dimer [(C^N)Pt(μ-Cl)]₂:
-
A mixture of K₂[PtCl₄] (1.0 mmol) and the cyclometalating ligand (1.0 mmol) is refluxed in a mixture of water and 2-ethoxyethanol (1:3 v/v) under an inert atmosphere for 12-24 hours.
-
The resulting precipitate, the chloro-bridged dimer, is collected by filtration, washed with water and methanol, and dried under vacuum.
-
-
Synthesis of the Monomeric Complex (C^N)Pt(acac):
-
The chloro-bridged dimer (0.5 mmol) is suspended in 2-ethoxyethanol (20 mL).
-
Acetylacetone (1.2 mmol) and sodium carbonate (2.5 mmol) are added to the suspension.
-
The mixture is heated to reflux under an inert atmosphere for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using a dichloromethane/hexane mixture as the eluent.
-
The desired product is obtained as a crystalline solid after recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterization Techniques
A comprehensive characterization of the synthesized cyclometalated platinum(II) complexes is crucial to confirm their structure, purity, and properties. The following techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of these complexes in solution.
-
¹H and ¹³C NMR: Provide information about the organic ligands and their coordination to the platinum center. Coordination to platinum often results in characteristic downfield shifts of the proton and carbon signals of the ligand.
-
³¹P NMR: Used for complexes containing phosphine-based ancillary ligands. The coordination chemical shift and the ¹J(¹⁹⁵Pt-³¹P) coupling constant are diagnostic for the geometry and electronic properties of the complex.[4]
-
¹⁹⁵Pt NMR: Directly probes the platinum center. The chemical shift is highly sensitive to the coordination environment of the platinum atom.[5] Two-dimensional heteronuclear correlation techniques like ¹H-¹⁹⁵Pt HMQC are particularly useful for assigning proton signals coupled to the platinum nucleus.[6]
Instrumentation:
-
High-field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the platinum complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆).
Acquisition Parameters (General Guidance):
-
¹H Frequency: As per the spectrometer's field strength (e.g., 400 or 500 MHz).
-
¹⁹⁵Pt Frequency: Corresponding to the ¹H frequency.
-
Spectral Width (¹H): Typically 10-15 ppm.
-
Spectral Width (¹⁹⁵Pt): A wide spectral width is often necessary due to the large chemical shift range of platinum (e.g., 200-300 ppm).
-
Number of Scans: Dependent on the sample concentration, typically 8-64 scans per increment.
-
Number of Increments in F1 (¹⁹⁵Pt): 128-256 increments.
-
Relaxation Delay: 1-2 seconds.
-
The experiment is set up using the standard pulse programs provided by the spectrometer manufacturer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the complex and to confirm its elemental composition. Electrospray ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used techniques.[6][7]
Single-Crystal X-ray Diffraction
This technique provides unambiguous proof of the molecular structure of the complex in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for representative cyclometalated platinum(II) complexes, extracted from various research publications.
Photophysical Properties
| Complex/Ligand System | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| (ppy)Pt(dpm) | ~380 | 479 | - | 1.4 x 10⁵ s⁻¹ (k_r) | [10] |
| (bzq)Pt(dpm) | - | 495 | - | 0.10 x 10⁵ s⁻¹ (k_r) | [10] |
| (dbq)Pt(dpm) | - | 470 | - | 2.6 x 10⁵ s⁻¹ (k_r) | [10] |
| PPY-DPPM (Solid State) | - | - | 18% | - | [4] |
| [(C^N)Pt(curc)] 4 | - | Dual Emission | - | - | [3] |
| [(C^N)Pt(curc)] 5 | - | Dual Emission | - | - | [3] |
| (C^N)Pt(acac) type | 280-450 | 470-490 | 0.24-0.70 | 5-25 | [11] |
ppy = 2-phenylpyridine; dpm = dipivolylmethanoate; bzq = benzo[h]quinoline; dbq = dibenzo[f,h]quinoline; PPY-DPPM = a phenylpyridine-based complex with a diphosphine ligand; (C^N)Pt(curc) = cyclometalated Pt(II) complex with curcumin.
Cytotoxicity Data (IC₅₀ Values)
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Half-lantern Pt(II)-Pt(II) complex 1A | A549 (Lung) | 7.24 | [12] |
| Half-lantern Pt(II)-Pt(II) complex 1A | SKOV-3 (Ovarian) | 2.21 | [12] |
| Half-lantern Pt(II)-Pt(II) complex 1A | HT29 (Colon) | 1.18 | [12] |
| Half-lantern Pt(II)-Pt(II) complex 1A | MCF-7 (Breast) | 2.71 | [12] |
| [(C^N)Pt(curc)] 4 | SK-ES1 (Ewing's sarcoma) | 15.4 | [3] |
| [(C^N)Pt(curc)] 5 | SK-ES1 (Ewing's sarcoma) | 13.9 | [3] |
| Cisplatin (B142131) | A549 (Lung) | 9.75 | [12] |
| Cisplatin | SKOV-3 (Ovarian) | 19.02 | [12] |
| Cisplatin | HT29 (Colon) | 107.23 | [12] |
| Cisplatin | MCF-7 (Breast) | 15.20 | [12] |
Applications in Drug Development: Anticancer Activity
Cyclometalated platinum(II) complexes have emerged as promising anticancer agents, often exhibiting different mechanisms of action compared to traditional platinum-based drugs like cisplatin. Their activity is often linked to their ability to induce apoptosis and interfere with key cellular signaling pathways.
Experimental Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
96-well plates
-
Test complexes and control drug (e.g., cisplatin)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test complexes and control drug in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the complexes) and a negative control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
Signaling Pathways
Cyclometalated platinum(II) complexes can exert their anticancer effects by modulating various signaling pathways. Two important targets are the PI3K/AKT/mTOR pathway and Topoisomerase IIα.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, and targeting this pathway is a key therapeutic strategy.[2] Some platinum complexes have been shown to inhibit this pathway, leading to cancer cell death.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by Pt(II) complexes.
Topoisomerase IIα is an essential enzyme involved in DNA replication and chromosome segregation. Certain cyclometalated platinum(II) complexes can act as topoisomerase IIα poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks and ultimately apoptosis.[15]
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 4. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme [ouci.dntb.gov.ua]
- 5. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 7. US7442820B1 - Process for the preparation of platinum acetylacetonato complexes - Google Patents [patents.google.com]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. magritek.com [magritek.com]
- 15. Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer. — Oxford Big Data Institute [bdi.ox.ac.uk]
Illuminating the Path Forward: A Technical Guide to the Photophysical Properties of Phosphorescent Platinum (II) Emitters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of phosphorescent platinum (II) emitters. These remarkable complexes, with their unique electronic structures and luminescent characteristics, are at the forefront of innovations in fields ranging from organic light-emitting diodes (OLEDs) to advanced biomedical imaging and therapeutics. This document serves as a detailed resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing complex processes to facilitate a deeper understanding and application of these powerful molecular tools.
Core Photophysical Properties: A Quantitative Overview
The photophysical characteristics of phosphorescent Pt(II) emitters are intrinsically linked to their molecular design, particularly the nature of the cyclometalating and ancillary ligands. These ligands modulate the energies of the frontier molecular orbitals, influencing absorption and emission wavelengths, as well as the efficiencies of radiative and non-radiative decay pathways. The square-planar geometry of Pt(II) complexes also plays a crucial role in their intriguing spectroscopic properties.[1][2] The following tables summarize key photophysical data for a selection of representative phosphorescent Pt(II) complexes, offering a comparative look at their performance.
Table 1: Photophysical Data of Cyclometalated Pt(II) Complexes with Bidentate Ligands
| Complex | Ancillary Ligand | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) | Solvent | Reference |
| [Pt(ppy)(acac)] | Acetylacetonate | ~375, 425 | 470, 500 | 0.25 | 2.1 | CH2Cl2 | [3] |
| [Pt(ppy)Cl]2 | Chloride | ~380, 430 | 510 | - | - | CH2Cl2 | [4] |
| [Pt(thpy)(dpm)] | Dipivaloylmethanate | ~400, 450 | 540 | 0.65 | 4.5 | CH2Cl2 | [3] |
| [Pt(dfppy)(acac)] | Acetylacetonate | ~360, 410 | 470, 495 | 0.42 | 3.2 | CH2Cl2 | [3] |
ppy = 2-phenylpyridine (B120327); thpy = 2-(2-thienyl)pyridine; dfppy = 2-(2,4-difluorophenyl)pyridine; acac = acetylacetonate; dpm = dipivaloylmethanate
Table 2: Photophysical Data of Pt(II) Emitters with Terdentate Ligands
| Complex | Ligand Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) | Solvent | Reference |
| [Pt(N^C^N)Cl] | N^C^N | ~380, 450 | 550 | 0.70 | 3.5 | CH2Cl2 | [5] |
| [Pt(C^N^N)Cl] | C^N^N | ~400, 470 | 580 | 0.55 | 2.8 | CH2Cl2 | [5] |
Table 3: Luminescence Data of Platinum(II) Complexes for Bioimaging and OLEDs
| Complex | Application | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) | Key Feature | Reference |
| [Pt(ppy)(en)]Cl | Bioimaging | 515 (solution), 560 (solid) | - | - | Nuclear staining | [6] |
| Pt(DPP)(acac) | OLED | 530 | 0.35 | 1.8 | Electroluminescence | |
| Pt(BPP)(acac) | OLED | 545 | 0.40 | 2.0 | Electroluminescence |
en = ethylenediamine; DPP = 2,4-diphenylpyridine; BPP = 2-(4-tert-butylphenyl)-4-phenylpyridine
Experimental Protocols: A Methodological Guide
The characterization of the photophysical properties of phosphorescent Pt(II) emitters relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.
Synthesis of a Representative Cyclometalated Platinum(II) Complex: [Pt(ppy)(acac)]
This protocol outlines the synthesis of a common phosphorescent Pt(II) emitter, [Pt(ppy)(acac)], via a two-step process involving the formation of a chloride-bridged dimer intermediate.[3]
-
Synthesis of the Chloride-Bridged Dimer [Pt(ppy)Cl]2:
-
Potassium tetrachloroplatinate(II) (K2[PtCl4]) and 2-phenylpyridine (ppy) are reacted in a 1:2 molar ratio in a mixture of 2-ethoxyethanol (B86334) and water.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, a yellow precipitate of the [Pt(ppy)Cl]2 dimer is formed, which is then collected by filtration, washed with water and ethanol, and dried under vacuum.
-
-
Synthesis of the Monomeric Complex [Pt(ppy)(acac)]:
-
The [Pt(ppy)Cl]2 dimer is suspended in a solvent such as dichloromethane (B109758) or acetone.
-
An excess of acetylacetone (B45752) (acacH) and a base (e.g., sodium carbonate) are added to the suspension.
-
The mixture is stirred at room temperature or slightly heated for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
The resulting solution is filtered to remove any insoluble by-products.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the final [Pt(ppy)(acac)] complex as a yellow solid.
-
Photophysical Measurements
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).
-
Procedure:
-
Prepare a dilute solution of the Pt(II) complex in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
The absorbance at the maxima can be used to calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl).
-
2. Photoluminescence Spectroscopy:
-
Objective: To determine the wavelengths of maximum emission (λ_em) and to characterize the emission profile.
-
Procedure:
-
Prepare a dilute solution of the Pt(II) complex in a spectroscopic grade solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
For phosphorescence measurements, the solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as dissolved oxygen can quench the triplet excited state.
-
Place the cuvette containing the deoxygenated sample solution in a spectrofluorometer.
-
Set the excitation wavelength to one of the absorption maxima of the complex.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength. The emission and excitation slits should be adjusted to optimize the signal-to-noise ratio.
-
3. Phosphorescence Quantum Yield (Φ) Determination:
-
Objective: To quantify the efficiency of the phosphorescence process.
-
Method: The absolute method using an integrating sphere is the most accurate.[7][8][9]
-
Procedure:
-
Place the integrating sphere accessory in the spectrofluorometer.
-
Record the spectrum of the excitation light with the empty integrating sphere (or with a cuvette containing only the solvent).
-
Place the cuvette containing the sample solution inside the integrating sphere.
-
Record the spectrum of the scattered excitation light and the sample's emission.
-
The phosphorescence quantum yield is calculated by the instrument's software, which compares the number of photons emitted by the sample to the number of photons absorbed. The calculation is based on the following principle: Φ = (Number of emitted photons) / (Number of absorbed photons).
-
4. Excited-State Lifetime (τ) Measurement:
-
Objective: To determine the decay kinetics of the phosphorescent excited state.
-
Method: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring phosphorescence lifetimes in the nanosecond to microsecond range.[10][11][12][13] For longer lifetimes, multichannel scaling (MCS) can be employed.[10]
-
Procedure (TCSPC):
-
The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED) at a wavelength absorbed by the complex.
-
The emitted photons are detected by a sensitive, high-speed detector (e.g., a photomultiplier tube).
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the emitted photons is constructed.
-
The resulting decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the phosphorescence lifetime (τ).
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Applications in Drug Development: Signaling Pathways
The unique photophysical properties of phosphorescent Pt(II) emitters make them highly valuable in drug development, not only as therapeutic agents themselves but also as probes for visualizing biological processes.
Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer, upon excitation with light of a specific wavelength, generates reactive oxygen species (ROS) that can induce cell death. Many phosphorescent Pt(II) complexes are excellent photosensitizers due to their efficient population of the triplet state, which can transfer its energy to molecular oxygen.
Induction of Apoptosis
Certain phosphorescent Pt(II) complexes have been shown to induce apoptosis, or programmed cell death, in cancer cells. While the precise mechanisms can vary, a common pathway involves the generation of intracellular ROS, leading to mitochondrial dysfunction and the activation of the caspase cascade.
This guide provides a foundational understanding of the photophysical properties of phosphorescent platinum (II) emitters, their characterization, and their potential applications in drug development. The continued exploration and innovative design of these complexes promise to unlock new and powerful tools for science and medicine.
References
- 1. Phosphorescent cyclometalated platinum( ii ) complexes with phenyldiazine N^C ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03690H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorescent cyclometalated platinum(ii) complexes with phenyldiazine N^C ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorescence and phosphorescence quantum yield determination using integrating sphere and by comparing with etalon material methods [vu.lt]
- 9. jascoinc.com [jascoinc.com]
- 10. youtube.com [youtube.com]
- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 12. Fluorescence Lifetime Imaging by Multi-Detector TCSPC [opg.optica.org]
- 13. bhu.ac.in [bhu.ac.in]
Platinum(II) Coordination Polymers: A Technical Guide to Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The field of metallo-supramolecular chemistry has seen a surge of interest in platinum(II) coordination polymers, driven by their fascinating structural diversity and significant potential in various applications, most notably in cancer therapy. The unique coordination chemistry of the square-planar Pt(II) ion facilitates the self-assembly of intricate one-, two-, and three-dimensional structures. These polymers often exhibit intriguing photophysical properties and, critically, have shown promise as novel anticancer agents that may overcome the limitations of traditional platinum-based drugs like cisplatin (B142131).[1][2][3][4]
This technical guide provides an in-depth overview of the synthesis, structural characterization, and biological implications of platinum(II) coordination polymers. It is designed to serve as a comprehensive resource for researchers and professionals engaged in materials science, medicinal chemistry, and drug development.
Synthesis of Platinum(II) Coordination Polymers
The synthesis of platinum(II) coordination polymers can be broadly categorized into two primary methods: solution-based synthesis at or near room temperature and solvothermal/hydrothermal synthesis conducted at elevated temperatures and pressures. The choice of method depends on the desired polymer structure, the nature of the organic ligands, and the desired crystalline properties.
Solution-Based Synthesis
This method involves the direct reaction of a platinum(II) precursor, typically K₂PtCl₄ or a pre-synthesized platinum(II) complex, with a bridging organic ligand in a suitable solvent or solvent mixture at ambient or slightly elevated temperatures. The slow evaporation of the solvent or the diffusion of a non-solvent can facilitate the crystallization of the coordination polymer.
Hydrothermal/Solvothermal Synthesis
In this approach, the reactants are sealed in a Teflon-lined autoclave with a solvent and heated to temperatures typically ranging from 120 to 180 °C. The elevated temperature and pressure can promote the formation of thermodynamically stable and often highly crystalline coordination polymers that may not be accessible under milder conditions.[5][6]
Experimental Protocols
Protocol 1: Solution-Based Synthesis of a Pt(II) Coordination Polymer with a Bipyridine-Based Ligand
This protocol is a representative example for the synthesis of a one-dimensional Pt(II) coordination polymer using a bipyridine-based bridging ligand.[7][8][9]
Materials:
-
K₂PtCl₄ (Potassium tetrachloroplatinate(II))
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve K₂PtCl₄ (0.1 mmol) in 5 mL of deoxygenated DMF under an inert atmosphere.
-
In a separate flask, dissolve 4,4'-bipyridine (0.1 mmol) in 5 mL of deoxygenated DMF.
-
Slowly add the 4,4'-bipyridine solution to the K₂PtCl₄ solution dropwise with continuous stirring.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Slowly diffuse diethyl ether into the reaction mixture until a precipitate forms.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: Hydrothermal Synthesis of a Pt(II) Coordination Polymer
This protocol provides a general method for the hydrothermal synthesis of a platinum(II) coordination polymer.[5][6]
Materials:
-
PtCl₂ (Platinum(II) chloride)
-
Bridging organic ligand (e.g., a dicarboxylic acid or a nitrogen-containing heterocycle)
-
Deionized water or an organic solvent (e.g., ethanol, acetonitrile)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, combine PtCl₂ (0.1 mmol) and the bridging organic ligand (0.1 mmol).
-
Add 10 mL of deionized water or the chosen organic solvent.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Place the autoclave in an oven and heat to 160 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with water and ethanol, and air dry.
Structural Characterization
The structural elucidation of platinum(II) coordination polymers relies on a combination of analytical techniques. Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms and the overall polymer architecture. Spectroscopic methods, particularly NMR, provide valuable information about the coordination environment of the platinum center and the organic ligands. Thermal analysis techniques are employed to assess the thermal stability of the polymers.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized platinum(II) coordination polymer.
Data Presentation: Structural Parameters
The following tables summarize key structural parameters obtained from single-crystal X-ray diffraction studies of various platinum(II) coordination polymers. These data provide insights into the coordination environment of the Pt(II) center and the influence of different ligands on the polymer's structure.
Table 1: Selected Pt-N Bond Lengths in Platinum(II) Coordination Polymers with N-donor Ligands
| Compound Class | Ligand Type | Pt-N Bond Length (Å) | Reference |
| Pt(II)-Bipyridine | 4,4'-Bipyridine | 2.01 - 2.05 | [10] |
| Pt(II)-Terpyridine | Terpyridine | 1.96 - 2.12 | [3] |
| Pt(II)-Benzothiazole | 2-methyl-1,3-benzothiazole | 2.02 - 2.04 | [10] |
Table 2: Selected Pt-P Bond Lengths in Platinum(II) Coordination Polymers with P-donor Ligands
| Compound Class | Ligand Type | Pt-P Bond Length (Å) | Reference |
| cis-PtBr₂(P(OMe)₃)₂ | Trimethylphosphite | 2.207 - 2.210 | [11][12][13][14] |
| cis-PtBr₂(PPh₃)₂ | Triphenylphosphine | 2.265 - 2.269 | [11][12][13][14] |
| L1-DPPM | Diphosphine | 2.231 - 2.322 | [15] |
Table 3: Selected Bond Angles in Square Planar Platinum(II) Coordination Polymers
| Compound Class | Bond Angle | Angle (°) | Reference |
| Pt(II)-Bipyridine | N-Pt-N | ~90 and ~180 | [16] |
| cis-PtBr₂(P(OMe)₃)₂ | P-Pt-P | 98.4 | [13] |
| cis-PtBr₂(P(OMe)₃)₂ | Br-Pt-Br | 89.3 | [13] |
| L1-DPPM | C-Pt-N | 78.3 | [15] |
| L1-DPPM | P-Pt-P | 71.8 | [15] |
Data Presentation: Spectroscopic and Thermal Data
Table 4: Representative NMR Spectroscopic Data for Platinum(II) Coordination Polymers
| Nucleus | Compound Class | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
| ¹⁹⁵Pt | Pt(II) complexes | Wide range (-5500 to 1500) | - | [17][18][19][20][21] |
| ³¹P | L1-DPPM | -40.9, -35.3 | ¹J(Pt-P) = 3000, 1800; ²J(P-P) = 110 | [15] |
| ³¹P | cis-[PtCl₂(P(C₂H₄COOH)₃)₂] | 4.23 | ¹J(Pt-P) = 3475 | [22] |
| ³¹P | trans-[PtCl₂(P(C₂H₄COOD)₃)₂] | 9.28 | ¹J(Pt-P) = 2403 | [22] |
Table 5: Thermal Decomposition Data for Representative Coordination Polymers
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Reference |
| Generic Coordination Polymer | Dehydration (guest water) | up to 95 | Varies | [23] |
| Generic Coordination Polymer | Dehydration (coordinated water) | 105 - 207 | Varies | [23] |
| Generic Coordination Polymer | Decarboxylation | > 207 | Varies | [23] |
Biological Activity and Mechanisms of Action
A significant driving force for the research into platinum(II) coordination polymers is their potential as anticancer agents. Many of these polymers exhibit cytotoxicity against various cancer cell lines, in some cases surpassing the activity of cisplatin. Their mechanisms of action are often multifaceted, involving both DNA binding and the inhibition of key cellular enzymes.
Cellular Uptake
The entry of platinum(II) complexes into cells is a critical first step for their therapeutic action. Uptake can occur through several mechanisms:
-
Passive Diffusion: Lipophilic complexes can diffuse across the cell membrane.
-
Facilitated Diffusion: Carrier proteins, such as copper transporter 1 (CTR1) and organic cation transporters (OCTs), can facilitate the transport of platinum complexes into the cell.[2][4][24][25]
Signaling Pathways
Once inside the cell, platinum(II) complexes can trigger a cascade of signaling events, ultimately leading to cell death. Two prominent pathways are the DNA damage response and the inhibition of growth factor receptor signaling.
1. DNA Damage Response (DDR) Pathway:
Similar to cisplatin, many platinum(II) coordination polymers can bind to DNA, forming adducts that distort the DNA helix. This damage is recognized by cellular machinery, activating the DNA damage response (DDR) pathway. Key components of this pathway include the nucleotide excision repair (NER) and mismatch repair (MMR) systems. If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death).[5][26][27][28][29]
2. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
Some platinum(II) coordination polymers have been designed to target specific cellular proteins in addition to DNA. One such target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, these platinum complexes can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[3][30][31][32]
Conclusion
Platinum(II) coordination polymers represent a versatile and promising class of materials with significant potential in the field of drug development. Their modular nature allows for the fine-tuning of their structural, photophysical, and biological properties through the careful selection of organic ligands. The ability of these polymers to interact with biological targets through multiple mechanisms, including DNA binding and enzyme inhibition, offers exciting possibilities for the development of novel anticancer therapies that can overcome the challenges of resistance and toxicity associated with current platinum-based drugs. Further research into the synthesis of novel architectures, a deeper understanding of their structure-activity relationships, and comprehensive in vivo studies will be crucial in translating the potential of these fascinating materials into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-Membrane Interactions and Their Influence on Platinum Complexes Activity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. via.library.depaul.edu [via.library.depaul.edu]
- 10. New platinum(II) complexes with benzothiazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlating Pt–P bond lengths and Pt–P coupling constants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Correlating Pt-P bond lengths and Pt-P coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Square planar molecular geometry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Accurate prediction of 195Pt NMR chemical shifts for a series of Pt(ii) and Pt(iv) antitumor agents by a non-relativistic DFT computational protocol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. 195Pt NMR--theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. scispace.com [scispace.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Research progress of DNA damage repair (DDR) and DDR inhibitors in tumor immunotherapy | springermedizin.de [springermedizin.de]
- 30. Frontiers | Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity [frontiersin.org]
- 31. EGFR-targeting peptide-coupled platinum(IV) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to Aggregation-Induced Emission in Platinum(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical phenomenon of aggregation-induced emission (AIE) in platinum(II) complexes. It delves into the core mechanisms, molecular design strategies, and diverse applications of these materials, with a particular focus on their utility in bioimaging and photodynamic therapy. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, chemistry, and drug development.
Introduction to Aggregation-Induced Emission (AIE)
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation.[1] This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases with increasing concentration or in the solid state.[2] The concept of AIE was first introduced in 2001 and has since opened up new avenues for the development of advanced luminescent materials.[1]
Platinum(II) complexes, with their square-planar geometry and d⁸ electron configuration, are particularly well-suited for exhibiting AIE.[3] Their propensity for forming intermolecular interactions, such as Pt-Pt and π-π stacking in the aggregated state, plays a crucial role in activating their luminescent properties.[4] These AIE-active Pt(II) complexes have garnered significant attention due to their potential applications in organic light-emitting diodes (OLEDs), chemical sensors, bioimaging, and photodynamic therapy (PDT).[2][5]
The Core Mechanism: Restriction of Intramolecular Motion (RIM)
The generally accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM) .[6] In dilute solutions, luminogenic molecules can dissipate absorbed energy through non-radiative pathways, primarily via intramolecular rotations and vibrations. These motions, such as the rotation of phenyl rings against each other, lead to the relaxation of the excited state without the emission of photons.[1]
Upon aggregation, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative pathways, resulting in enhanced fluorescence or phosphorescence.[6]
In the context of Pt(II) complexes, several factors contribute to the AIE phenomenon:
-
Pt-Pt Interactions: The close proximity of platinum atoms in the aggregated state can lead to the formation of metal-metal-to-ligand charge transfer (MMLCT) excited states, which are often emissive.[4]
-
π-π Stacking: The planar structures of many Pt(II) complexes facilitate intermolecular π-π stacking, which further restricts molecular motion.[4]
-
Restriction of Excited-State Geometry: In the excited state, some molecules undergo significant geometrical changes that can lead to non-radiative decay. Aggregation can prevent these conformational changes, thus promoting emission.[4]
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Quantitative Data of AIE-Active Platinum(II) Complexes
The photophysical properties of AIE-active Pt(II) complexes can be finely tuned by modifying their ligand structures. The following table summarizes key quantitative data for a selection of these complexes.
| Complex | Ligands | Emission λ (nm) in Solution | Emission λ (nm) in Aggregate/Solid | Quantum Yield (Φ) in Solution | Quantum Yield (Φ) in Aggregate/Solid | Lifetime (τ) in Aggregate/Solid (μs) | Reference |
| Pt-ppy | cis-bis(2-phenylpyridine) | Non-emissive | 610 (red) | < 0.01 | 0.70 | 1.92 | [3] |
| Pt-tBu | cis-bis(2-(tert-butyl)phenylpyridine) | Non-emissive | 650 (deep-red) | < 0.01 | 0.65 | 1.85 | [3] |
| (ppy)Pt(dpm) | 2-phenylpyridine (B120327), dipivolylmethanoate | 479 | - | - | - | - | [7] |
| (bzq)Pt(dpm) | benzo[h]quinoline, dipivolylmethanoate | 495 | - | - | - | - | [7] |
| (dbq)Pt(dpm) | dibenzo[f,h]quinoline, dipivolylmethanoate | 470 | - | - | - | - | [7] |
| TTC-Pt | AIE-active D-π-A ligand | 650 (NIR) | - | - | - | - | [8][9] |
Experimental Protocols
This section outlines the general methodologies for the synthesis and characterization of AIE-active Pt(II) complexes.
General Synthesis Protocol for Cyclometalated Pt(II) Complexes
A common method for synthesizing cyclometalated Pt(II) complexes, such as those with phenylpyridine-type ligands, involves the reaction of a platinum precursor with the respective cyclometalating ligand.
Example: One-pot synthesis of Pt(ppy)₂-type complexes [3]
-
Reactants: K₂PtCl₄, 2-phenylpyridine (ppy) or its derivative, acetic acid (solvent).
-
Procedure: a. A mixture of K₂PtCl₄ and a slight excess of the ppy ligand is refluxed in glacial acetic acid. b. The reaction progress is monitored by thin-layer chromatography (TLC). c. Upon completion, the reaction mixture is cooled to room temperature. d. The resulting precipitate is collected by filtration, washed with methanol (B129727) and diethyl ether, and then dried under vacuum. e. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Characterization of AIE Properties
4.2.1. UV-vis and Photoluminescence (PL) Spectroscopy
-
Objective: To determine the absorption and emission properties of the Pt(II) complexes in both solution and aggregated states.
-
Instrumentation: A UV-vis spectrophotometer and a fluorescence spectrophotometer.
-
Procedure for AIE Measurement:
-
Prepare a stock solution of the Pt(II) complex in a good solvent (e.g., acetonitrile (B52724) or THF) at a concentration of approximately 10⁻⁵ M.
-
Record the UV-vis absorption and PL spectra of the dilute solution.
-
Induce aggregation by adding a poor solvent (e.g., water) in varying fractions (from 0% to 90% by volume).
-
After allowing the mixture to equilibrate (e.g., with sonication), record the PL spectra for each mixture.
-
An increase in PL intensity with an increasing fraction of the poor solvent indicates AIE activity.
-
4.2.2. Quantum Yield and Lifetime Measurements
-
Objective: To quantify the efficiency and lifetime of the emission process.
-
Instrumentation: An integrating sphere coupled with a fluorescence spectrophotometer for quantum yield measurements, and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.
-
Procedure:
-
For quantum yield (Φ) in the solid state, the powdered sample is placed in the integrating sphere, and the emission and scattering are measured. The Φ is calculated relative to a standard reference.
-
For lifetime (τ) measurements, the sample is excited with a pulsed laser, and the decay of the emission intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the lifetime.
-
Application in Photodynamic Therapy: A Case Study of TTC-Pt
AIE-active Pt(II) complexes are emerging as promising photosensitizers for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon light irradiation, leading to cancer cell death.[8][9]
A notable example is the monofunctional Pt(II) complex TTC-Pt . This complex exhibits enhanced singlet oxygen production and has been shown to be effective against cancer cells with negligible dark toxicity.[8]
Cellular Uptake and Localization
TTC-Pt enters cancer cells (e.g., HeLa cells) via an endocytosis pathway and primarily localizes in the lysosomes.[8][9]
Signaling Pathway of Cell Death
Upon light irradiation, TTC-Pt generates ROS, which triggers a cascade of events leading to two distinct forms of programmed cell death: necroptosis and ferroptosis .[8][9] This dual-pathway induction is particularly advantageous for overcoming apoptosis-resistant cancers.
The key steps in the signaling pathway are:
-
ROS Generation: Light activation of TTC-Pt in the lysosomes leads to the production of ROS.
-
FSP1 Down-regulation: The generated ROS cause the down-regulation of Ferroptosis Suppressor Protein 1 (FSP1).[8]
-
Lipid Peroxidation: The decrease in FSP1 leads to an accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Induction of Ferroptosis and Necroptosis: The excessive lipid peroxidation and other cellular damage induce both ferroptosis (an iron-dependent form of cell death) and necroptosis (a programmed form of necrosis).[8][9]
Caption: Signaling pathway of TTC-Pt induced photodynamic therapy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the research and development of AIE-active Pt(II) complexes.
Caption: Experimental workflow for AIE-active Pt(II) complexes.
Conclusion
Aggregation-induced emission in platinum(II) complexes is a rapidly advancing field with significant potential for technological and biomedical applications. The ability to tune their photophysical properties through rational molecular design, coupled with their unique emission characteristics in the aggregated state, makes them highly attractive for the development of next-generation materials. This guide has provided a foundational understanding of the core principles, methodologies, and applications of AIE-active Pt(II) complexes, offering a valuable resource for professionals in the field. Further research will undoubtedly continue to uncover new facets of this intriguing phenomenon and expand its practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Platinum complexes with aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Platinum complexes with aggregation-induced emission - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00218K [pubs.rsc.org]
- 5. AIE-active theranostic system: selective staining and killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 7. Photophysical properties of cyclometalated Pt(II) complexes: counterintuitive blue shift in emission with an expanded ligand π system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An AIE-based monofunctional Pt(ii) complex for photodynamic therapy through synergism of necroptosis–ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An AIE-based monofunctional Pt(ii) complex for photodynamic therapy through synergism of necroptosis–ferroptosis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Theoretical and Computational Guide to the Electronic Structure of Platinum (II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to study the electronic structure of platinum (II) complexes. It is designed for professionals in research, chemistry, and drug development who are focused on understanding and designing novel platinum-based therapeutics. This document summarizes key computational protocols, presents quantitative data from literature, and visualizes fundamental concepts and workflows.
Introduction: The Significance of Platinum (II) Electronic Structure
Platinum (II) complexes, particularly those with a square planar geometry, are central to modern medicine, most notably in the field of oncology.[1] The anticancer activity of drugs like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) is intrinsically linked to their electronic structure, which dictates their reactivity, kinetic stability, and mechanism of action.[2] These d⁸ metal complexes exhibit a unique electronic configuration that allows them to act as potent electrophiles, forming stable adducts with biological macromolecules, primarily DNA.[3]
A thorough understanding of the electronic properties—such as the energies of frontier molecular orbitals (HOMO and LUMO), the nature of electronic transitions, and the distribution of electron density—is crucial for rational drug design. Computational chemistry provides an indispensable toolkit for elucidating these properties, offering insights that can guide the synthesis of new complexes with improved efficacy, better target selectivity, and reduced side effects.[4] This guide delves into the theoretical frameworks and computational practices that form the foundation of this research.
Theoretical and Computational Methodologies
The theoretical investigation of Pt(II) complexes relies heavily on quantum mechanical calculations. Density Functional Theory (DFT) has emerged as the most widely used method due to its favorable balance of computational cost and accuracy for transition metal systems.[5][6]
Density Functional Theory (DFT) for Ground-State Properties
DFT is employed to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies of Pt(II) complexes. The selection of the functional and basis set is critical for obtaining reliable results.
Commonly Used Functionals:
-
Hybrid Functionals: B3LYP, PBE0, and mPW1PW91 are frequently used as they incorporate a portion of exact Hartree-Fock exchange, which is often crucial for accurately describing the electronic properties of metal complexes.[2][5][7]
-
Meta-GGA and Range-Separated Functionals: Functionals like M06-2X and CAM-B3LYP have shown good performance for calculating electronic spectra and reaction energetics.[3]
Basis Sets and Relativistic Effects: Due to platinum's high atomic number, relativistic effects significantly influence its electronic structure and must be accounted for.[7] This is typically achieved through two main approaches:
-
Effective Core Potentials (ECPs): ECPs, such as LANL2DZ and the Stuttgart-Dresden (SDD) potential, replace the core electrons of the platinum atom with a potential, reducing computational cost while implicitly including scalar relativistic effects.[2][8] The valence electrons are described by an accompanying basis set.
-
All-Electron Relativistic Hamiltonians: More rigorous methods, such as the Zeroth-Order Regular Approximation (ZORA), treat all electrons explicitly while incorporating both scalar relativistic effects and spin-orbit coupling.[5]
For the lighter ligand atoms (C, H, N, O, Cl), Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly employed.[7] A recent systematic study determined that the PBE0 functional combined with the def2-TZVP basis set for ligands and a ZORA relativistic approximation provides excellent geometric predictions.[5]
Time-Dependent DFT (TD-DFT) for Excited States
To investigate the electronic absorption spectra (UV-Vis) and photochemical properties of Pt(II) complexes, Time-Dependent Density Functional Theory (TD-DFT) is the standard method.[3][9] TD-DFT calculates vertical excitation energies, which correspond to the absorption bands in an experimental spectrum. Analysis of the molecular orbitals involved in these transitions allows for their characterization as metal-centered (d-d), ligand-centered (π-π*), or charge-transfer (MLCT, LMCT) transitions.[9]
Typical Computational Protocol:
A standard computational workflow for investigating a new Pt(II) complex is outlined below. This process combines geometry optimization, validation of the structure, and calculation of electronic properties.
The Electronic Structure of Square-Planar Pt(II) Complexes
As a d⁸ metal ion, Pt(II) predominantly forms four-coordinate, square planar complexes.[10] According to ligand field theory, the electrostatic field of the four ligands removes the degeneracy of the five d-orbitals. The orbitals with lobes pointing directly at the ligands (in the xy-plane) are destabilized the most, while those avoiding the ligands are stabilized.
The typical energy ordering of the d-orbitals in a square planar Pt(II) complex is: dx²-y² (b₁g) >> dxy (b₂g) > dz² (a₁g) ≈ dxz, dyz (eg)
This large energy gap between the occupied d-orbitals and the unoccupied dx²-y² orbital leads to a low-spin configuration, with the eight d-electrons filling the four lower-energy orbitals.[11] The HOMO is typically the dxy or dz² orbital, while the LUMO is the antibonding dx²-y² orbital.
Application in Anticancer Drug Development
Computational studies are instrumental in understanding the mechanism of action of platinum-based anticancer drugs. The activity of cisplatin, for example, is initiated by a hydrolysis process.
The Cisplatin Activation Mechanism
Inside the cell, where the chloride concentration is low, the chloride ligands of cisplatin are sequentially replaced by water molecules.[12] This aquation process is the key activation step, forming highly reactive mono- and diaqua species that can readily bind to the nitrogen atoms of DNA bases, particularly guanine.[13][14] DFT calculations have been crucial in determining the energetics of this process, showing that the hydrolysis is thermodynamically favorable inside the cell.[13][15]
By modeling these reaction pathways, researchers can predict how modifications to the ligand structure will affect the rate of activation and the stability of the resulting DNA adducts. This knowledge is vital for designing next-generation drugs that can overcome cisplatin resistance or exhibit a different spectrum of activity.[16]
Quantitative Data Summary
Theoretical calculations provide a wealth of quantitative data that can be compared with experimental results to validate computational models. The tables below summarize representative geometric parameters for cisplatin, a foundational Pt(II) complex.
Table 1: Calculated vs. Experimental Bond Lengths (Å) for Cisplatin
| Bond | DFT (LSDA/SDD) | DFT (PBE0/SDD) | Experimental (X-ray) |
| Pt-Cl | 2.370 | 2.378 | 2.32-2.33 |
| Pt-N | 2.108 | 2.112 | 2.01-2.05 |
Data compiled from computational studies. Note that calculated values are for the gas phase and can differ slightly from crystal structures. Sources:[8][17][18]
Table 2: Calculated vs. Experimental Bond Angles (°) for Cisplatin
| Angle | DFT (LSDA/SDD) | DFT (PBE0/SDD) | Experimental (X-ray) |
| Cl-Pt-Cl | 93.3 | 93.8 | 91.9 |
| N-Pt-N | 92.5 | 92.2 | 91.1-93.5 |
| Cl-Pt-N | 178.6 (trans) | 178.5 (trans) | ~177 |
| Cl-Pt-N | 87.1 (cis) | 87.0 (cis) | ~88 |
Data compiled from computational studies. Sources:[8][17][18]
These tables illustrate that modern DFT methods can reproduce experimental geometries with a high degree of accuracy, providing confidence in their predictive power for novel, uncharacterized complexes.
Conclusion
Theoretical and computational studies are indispensable for modern research into the electronic structure and reactivity of platinum (II) complexes. DFT and TD-DFT methods provide a robust framework for predicting molecular geometries, reaction mechanisms, and spectroscopic properties. These insights are particularly valuable in the field of medicinal chemistry, where they enable the rational design of new platinum-based drugs with tailored activities. As computational power increases and theoretical models become more sophisticated, the synergy between computational prediction and experimental validation will continue to drive innovation in the development of next-generation therapeutics.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]
- 6. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06880J [pubs.rsc.org]
- 8. Density functional theory calculations on the molecular structures and vibration spectra of platinum(II) antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Computational consideration of cisplatin hydrolysis and acid dissociation in aqueous media: effect of total drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis of cisplatin—a first-principles metadynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Hydrolysis theory for cisplatin and its analogues based on density functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanistic Fingerprints from Chloride to Iodide: Halide vs. Ammonia Release in Platinum Anticancer Complexes [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Platinum(II) Catalysis in C-H Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering more efficient and atom-economical routes to complex molecules. Among the transition metals capable of mediating this transformation, platinum(II) has played a pivotal role since the seminal discoveries of Shilov and co-workers. This guide provides a comprehensive technical overview of Pt(II)-catalyzed C-H activation, focusing on core mechanisms, quantitative performance data, detailed experimental protocols, and key catalytic cycles.
Core Mechanisms in Pt(II)-Catalyzed C-H Activation
Platinum(II) complexes can activate C-H bonds through several key mechanistic pathways, primarily involving electrophilic activation and oxidative addition. The operative mechanism is influenced by the nature of the platinum catalyst, the substrate, and the reaction conditions.
A cornerstone of Pt(II) catalysis is the Shilov cycle , which describes the oxidation of alkanes to alcohols or alkyl halides. This process involves the electrophilic activation of a C-H bond by a Pt(II) species, followed by oxidation of the resulting organoplatinum(II) intermediate to a Pt(IV) species, and subsequent nucleophilic attack to release the functionalized product.[1][2]
Another significant area of Pt(II)-catalyzed C-H functionalization is borylation , which introduces a versatile boronate ester group onto an aromatic or aliphatic backbone. These reactions are believed to proceed through a catalytic cycle involving oxidative addition of the C-H bond to the Pt(II) center, followed by reductive elimination to form the C-B bond.
The use of directing groups is a powerful strategy to control the regioselectivity of C-H activation. A Lewis-basic functional group on the substrate can coordinate to the platinum center, delivering the catalyst to a specific C-H bond, typically in the ortho position for aromatic substrates.[3] While extensively developed for other metals like palladium, this strategy is also applicable to platinum catalysis.
Quantitative Data on Pt(II)-Catalyzed C-H Functionalization
The efficiency of a catalytic system is paramount for its practical application. The following tables summarize quantitative data, including yields, turnover numbers (TONs), and turnover frequencies (TOFs), for representative Pt(II)-catalyzed C-H activation reactions.
Table 1: Pt(II)-Catalyzed Oxidation of Alkanes (Shilov-type Systems)
| Substrate | Catalyst System | Oxidant | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Methane | K₂PtCl₄ / K₂PtCl₆ | Pt(IV) | Methanol/Methyl Chloride | - | - | - | [1][2] |
| Methane | (bpym)PtCl₂ | H₂SO₄ | CH₃OSO₃H | 72 | ~500 | - | [2] |
| Ethane | K₂PtCl₄ / K₂PtCl₆ | Pt(IV) | Ethanol/Ethyl Chloride | - | - | - | [4] |
Note: Quantitative data for early Shilov systems is often not reported in terms of modern metrics. The focus was on demonstrating the feasibility of the transformation.
Table 2: Pt(II)-Catalyzed Borylation of Arenes
| Substrate | Catalyst | Borylating Agent | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1,3,5-Trimethylbenzene | (IPr)Pt(cod) | B₂pin₂ | 2-Boryl-1,3,5-trimethylbenzene | 95 | - | - | [5] |
| 1,3-Dimethoxybenzene | (IPr)Pt(cod) | B₂pin₂ | 2-Boryl-1,3-dimethoxybenzene | 85 | - | - | [5] |
| 1,3,5-Triethylbenzene | (IPr)Pt(cod) | B₂pin₂ | 2-Boryl-1,3,5-triethylbenzene | 70 | - | - | [5] |
| Anisole | (ICy)Pt(cod) | B₂pin₂ | Mixture of isomers | 89 (total) | - | - | [5] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; ICy = 1,3-Dicyclohexylimidazol-2-ylidene; cod = 1,5-cyclooctadiene; B₂pin₂ = Bis(pinacolato)diboron.
Experimental Protocols
This section provides detailed methodologies for key experiments in Pt(II)-catalyzed C-H activation.
General Procedure for Pt(II)-Catalyzed Borylation of Arenes
Materials:
-
Pt(II) precatalyst (e.g., (IPr)Pt(cod))
-
Borylating agent (e.g., B₂pin₂)
-
Arene substrate
-
Anhydrous solvent (e.g., cyclohexane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Inside a nitrogen-filled glovebox, a Schlenk flask is charged with the Pt(II) precatalyst (e.g., 0.01-0.05 mmol).
-
The borylating agent (e.g., 1.0-1.5 equivalents relative to the C-H bond) and the arene substrate (if solid, typically 1.0 mmol) are added to the flask.
-
Anhydrous solvent is added to achieve the desired concentration. If the arene is a liquid, it may be used as the solvent.
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylboronate ester.
-
The product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for Pt(II)-catalyzed C-H activation.
The Shilov Cycle for Alkane Oxidation
Catalytic Cycle for Arene Borylation
General Experimental Workflow
Conclusion and Future Outlook
Platinum(II) catalysis continues to be a vibrant area of research in the field of C-H activation. While significant progress has been made, particularly in the functionalization of alkanes and the development of borylation reactions, challenges remain. These include the often high cost of platinum, the need for stoichiometric oxidants in some systems, and the ongoing quest for higher catalytic efficiencies and broader substrate scopes. Future research will likely focus on the development of more sustainable and economical catalyst systems, the use of milder oxidants such as molecular oxygen, and the expansion of Pt(II)-catalyzed C-H activation to a wider array of functional groups and complex molecular scaffolds, with significant implications for drug discovery and materials science.
References
Platinum (II) Complexes in Neurodegenerative Disease: An Early-Stage Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), present a formidable challenge to modern medicine due to their complex pathologies and lack of curative treatments. A common hallmark of these devastating disorders is the misfolding and aggregation of specific proteins—amyloid-beta (Aβ) in Alzheimer's, alpha-synuclein (B15492655) (α-syn) in Parkinson's, and superoxide (B77818) dismutase 1 (SOD1) in a subset of ALS cases. Recent preclinical investigations have unveiled a promising and somewhat unconventional therapeutic avenue: the application of platinum (II) complexes. Historically recognized for their potent anticancer properties, these metal-based compounds are now being explored for their potential to interact with and modulate the aggregation of key proteins implicated in neurodegeneration. This technical guide provides an in-depth overview of the early-stage research in this burgeoning field, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions and scientific workflows.
Core Concepts and Mechanisms of Action
The therapeutic rationale for employing platinum (II) complexes in neurodegenerative disease stems from their ability to form coordination bonds with specific amino acid residues within aggregation-prone proteins. This interaction can disrupt the protein misfolding cascade at various stages, from inhibiting initial monomer aggregation to disassembling mature fibrils. The square planar geometry of platinum (II) complexes allows for specific and stable binding to donor atoms like sulfur in methionine and cysteine, and nitrogen in histidine. By occupying these critical binding sites, platinum compounds can sterically hinder the protein-protein interactions necessary for aggregation and redirect the folding pathway towards non-toxic species.
Data Presentation: Quantitative Analysis of Platinum (II) Complex Efficacy
The following tables summarize the key quantitative data from foundational studies investigating the efficacy of platinum (II) complexes in models of Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis.
Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation in Alzheimer's Disease Models
| Platinum (II) Complex | Aβ Fragment | Assay | IC50 / EC50 (µM) | Cell Line | Key Findings |
| Pt(1,10-phenanthroline)Cl₂ | Aβ42 | MTS Assay | - | Primary mouse cortical neurons | Significantly increased cell viability in the presence of Aβ42.[1] |
| Pt(4,7-diphenyl-1,10-phenanthroline)Cl₂ | Aβ42 | MTS Assay | - | Primary mouse cortical neurons | Completely restored neuronal viability in the presence of Aβ42.[1] |
| Pt-terpy | Aβ21-40 | ThT Assay | Micromolar EC50 | SH-SY5Y neuroblastoma | Repressed amyloid aggregation in a dose-dependent manner and reduced cytotoxicity.[2][3] |
| Platinum complexes with cinnamic acid derivatives | Aβ21-40 | ThT Assay | 19.9 ± 1.6 µM (for compound 1 ) | SH-SY5Y neuroblastoma | Strongly inhibited peptide aggregation and reduced amyloid cytotoxicity.[4][5] |
Table 2: Inhibition of Alpha-Synuclein (α-syn) Aggregation in Parkinson's Disease Models
| Platinum (II) Complex | α-synuclein Target | Assay | Key Quantitative Finding | Cell Line / Model | Mechanism of Action |
| Cisplatin | Full-length α-syn | ThT Assay, NMR, CD Spectroscopy | Suppresses filamentous aggregation | In solution | Binds to methionine and histidine residues, inhibiting fibrillation without altering the random coil structure.[6][7] |
Table 3: Modulation of Superoxide Dismutase 1 (SOD1) Aggregation in Amyotrophic Lateral Sclerosis (ALS) Models
| Platinum (II) Complex | SOD1 Target | Assay | Dissociation Constant (Kd) | Cell Line / Model | Mechanism of Action |
| Cisplatin | Apo-hSOD1 | X-ray crystallography, X-ray absorption spectroscopy | 37 ± 3 μM | Cell lines overexpressing ALS-related SOD1 mutants | Binds to the sulfur atom of Cys111, preventing Cys111-dependent oligomerization and solubilizing existing aggregates.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of platinum (II) complexes against protein aggregation in neurodegenerative diseases.
Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation
This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[9][10]
-
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm syringe filter).[11]
-
Phosphate (B84403) buffered saline (PBS), pH 7.4.
-
Monomeric protein solution (Aβ, α-syn, or SOD1) at a specified concentration (e.g., 100 µM for α-syn).[11]
-
Platinum (II) complex of interest at various concentrations.
-
96-well black, clear-bottom microplate.
-
-
Procedure:
-
Prepare a working solution of ThT in PBS (e.g., final concentration of 25 µM).[11]
-
In the wells of the microplate, combine the monomeric protein solution, the ThT working solution, and the platinum (II) complex at the desired final concentrations. The final volume per well is typically 100-200 µL.[9]
-
Include appropriate controls: protein with ThT but without the platinum complex (positive control for aggregation) and ThT in buffer alone (blank).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader, typically at 37°C with intermittent shaking.[11]
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) for a duration sufficient to observe the full aggregation curve (e.g., up to 72 hours).[11]
-
Set the excitation and emission wavelengths appropriate for ThT (e.g., excitation at ~440-450 nm and emission at ~480-485 nm).[9][11]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate sigmoidal aggregation curves.
-
From these curves, key kinetic parameters such as the lag time (t_lag) and the maximum fluorescence intensity (F_max) can be determined to quantify the effect of the platinum (II) complex on aggregation.[9]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. It is used to assess conformational changes in amyloidogenic proteins upon interaction with platinum (II) complexes.
-
Materials:
-
Monomeric protein solution (Aβ or α-syn) in a suitable buffer (e.g., 10 mM phosphate buffer).
-
Platinum (II) complex of interest.
-
Quartz cuvette with a specific path length (e.g., 0.1 cm).
-
-
Procedure:
-
Prepare samples of the protein solution alone and in the presence of the platinum (II) complex at various molar ratios.
-
Record CD spectra at different time points to monitor conformational changes over time.
-
Spectra are typically recorded in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting CD spectra provide information about the protein's secondary structure content (α-helix, β-sheet, random coil).
-
Changes in the spectral features, such as a shift from random coil to β-sheet structure, are indicative of aggregation. The effect of the platinum complex on these changes can be quantified.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to identify and characterize the adducts formed between platinum (II) complexes and amyloidogenic proteins, providing insights into the stoichiometry and binding sites of the interaction.
-
Materials:
-
Protein solution (Aβ or α-syn) in a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Platinum (II) complex of interest.
-
-
Procedure:
-
Incubate the protein with the platinum (II) complex for a specific duration.
-
Introduce the sample into the ESI-MS instrument via direct infusion.
-
Set the mass spectrometer to acquire data in the appropriate mass-to-charge (m/z) range to detect the protein and its platinated forms.
-
-
Data Analysis:
-
The mass spectra will show peaks corresponding to the native protein and peaks with increased m/z values corresponding to the protein-platinum adducts.
-
The mass shift allows for the determination of the number of platinum atoms bound to each protein molecule.
-
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the cytoprotective effects of platinum (II) complexes against the toxicity induced by amyloid aggregates in neuronal cell lines (e.g., SH-SY5Y).
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
Aggregated protein solution (e.g., pre-aggregated Aβ).
-
Platinum (II) complex of interest.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the aggregated protein in the presence or absence of the platinum (II) complex for a specified duration (e.g., 24-48 hours).
-
Include appropriate controls: untreated cells, cells treated with the platinum complex alone, and cells treated with the vehicle.
-
At the end of the treatment period, add the MTT or MTS reagent to each well and incubate for a few hours.
-
For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
A significant increase in cell viability in the presence of the platinum (II) complex indicates a neuroprotective effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes described in this guide.
Caption: Platinum (II) complexes can inhibit protein aggregation by binding to monomers and disrupting oligomers.
Caption: Workflow for monitoring protein aggregation using the Thioflavin T assay with platinum (II) complexes.
Caption: Workflow for assessing the neuroprotective effects of platinum (II) complexes using cell viability assays.
Conclusion and Future Directions
The early-stage investigation of platinum (II) complexes as therapeutic agents for neurodegenerative diseases has yielded promising results. The ability of these compounds to interact with and modulate the aggregation of key pathological proteins in Alzheimer's, Parkinson's, and even ALS provides a strong rationale for their continued development. The data presented in this guide highlight the potential of platinum-based chemistry to offer novel mechanistic approaches to tackle these complex disorders.
Future research should focus on several key areas. Firstly, the design of new platinum (II) complexes with improved blood-brain barrier permeability is crucial for enhancing their therapeutic efficacy in the central nervous system. Secondly, a deeper understanding of the specific binding interactions between different platinum compounds and their target proteins will enable the rational design of more potent and selective inhibitors. Finally, comprehensive in vivo studies in animal models of neurodegenerative diseases are necessary to validate the promising in vitro findings and to assess the safety and efficacy of these compounds in a physiological setting. The continued exploration of platinum (II) complexes holds the potential to unlock new therapeutic strategies for these devastating and currently incurable diseases.
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. The Potential for Transition Metal-Mediated Neurodegeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of Platinum to α-Synuclein Inhibits Filamentous Aggregation in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Cellular models for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esrf.fr [esrf.fr]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Metal Binding in the Amyotrophic Lateral Sclerosis-Related Aggregation of Copper-Zinc Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
Methodological & Application
Application Notes and Protocols: Platinum(II) Complexes as Catalysts for Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and finds extensive application in polymer science, organic synthesis, and materials science.[1] Platinum complexes, particularly those in the +2 oxidation state or readily forming Pt(0) species in situ, are the most efficient and widely used catalysts for this transformation.[2][3] This is due to their high activity, selectivity, and tolerance to a wide range of functional groups.[4][5]
This document provides an overview of the application of platinum(II) complexes in hydrosilylation, with a focus on widely used catalysts, their performance metrics, and detailed experimental protocols.
Prominent Platinum Catalysts for Hydrosilylation
Several platinum complexes have gained prominence as effective hydrosilylation catalysts. The most notable include:
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most traditional catalysts, Speier's catalyst is typically used as a solution in isopropanol.[1][6] While highly effective, it can be heterogeneous in silicone resins and may require an induction period for the reduction of Pt(IV) to the active catalytic species.[5][6]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This catalyst is renowned for its high activity and solubility in non-polar media, including silicone polymers, making it a benchmark in the silicone industry.[6][7][8] It is a Pt(0) complex that is highly efficient for the curing of silicones and other hydrosilylation reactions.[9][10]
-
Other Pt(II) Complexes: A variety of other Pt(II) complexes have been developed to fine-tune catalytic activity, latency, and stability. These include complexes with thioether ligands, which exhibit excellent performance at ppm-level catalyst loadings, and photoactivated Pt(II) phenylpyridyl Schiff base complexes that allow for temporal control of the reaction.[11][12] Platinum(II) di-ω-alkenyl complexes have also been investigated as "slow-release" precatalysts for heat-triggered hydrosilylation.[13]
Reaction Mechanism: The Chalk-Harrod Mechanism
The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism.[7][14] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) center to form a platinum(II) hydride-silyl intermediate.
-
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum(II) complex.
-
Migratory Insertion: The alkene inserts into the Pt-H bond. This step is often rate-determining and typically proceeds in an anti-Markovnikov fashion, with the silicon atom adding to the terminal carbon of a terminal alkene.[15]
-
Reductive Elimination: The resulting alkyl-silyl platinum(II) complex undergoes reductive elimination to release the final product and regenerate the active platinum(0) catalyst.
Side reactions such as olefin isomerization can also occur, particularly with less reactive olefins.[16]
Quantitative Catalyst Performance Data
The efficiency of a hydrosilylation catalyst is evaluated based on several parameters, including catalyst loading, reaction temperature and time, product yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of various platinum catalysts under different reaction conditions.
| Catalyst | Alkene | Silane | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) | TON | TOF (h⁻¹) | Reference(s) |
| Karstedt's Catalyst | 1-Octene | Heptamethyltrisiloxane | 0.00125 | 40 | 30 min | Quantitative | ~80,000 | 5.2 x 10⁶ | [4][8] |
| Heterogeneous Pt SAC | 1-Octene | Various tertiary silanes | - | 100 | - | High | ~10⁵ | - | [17] |
| Spherical SiliaCat Pt(0) | 1-Octene | Triethoxysilane | 0.025 | 75 | 1 h | Excellent | - | - | [11] |
| Pt(II)-thioether complex | Alkenes | - | ppm-level | - | - | Rapid, high conversion | - | - | [12] |
| Pt(II) di-ω-alkenyl precatalyst | Olefins | - | 0.5 x 10⁻⁶ - 5 x 10⁻⁶ | 50 | 4 h | - | up to 200,000 | - | [13] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Direct comparison between catalysts should be made with caution due to varying reaction conditions.
Experimental Protocols
The following are generalized protocols for conducting a hydrosilylation reaction using platinum catalysts.
Protocol 1: General Procedure for Hydrosilylation of an Alkene with a Silane
This protocol provides a general method for the hydrosilylation of a terminal alkene with a hydrosilane using Karstedt's catalyst.
Materials:
-
Alkene (e.g., 1-octene)
-
Hydrosilane (e.g., triethoxysilane)
-
Karstedt's catalyst solution (e.g., in xylene or divinyltetramethyldisiloxane)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the alkene (1.0 eq) and anhydrous toluene.
-
Catalyst Introduction: Add the Karstedt's catalyst solution (typically 10-100 ppm Pt relative to the silane) to the stirred solution.
-
Silane Addition: Slowly add the hydrosilane (1.0-1.2 eq) to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or ¹H NMR spectroscopy by observing the disappearance of the Si-H signal. If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 50-80 °C).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or column chromatography to yield the desired alkylsilane.
Protocol 2: Hydrosilylation of Styrene (B11656) with Dimethylphenylsilane (B1631080) using a Silica-Supported Karstedt-type Catalyst
This protocol is adapted from a literature procedure for a heterogeneous catalytic system.[18]
Materials:
-
Styrene (3 mmol)
-
Dimethylphenylsilane (3 mmol)
-
Silica-supported Karstedt-type catalyst (0.02 g)
-
Reaction vessel (5 mL)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine styrene (3 mmol), dimethylphenylsilane (3 mmol), and the silica-supported Karstedt-type catalyst (0.02 g).
-
Reaction Conditions: Stir the mixture at 30 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC or ¹H NMR.
-
Catalyst Recovery: Upon completion, the catalyst can be separated from the product mixture by filtration or centrifugation.
-
Product Isolation: The product can be isolated by fractional distillation of the filtrate. The recovered catalyst can potentially be reused.
Visualizations
Catalytic Cycle
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow
Caption: A general experimental workflow for a hydrosilylation reaction.
References
- 1. Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailored activation of new platinum hydrosilylation catalysts | IDEALS [ideals.illinois.edu]
- 3. qualitas1998.net [qualitas1998.net]
- 4. aiche.org [aiche.org]
- 5. scientificspectator.com [scientificspectator.com]
- 6. researchgate.net [researchgate.net]
- 7. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. qualitas1998.net [qualitas1998.net]
- 12. Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. scientificspectator.com [scientificspectator.com]
Application of Platinum(II) in Tandem Catalysis: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of platinum(II) catalysts in tandem catalysis, a powerful strategy in organic synthesis that allows for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. Platinum(II) complexes have emerged as versatile catalysts for a variety of tandem reactions, offering unique reactivity and selectivity. This guide is intended for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Introduction to Platinum(II) in Tandem Catalysis
Tandem catalysis, also known as domino or cascade catalysis, involves a sequence of two or more mechanistically distinct reactions that occur in a single pot under the same reaction conditions, with the product of the first reaction being the substrate for the next.[1] This approach offers significant advantages over traditional multi-step syntheses, including:
-
Increased efficiency: Elimination of intermediate work-up and purification steps saves time, reagents, and solvents.
-
Improved atom economy: Minimizing the number of synthetic steps leads to less waste generation.
-
Access to complex molecules: Tandem reactions can be used to construct intricate molecular architectures that would be challenging to synthesize using conventional methods.
Platinum(II) complexes, with their ability to activate alkynes, alkenes, and allenes, are particularly well-suited for initiating tandem sequences. Their electrophilic nature allows for the facile formation of key intermediates that can undergo a variety of subsequent transformations.
Key Applications and Protocols
This section details specific applications of platinum(II) in tandem catalysis, providing quantitative data and experimental protocols for key reactions.
Tandem Hydrofunctionalization Reactions
Platinum(II) catalysts are highly effective in promoting the addition of X-H bonds (where X = N, O, C) across unsaturated carbon-carbon bonds. In a tandem sequence, this initial hydrofunctionalization can be followed by cyclization or other bond-forming events.
Application: The synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.
General Reaction: An initial intermolecular or intramolecular hydroamination of an alkene or allene (B1206475) is followed by a cyclization step.
Quantitative Data Summary:
| Catalyst System | Substrate | Nucleophile | Temp (°C) | Time (h) | Yield (%) | Selectivity |
| (dppf)PtCl₂ / AgOTf (5 mol%) | Monosubstituted allenes | Secondary alkylamines | 80 | - | Good | High (E-diastereomer)[2][3] |
Experimental Protocol: Intermolecular Hydroamination of Monosubstituted Allenes [2][3]
Materials:
-
(dppf)PtCl₂ (1,1'-bis(diphenylphosphino)ferrocene)dichloroplatinum(II))
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Monosubstituted allene
-
Secondary alkylamine
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (dppf)PtCl₂ (0.05 equiv) and AgOTf (0.05 equiv).
-
Add the anhydrous solvent, followed by the secondary alkylamine (1.2 equiv) and the monosubstituted allene (1.0 equiv).
-
Seal the tube and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short pad of silica (B1680970) gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic amine.
Catalytic Cycle: Proposed Mechanism for Pt(II)-Catalyzed Hydroamination
The catalytic cycle is believed to involve the coordination of the allene to the platinum(II) center, followed by nucleophilic attack of the amine. Subsequent protonolysis regenerates the active catalyst and releases the allylic amine product.
Caption: Proposed catalytic cycle for Pt(II)-catalyzed hydroamination of allenes.
Tandem Enyne Cycloisomerization/Diels-Alder Reaction
Application: This powerful sequence allows for the rapid construction of complex polycyclic scaffolds from relatively simple acyclic precursors. The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[4]
General Reaction: A platinum(II)-catalyzed cycloisomerization of a 1,6-enyne generates a reactive diene intermediate, which then undergoes an in-situ Diels-Alder reaction with a dienophile.
Quantitative Data Summary:
| Catalyst | Substrate | Dienophile | Yield (%) | Enantiomeric Excess (ee %) |
| PtCl₄ / Chiral Amine | 2-(1-alkynyl)-2-alken-1-ones | Enals | High | High[5] |
Experimental Protocol: Enantioselective Tandem Cycloisomerization/Diels-Alder [5]
Materials:
-
Platinum(IV) chloride (PtCl₄)
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether)
-
2-(1-alkynyl)-2-alken-1-one
-
Enolizable aldehyde (enal)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 2-(1-alkynyl)-2-alken-1-one (1.0 equiv), the chiral amine catalyst (0.1 equiv), and PtCl₄ (0.05 equiv) in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the enal (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-furan-fused carbocycle.
Logical Workflow: Dual Catalysis System
This reaction employs a dual catalytic system where the platinum catalyst facilitates the cycloisomerization and the chiral amine catalyst activates the dienophile for the enantioselective Diels-Alder reaction.
Caption: Logical workflow of the dual Pt(II)/chiral amine catalyzed tandem reaction.
Tandem Isomerization-Hydroformylation
Application: This reaction is of significant industrial importance for the production of linear aldehydes from internal olefins. Linear aldehydes are valuable intermediates in the synthesis of plasticizers, detergents, and pharmaceuticals.[6][7]
General Reaction: A platinum(II) catalyst first isomerizes an internal olefin to a terminal olefin, which then undergoes hydroformylation to produce a linear aldehyde with high regioselectivity.
Quantitative Data Summary:
| Catalyst System | Substrate | CO/H₂ Pressure (bar) | Temp (°C) | n/iso Ratio |
| Water-soluble Pt(II) catalyst | 2-Heptene | - | - | 95/5[6] |
| Sn-free Pt catalyst | Methyl 3-pentenoate | - | - | High linearity[6] |
Experimental Protocol: Isomerization-Hydroformylation of an Internal Olefin [6]
Materials:
-
Platinum(II) precursor (e.g., Pt(acac)₂)
-
Phosphine (B1218219) ligand (e.g., a diphosphine)
-
Internal olefin
-
Solvent (e.g., toluene)
-
Autoclave or high-pressure reactor
-
Syngas (a mixture of carbon monoxide and hydrogen)
Procedure:
-
In a glovebox, charge the autoclave with the platinum(II) precursor and the phosphine ligand.
-
Add the solvent and the internal olefin substrate.
-
Seal the autoclave and purge it several times with syngas.
-
Pressurize the autoclave to the desired pressure with syngas.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
After the reaction is complete (monitored by GC analysis of aliquots), cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine the conversion and regioselectivity (n/iso ratio).
-
Purify the product by distillation or chromatography.
Catalytic Cycle: Simplified Isomerization-Hydroformylation
The platinum catalyst facilitates the migration of the double bond to the terminal position via a series of hydrido-platinum intermediates. The terminal olefin then undergoes the classical hydroformylation cycle.
Caption: Simplified workflow for tandem isomerization-hydroformylation.
Applications in Drug Discovery and Development
The ability of platinum(II)-catalyzed tandem reactions to rapidly build molecular complexity makes them highly valuable in the pharmaceutical industry for the synthesis of drug candidates and their intermediates.[8][9]
-
Access to Novel Scaffolds: Tandem cyclization reactions provide efficient routes to novel heterocyclic and carbocyclic frameworks, which can be explored for their biological activity.
-
Lead Optimization: The modular nature of many tandem reactions allows for the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
-
Process Development: The efficiency of tandem catalysis can lead to more sustainable and cost-effective manufacturing processes for active pharmaceutical ingredients (APIs). For instance, the synthesis of the antiplatelet drug (S)-clopidogrel has been approached using one-pot catalytic methods.[10]
Conclusion
Platinum(II) catalysis offers a powerful and versatile platform for the development of novel tandem reactions. The applications highlighted in this document demonstrate the potential of this methodology to streamline the synthesis of complex organic molecules, with significant implications for both academic research and industrial drug development. Further exploration of new platinum(II) catalyst systems and their application in increasingly complex tandem sequences is an active and promising area of research.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Platinum(II)-catalyzed intermolecular hydroamination of monosubstituted allenes with secondary alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platinum(ii)-catalyzed intermolecular hydroamination of monosubstituted allenes with secondary alkylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Catalytic hydroalkylation of olefins by stabilized carbon nucleophiles promoted by dicationic platinum(II) and palladium(II) complexes [iris.unina.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot Synthesis and its Practical Application in Pharmaceutical Industry | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Platinum (II) Compounds in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, protocols, and data related to the use of targeted platinum (II) compounds in cancer therapy. The information is intended to guide researchers in the design, synthesis, and evaluation of novel platinum-based anticancer agents with enhanced efficacy and reduced side effects.
Introduction to Targeted Platinum (II) Compounds
Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are cornerstones of cancer chemotherapy.[1][2] Their primary mechanism of action involves binding to nuclear DNA, which forms adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[3][4] However, the clinical utility of these drugs is often limited by severe side effects and the development of drug resistance.[1][5]
Targeted cancer therapy aims to overcome these limitations by selectively delivering cytotoxic agents to cancer cells while sparing healthy tissues. For platinum (II) compounds, this is achieved by conjugating the platinum complex to a targeting moiety that recognizes and binds to specific molecules or receptors that are overexpressed on the surface of cancer cells. This strategy enhances the accumulation of the platinum drug at the tumor site, thereby increasing its therapeutic index.[5] Another approach involves the use of nanocarriers to passively target tumors through the enhanced permeability and retention (EPR) effect.[5][6]
Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy
The following tables summarize the in vitro cytotoxicity (IC50 values) and in vivo tumor growth inhibition of representative targeted platinum (II) compounds from various studies.
Table 1: In Vitro Cytotoxicity (IC50) of Targeted Platinum (II) Compounds
| Compound/Complex | Targeting Moiety | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Pt-Mal-LHRH | LHRH Peptide | 4T1 (Breast Cancer) | Significantly lower than cisplatin | Cisplatin | - |
| Pt(II)-c(RGDfK) | RGD Peptide | U-87 MG (Glioblastoma) | 1.8 ± 0.2 | Cisplatin | 12.5 ± 1.5 |
| Pt1a | N-heterocyclic carbene | NCI-H460 (Lung Cancer) | 0.03 - 1.49 | Cisplatin | >10 |
| FGC-Pt | 2-fluoro-2-deoxyglucose | A549 (Lung Cancer) | 15.6 ± 1.2 | Cisplatin | 25.4 ± 2.1 |
| Complex 4 | α- and β- naphthyl groups | MDA-MB-231 (Breast Cancer) | 8.1 ± 1.1 | Cisplatin | 63.1 ± 1.2 |
| Pt/TiO2 Nanoparticles | Nanoparticle | HeLa (Cervical Cancer) | 53.74 ± 2.95 | - | - |
| Pt/TiO2 Nanoparticles | Nanoparticle | DU-145 (Prostate Cancer) | 75.07 ± 5.48 | - | - |
Table 2: In Vivo Tumor Growth Inhibition (TGI) of Targeted Platinum (II) Compounds
| Compound/Complex | Targeting Moiety | Animal Model | Tumor Type | TGI (%) |
| Pt-Mal-LHRH | LHRH Peptide | Mice | 4T1 Breast Cancer | Significant tumor reduction |
| GSH-scavenging polymeric NPs | Nanoparticle | Mice | Cisplatin-resistant xenografts | 83.32 |
| Complex 4 | α- and β- naphthyl groups | Balb/c nude mice | MDA-MB-231 Breast Cancer | 65.4 |
| Complex 42 | Jatrorrhizine derivative | Mice | HeLa Cervical Cancer | 48.8 |
| Compound 2 | Phenalenyl-based ligand | Murine model | NSCLC | Nearly two-fold more than Oxaliplatin |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of targeted platinum (II) compounds.
Synthesis of a Peptide-Targeted Platinum (II) Complex
This protocol describes a general method for the synthesis of a platinum (II) complex conjugated to a targeting peptide via a linker.
Workflow for Synthesis of a Peptide-Targeted Platinum (II) Complex
Caption: Workflow for synthesizing a peptide-targeted platinum (II) complex.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Platinum (II) precursor (e.g., K2PtCl4)
-
Linker molecule with appropriate functional groups
-
Solvents (DMF, DCM, etc.)
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Protocol:
-
Peptide Synthesis: Synthesize the targeting peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the protecting groups using a suitable cleavage cocktail.
-
Peptide Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Platinum Complex Synthesis: Synthesize a platinum (II) precursor containing a linker with a reactive group for conjugation to the peptide.[9]
-
Activation: Activate the linker on the platinum complex if necessary.
-
Conjugation: React the purified peptide with the activated platinum (II) complex in a suitable buffer.
-
Purification of Conjugate: Purify the final peptide-platinum (II) conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and NMR spectroscopy.[10]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Workflow for MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Targeted platinum (II) compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)[11]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with a serial dilution of the targeted platinum (II) compound and a reference drug (e.g., cisplatin). Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[13] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a targeted platinum (II) compound in a mouse xenograft model.[15][16]
Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for an in vivo antitumor efficacy study in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Targeted platinum (II) compound
-
Vehicle control solution
-
Reference drug (e.g., cisplatin)
-
Calipers for tumor measurement
-
Anesthetic
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15]
-
Randomization: Randomize the mice into different groups: vehicle control, targeted platinum (II) compound, and a reference drug group.
-
Treatment: Administer the compounds to the mice according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).[16]
-
Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[15] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size or after a specific treatment duration.[15]
-
Tumor Excision: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathways
Targeted platinum (II) compounds, like their untargeted counterparts, primarily induce cancer cell death through apoptosis. The binding of the platinum complex to DNA triggers a DNA damage response (DDR), which can activate various signaling pathways leading to apoptosis.
Apoptosis Signaling Pathway Induced by Platinum (II) Compounds
Caption: A simplified diagram of the signaling pathways leading to apoptosis induced by targeted platinum (II) compounds.
The intrinsic pathway is a major route for platinum-induced apoptosis.[4] DNA damage activates proteins like ATM and ATR, which in turn phosphorylate and activate the tumor suppressor protein p53.[3] Activated p53 can then induce the expression of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.
Some platinum compounds can also modulate the extrinsic apoptotic pathway. For instance, they can increase the expression of death receptors like DR5 on the cell surface, sensitizing the cancer cells to apoptosis induced by ligands such as TRAIL.[1] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8, which can then directly activate effector caspases like caspase-3.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cellular Imaging Using Platinum(II) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Platinum(II) complexes have emerged as powerful tools for in vitro cellular imaging due to their unique photophysical properties. Unlike traditional organic fluorophores, these phosphorescent probes offer significant advantages, including high photostability, large Stokes shifts which minimize spectral overlap, and long-lived emission lifetimes.[1][2][3] These long lifetimes, often in the microsecond range, enable time-resolved emission imaging microscopy (TREM), a technique that effectively eliminates short-lived cellular autofluorescence, thereby dramatically improving the signal-to-noise ratio.[3] The square-planar geometry and d⁸ electron configuration of Pt(II) complexes allow for systematic tuning of their emission properties by modifying the coordinating ligands, making it possible to design probes for specific cellular targets and applications.[2][4] This document provides detailed application notes and protocols for the use of Pt(II) complexes in general cellular imaging, targeted organelle imaging, and cytotoxicity assessment.
Application Note 1: General Cytoplasmic and Nuclear Imaging
Phosphorescent Pt(II) complexes that stain the cytoplasm or nucleus are valuable for visualizing cell morphology and viability.[5] Some complexes exhibit an "aggregation-induced emission" (AIE) effect, where their luminescence is enhanced upon self-assembly or binding to intracellular components, making them excellent "switch-on" probes.[6][7]
Photophysical Properties of Representative Pt(II) Imaging Probes
The selection of a suitable probe depends on its specific photophysical characteristics, which can be tuned by altering the ligand structure.
| Complex Type | Example Complex Name/Structure Reference | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Cellular Target |
| Cyclometalated N^C^N Ligand | [PtL¹Cl][3] | ~450 | ~500-600 (tunable) | up to 0.7 | ~2.0 - 4.0 | Nucleoli |
| β-diketonate Ligands | [Pt(C^N)(O^O)] series[5] | ~350-400 | 480 - 560 (tunable) | 0.1 - 0.3 | Not specified | Cytoplasm |
| BODIPY-appended Acetylacetone Ligand | Acacplatin-RB[8] | 652 | ~673 | 0.07 | Not specified | Mitochondria |
| Imidazolyl Terpyridine Ligand | Complex 1[9] | Not specified | ~520 (with DNA) | ~0.04 (with DNA) | Not specified | DNA (dead cells) |
| Four-Photon Absorption (4PA) Ligand | Pt2[10][11] | ~460 (triplet transfer) | Not specified | Not specified | Not specified | Lysosome |
General Experimental Workflow
The following diagram illustrates the typical workflow for a cellular imaging experiment using a Pt(II) complex.
References
- 1. Metal complexes for mitochondrial bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 3. Time-resolved and two-photon emission imaging microscopy of live cells with inert platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorescent platinum(ii) complexes containing different β-diketonate ligands: synthesis, tunable excited-state properties, and their application in bioimaging - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. air.unimi.it [air.unimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Platinum(II) Boron-dipyrromethene Complex for Cellular Imaging and Mitochondria-targeted Photodynamic Therapy in Red Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new platinum(ii) complex for bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Functional Platinum(II) Complexes with Four-Photon Absorption Activity, Lysosome Specificity, and Precise Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Platinum (II)-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and evaluation of platinum (II)-based drug delivery systems (DDS). The primary goal of these systems is to enhance the therapeutic efficacy of platinum drugs, such as cisplatin (B142131) and its analogs, while mitigating the severe side effects and overcoming drug resistance commonly associated with their clinical use.[1][2] Nanotechnology-based platforms, including polymeric nanoparticles, liposomes, and micelles, are frequently employed to achieve targeted delivery and controlled release of these potent anticancer agents.[2][3][4]
Application Note 1: Formulation and Characterization of a PLGA-Encapsulated Platinum (II) Drug
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating anticancer drugs.[5] Encapsulation protects the drug from degradation, improves solubility, and allows for controlled release.[5][6] This section outlines the protocol for preparing and characterizing PLGA nanoparticles loaded with a platinum (II) complex.
Protocol 1.1: Synthesis of Platinum-Loaded PLGA Nanoparticles
This protocol describes a modified oil-in-water (o/w) single emulsion solvent evaporation method, a common technique for formulating PLGA nanoparticles.
Materials:
-
Platinum (II) complex (e.g., Cisplatin or a novel analogue)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)
-
Deionized (DI) water
-
Magnetic stirrer and probe sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the platinum (II) complex in 5 mL of DCM. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of DI water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at 600 rpm.
-
Sonication: Sonicate the resulting mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a stable oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the organic solvent under reduced pressure at 35°C for 2-3 hours. Alternatively, stir the emulsion in a fume hood overnight to allow for solvent evaporation.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with cold DI water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water between each wash, vortex, and re-centrifuge.
-
Lyophilization: Resuspend the final pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered nanoparticle sample. Store at -20°C.
Protocol 1.2: Physicochemical Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Resuspend a small amount of the lyophilized nanoparticles in DI water.
-
Analyze the suspension using a DLS instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).
-
Acceptable values are typically a particle size between 100-200 nm for tumor targeting via the Enhanced Permeability and Retention (EPR) effect, and a PDI < 0.3 indicating a monodisperse population.[4]
-
2. Drug Loading Content (LC) and Encapsulation Efficiency (EE):
-
Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for platinum quantification.
-
Procedure:
-
Accurately weigh 5 mg of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) and then digest with aqua regia (a mixture of nitric acid and hydrochloric acid) to release the platinum.
-
Dilute the digested sample to a known volume with DI water.
-
Quantify the platinum content using ICP-MS against a standard curve prepared from a certified platinum standard.
-
Calculate LC and EE using the following formulas:
-
Loading Content (% LC) = (Mass of Platinum in Nanoparticles / Total Mass of Nanoparticles) x 100
-
Encapsulation Efficiency (% EE) = (Mass of Platinum in Nanoparticles / Initial Mass of Platinum Used) x 100
-
-
Quantitative Data Summary
The following table summarizes representative physicochemical properties for polymer-based platinum drug delivery systems as reported in the literature.
| Delivery System | Drug(s) | Pt Loading (w/w) | Other Drug Loading (w/w) | Particle Size (nm) | Tumor Suppression | Reference |
| Polymer-Cisplatin(IV) Conjugate Micelles | Cisplatin(IV), Paclitaxel | 14% | 30% (Paclitaxel) | Not specified | Synergy observed | [7][8] |
| Cisplatin Prodrug Crosslinked Micelles | Cisplatin, Paclitaxel | Not specified | Not specified | ~100 nm | 83.1% | [7] |
| PLGA Nanoparticles (Hypothetical Example) | Novel Pt(II) Complex C1 | ~5-10% | N/A | 150-200 nm | Not applicable | [5] |
Application Note 2: In Vitro Evaluation of Platinum (II) DDS
After successful formulation, the biological activity of the DDS must be assessed in vitro using relevant cancer cell lines. Ovarian (e.g., A2780, SKOV-3), breast (MCF-7), and lung (A-549) cancer cell lines are commonly used.[9][10] It is crucial to include both cisplatin-sensitive and cisplatin-resistant (e.g., A2780cisR) cell lines to evaluate the ability of the DDS to overcome resistance.[5][11]
Protocol 2.1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell lines (e.g., A2780, A2780cisR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well plates
-
Free Pt(II) drug, empty nanoparticles (placebo), and Pt(II)-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the free drug, placebo nanoparticles, and drug-loaded nanoparticles in culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Cytotoxicity Data Summary
The table below presents IC50 values for novel platinum complexes compared to cisplatin, demonstrating the potential for enhanced activity.
| Compound | Cell Line | IC50 (µM) vs. Cisplatin | Reference |
| trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | MCF-7 | More active | [9] |
| trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | ES-2 | More active | [9] |
| trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | A-549 | More active | [9] |
| trans-[PtBr2(NH(Bu)(Bz))(PPh3)] (Complex 1) | A2780cisR | 1.1 µM (Cisplatin: 21.4 µM) | [11] |
| trans-[PtBr2(N(Bz)2)(PPh3)] (Complex 2) | A2780cisR | 1.0 µM (Cisplatin: 21.4 µM) | [11] |
Protocol 2.2: Apoptosis Assay via Annexin V-FITC/PI Staining
This protocol determines the mechanism of cell death (apoptosis vs. necrosis) induced by the treatment.[5]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the Pt(II) DDS for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: Cellular Mechanism of Platinum (II) Drugs
Caption: Cellular mechanism of action for platinum (II) anticancer drugs.
Diagram 2: Experimental Workflow for DDS Evaluation
Caption: Workflow for the development and evaluation of a Pt(II) DDS.
Diagram 3: Drug Delivery Targeting Strategies
Caption: Passive vs. Active targeting strategies for nanoparticle drug delivery.
References
- 1. Targeting and delivery of platinum-based anticancer drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Multifunctional Nanodrug Delivery Systems for Platinum-Based Anticancer Drugs [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. In Silico, In Vitro, and In Vivo Investigations of Anticancer Properties of a Novel Platinum (II) Complex and Its PLGA Encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. Advances in drug delivery system for platinum agents based combination therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Advances in drug delivery system for platinum agents based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in the in vitro activity of platinum drugs when administered in two aliquots | springermedizin.de [springermedizin.de]
- 11. New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platinum(II) Emitters in High-Efficiency OLED Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in displays and solid-state lighting, owing to their high contrast, low power consumption, and flexibility.[1] At the heart of high-efficiency OLEDs are the emitter materials, which convert electrical energy into light. Phosphorescent emitters, particularly those based on heavy metal complexes like platinum(II), are of significant interest because they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[2] Platinum(II) complexes offer a unique combination of properties, including strong spin-orbit coupling, which facilitates efficient intersystem crossing, and a square-planar geometry that can be tailored to tune their photophysical and electroluminescent characteristics.[3][4]
These application notes provide a comprehensive overview of the use of platinum(II) emitters in high-efficiency OLEDs, including their molecular design, photophysical properties, and device performance. Detailed protocols for the synthesis of a representative platinum(II) complex, fabrication of a solution-processed OLED device, and characterization of the resulting device are also presented.
Molecular Design and Photophysical Properties
The design of the ligands surrounding the platinum(II) center is crucial in determining the emission color, quantum yield, and stability of the complex.[4] Cyclometalated ligands, which form a C-N bond with the platinum atom, are commonly employed to create rigid structures that minimize non-radiative decay pathways. The choice of bidentate, tridentate, or tetradentate ligands significantly influences the complex's properties.[3][4] For instance, tetradentate ligands can enhance the rigidity and thermal stability of the emitter, leading to improved device lifetimes.[4]
The emission color of Pt(II) complexes can be tuned from blue to red by modifying the electronic properties of the ligands.[5][6] Electron-donating or -withdrawing groups on the cyclometalating ligands can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength.[6]
Data Presentation: Performance of Representative Platinum(II) Emitters
The following tables summarize the photophysical and electroluminescent properties of various platinum(II) emitters reported in the literature. This data allows for a comparative analysis of their performance in OLED devices.
Table 1: Photophysical Properties of Selected Platinum(II) Emitters
| Complex Type | Emission Color | λem (nm) | Photoluminescence Quantum Yield (PLQY) | Lifetime (µs) | Reference |
| Bidentate C^N | Red | ~640 | ~0.6 | ~1-5 | [7] |
| Bidentate C^N | Green | ~540 | ~0.8 | ~1-3 | [5] |
| Tridentate N^C^N | Yellow | ~560 | ~0.7 | ~2-6 | [6] |
| Tetradentate | Sky-Blue | ~470 | >0.8 | ~1.5 | [8] |
| Tetradentate | Green | ~530 | ~0.9 | ~1-2 | [9] |
Table 2: Electroluminescent Performance of OLEDs with Platinum(II) Emitters
| Emitter Type | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Reference |
| Bidentate C^N (Red) | Solution-processed | 6.3 | 9.1 | 10.5 | [7] |
| Bidentate C^N (Green) | Solution-processed | ~5 | 4.65 | 4.88 | [5] |
| Tridentate N^C^N (Yellow) | Solution-processed | ~7 | - | - | [7] |
| Tetradentate (Sky-Blue) | Vacuum-deposited | 14.5 | - | - | [8] |
| Tetradentate (Green) | Vacuum-deposited | 11.5 | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Cyclometalated Platinum(II) Complex
This protocol describes the synthesis of a representative (C^N)Pt(acac)-type complex, where C^N is a cyclometalating ligand and acac is acetylacetonate.
Materials:
-
K2PtCl4
-
Cyclometalating ligand precursor (e.g., 2-phenylpyridine (B120327) derivative)
-
Acetylacetone (B45752) (acacH)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Argon gas
Procedure:
-
A mixture of K2PtCl4 (1.0 mmol), the C^N ligand precursor (1.1 mmol), and Na2CO3 (2.0 mmol) in 2-ethoxyethanol (20 mL) is refluxed under an argon atmosphere for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexane as the eluent to yield the Pt(II)-chloro-bridged dimer.
-
A mixture of the Pt(II)-chloro-bridged dimer (0.5 mmol), acetylacetone (1.2 mmol), and Na2CO3 (2.0 mmol) in 2-ethoxyethanol (15 mL) is refluxed under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/hexane gradient to afford the desired (C^N)Pt(acac) complex.
-
The final product is further purified by recrystallization from a dichloromethane/hexane mixture.
Protocol 2: Fabrication of a Solution-Processed Multilayer OLED
This protocol outlines the fabrication of a multilayer OLED using a spin-coating technique.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Host material for the emissive layer (e.g., a carbazole-based polymer)
-
Platinum(II) emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Solvents (e.g., toluene (B28343), chlorobenzene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes immediately before use.
-
Hole Injection Layer (HIL) Deposition: A solution of PEDOT:PSS in water is spin-coated onto the cleaned ITO substrate at 4000 rpm for 60 seconds. The substrate is then annealed at 120°C for 15 minutes in the glovebox.
-
Emissive Layer (EML) Deposition: A solution of the host material and the platinum(II) emitter (typically 5-15 wt%) in toluene is prepared. This solution is then spin-coated on top of the HIL at 2000 rpm for 60 seconds. The film is annealed at 80°C for 20 minutes inside the glovebox.
-
Electron Transport Layer (ETL) and Cathode Deposition: The substrate is transferred to a thermal evaporator inside the glovebox. A layer of ETL material (e.g., TPBi, ~30 nm) is deposited by thermal evaporation, followed by the deposition of a LiF layer (~1 nm) and an aluminum cathode (~100 nm) through a shadow mask. The deposition rate is typically maintained at 1-2 Å/s for the organic layers and 5-10 Å/s for the metal cathode.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
Protocol 3: Characterization of OLED Devices
This protocol describes the standard procedures for evaluating the performance of the fabricated OLEDs.
Equipment:
-
Source measure unit
-
Spectrometer with an integrated sphere
-
Photodiode
-
Luminance meter
Procedure:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is connected to a source measure unit. The current and luminance are measured as a function of the applied voltage. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectrum: The EL spectrum of the device is recorded at a constant driving voltage using a spectrometer. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the spectrum.
-
Efficiency Measurements:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): Determined by measuring the total photon flux emitted from the device in an integrating sphere and comparing it to the injected charge.
-
-
Operational Lifetime: The device is driven at a constant current density, and the time it takes for the initial luminance to decrease to 50% (LT50) is measured.
Visualizations
Caption: Generalized structure of a cyclometalated Pt(II) complex.
Caption: Energy level diagram of a multilayer Pt(II)-based OLED.
Caption: Experimental workflow for Pt(II) OLED development.
References
- 1. researching.cn [researching.cn]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Characterizing OLED Display Materials - Scientific Computing International [sci-soft.com]
- 4. ossila.com [ossila.com]
- 5. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Methodology for Testing Platinum (II) Cytotoxicity in Cancer Cell Lines
Introduction
Platinum (II) complexes, beginning with the landmark discovery of cisplatin (B142131), are a cornerstone of modern chemotherapy, widely used to treat a variety of solid tumors including ovarian, lung, and testicular cancers.[1][2][3] Their primary mechanism of action involves binding to nuclear DNA, which forms intra-strand and inter-strand crosslinks.[3] This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][4] The clinical success of cisplatin spurred the development of second and third-generation analogs like carboplatin (B1684641) and oxaliplatin (B1677828) to improve the therapeutic index by reducing toxicity or overcoming resistance.[3]
Evaluating the cytotoxic potential of novel and existing platinum (II) compounds is a critical step in cancer research and drug development.[5] This process relies on a series of robust in vitro assays to quantify cell viability, elucidate mechanisms of cell death, and identify potential resistance. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxicity of platinum (II) compounds against cancer cell lines.
Experimental Workflow Overview
A systematic approach is essential for accurately determining the cytotoxic profile of a platinum (II) compound. The typical workflow involves initial screening to determine potency (e.g., IC50), followed by mechanistic assays to understand how the compound induces cell death.
Protocols for Key Experiments
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of living cells.[8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Platinum (II) test compound and a reference drug (e.g., cisplatin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[7]
-
Solubilization solution: DMSO or 0.01 M HCl with 10% SDS.[5][9]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the platinum (II) compound (e.g., 10 mM in DMSO).[5] Perform serial dilutions in serum-free medium to create a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with solvent) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][8]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.[5][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Protocol: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[6][11]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat with the platinum (II) compound at the desired concentration (e.g., IC50 value) for 24-48 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Platinum (II) compounds are known to induce cell cycle arrest, often in the S or G2/M phase, by activating DNA damage checkpoints.[12][13] Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content per cell via flow cytometry.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat with the platinum (II) compound for the desired time (e.g., 24 or 48 hours).[14]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different compounds and cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Platinum (II) Complexes The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[15] The table below shows example IC50 values after 48 hours of treatment.
| Compound | A2780 (Ovarian) | A2780cisR (Ovarian, Cisplatin-Resistant) | MCF-7 (Breast) | A549 (Lung) |
| IC50 (µM) ± SD | IC50 (µM) ± SD | IC50 (µM) ± SD | IC50 (µM) ± SD | |
| Cisplatin[15] | 1.1 ± 0.1 | 11.5 ± 1.2 | 18.4 ± 2.1 | 2.5 ± 0.3 |
| Carboplatin | 4.5 ± 0.5 | 35.2 ± 3.8 | 45.1 ± 4.5 | 15.6 ± 1.8 |
| Oxaliplatin | 0.8 ± 0.1 | 2.1 ± 0.3 | 25.7 ± 2.9 | 4.1 ± 0.5 |
| Experimental Pt(II) Complex | 0.5 ± 0.07 | 1.3 ± 0.2 | 9.8 ± 1.1 | 1.9 ± 0.2 |
Data are hypothetical and for illustrative purposes.
Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment This table shows the percentage of cells in each phase of the cell cycle following treatment with a test compound at its IC50 concentration.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 | 1.1 ± 0.2 |
| Cisplatin (2.5 µM) | 40.1 ± 2.5 | 35.8 ± 2.2 | 21.1 ± 1.9 | 3.0 ± 0.4 |
| Experimental Pt(II) Complex (1.9 µM) | 35.5 ± 2.8 | 18.9 ± 1.5 | 40.3 ± 3.0 | 5.3 ± 0.6 |
Data are hypothetical and for illustrative purposes.
Table 3: Apoptosis Induction in A2780 Cells after 48h Treatment This table quantifies the different cell populations identified by Annexin V/PI staining.
| Treatment | Viable (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control (Untreated) | 96.1 ± 1.5 | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Cisplatin (1.1 µM) | 45.3 ± 4.1 | 28.9 ± 2.5 | 22.5 ± 2.1 | 3.3 ± 0.5 |
| Experimental Pt(II) Complex (0.5 µM) | 30.7 ± 3.5 | 35.1 ± 3.1 | 30.2 ± 2.8 | 4.0 ± 0.7 |
Data are hypothetical and for illustrative purposes.
Signaling Pathway Visualization
Platinum (II) compounds exert their cytotoxic effects by initiating a complex signaling cascade following DNA damage. The p53 tumor suppressor protein plays a central role in this process.
References
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Cycle Analysis of Human Ovarian Carcinoma (OV2008) After Application of Different Doses of Cisplatin - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Platinum(II) Probes for Detecting Biological Analytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) complexes have emerged as versatile and powerful tools in chemical biology and drug development. Their unique photophysical properties, including long-lived phosphorescence, large Stokes shifts, and high photostability, make them excellent candidates for the design of luminescent probes for bioimaging and sensing.[1] This document provides detailed application notes and protocols for the use of platinum(II) probes in detecting various biological analytes, including nucleic acids, proteins, and reactive oxygen species.
I. Detection of Nucleic Acids
Platinum(II) complexes have been extensively developed as probes for nucleic acids, with applications ranging from DNA staining in gel electrophoresis to imaging specific DNA structures like G-quadruplexes in living cells.[2][3][4][5][6]
A. Application: DNA Staining in Gel Electrophoresis and Dead Cells
Certain platinum(II) complexes can serve as alternatives to mutagenic intercalating dyes like ethidium (B1194527) bromide for staining DNA in agarose (B213101) gels and selectively staining the nuclear DNA of dead cells.[2][3] For instance, a platinum(II) complex with imidazolyl terpyridine has been shown to exhibit a significant increase in emission intensity upon binding to DNA.[2][3]
Quantitative Data:
| Complex | Target | Emission Change | Application | Reference |
| Platinum(II) complex with imidazolyl terpyridine | DNA | 21-fold increase in emission intensity | DNA staining in gel electrophoresis, dead cell imaging | [2][3] |
Experimental Protocol: DNA Staining in Agarose Gel
-
Prepare Agarose Gel: Prepare a standard agarose gel of the desired percentage in 1X TAE or TBE buffer.
-
Load Samples: Load DNA samples mixed with loading dye into the wells of the gel.
-
Electrophoresis: Run the gel at an appropriate voltage until the desired separation is achieved.
-
Staining:
-
Post-staining: Immerse the gel in a solution of the platinum(II) probe (concentration to be optimized, typically in the low µM range) in TAE or TBE buffer for 30 minutes at room temperature with gentle agitation.
-
Pre-staining: Incorporate the platinum(II) probe into the molten agarose and the running buffer before casting the gel (concentration to be optimized).
-
-
Destaining (Optional): Briefly wash the gel in distilled water to reduce background fluorescence.
-
Visualization: Visualize the DNA bands using a standard UV transilluminator.
Experimental Workflow: DNA Staining in Gel Electrophoresis
B. Application: Imaging G-Quadruplex DNA
Specific cyclometalated platinum(II) complexes act as "switch-on" probes for G-quadruplex (G4) DNA, exhibiting increased phosphorescence and a distinct lengthening of their emission lifetime upon binding.[4][5][6] This property enables the selective visualization of G4 DNA structures in cells using Phosphorescence Lifetime Imaging Microscopy (PLIM).[4][5][6]
Quantitative Data:
| Complex | Target | Key Feature | Application | Reference |
| Cyclometalated Pt(II) complexes (e.g., 3-Pip, 3-NMe, 3-Mor) | G-quadruplex DNA | "Switch-on" phosphorescence, selective and distinct lengthening of emission lifetime | PLIM imaging of G4 DNA in fixed cells | [4][5][6] |
Experimental Protocol: Imaging G-Quadruplex DNA in Fixed Cells
-
Cell Culture: Culture cells (e.g., U2OS) on glass coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Probe Incubation: Incubate the fixed cells with the platinum(II) G4 probe (e.g., 80 µM) for 24 hours.
-
Washing: Wash the cells three times with PBS to remove the unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging:
Signaling Pathway: G-Quadruplex DNA Detection
II. Detection of Proteins
Cyclometalated platinum(II) complexes can also be utilized as luminescent probes for protein staining in polyacrylamide gel electrophoresis (PAGE) and for live-cell imaging, binding to proteins through non-covalent interactions.[7]
Experimental Protocol: Protein Staining in SDS-PAGE
-
SDS-PAGE: Separate protein samples on a standard SDS-polyacrylamide gel.
-
Fixation (Optional): Fix the gel in a solution of methanol (B129727) and acetic acid to precipitate the proteins within the gel matrix.
-
Washing: Wash the gel with deionized water to remove the fixation solution and SDS.
-
Staining: Incubate the gel in an aqueous solution of the cyclometalated platinum(II) probe at room temperature until the desired band intensity is achieved.
-
Destaining: Briefly wash the gel with deionized water.
-
Visualization: Visualize the protein bands under a UV transilluminator.
III. Detection of Reactive Oxygen Species (ROS) and Thiols
Platinum(II) complexes have been designed to detect key players in cellular oxidative stress, such as hypochlorite (B82951) and thiols.[8][9]
A. Application: Detection of Hypochlorite (ClO⁻)
A "turn-off" luminescent platinum(II) probe has been developed for the detection of hypochlorite.[8] The probe's luminescence is quenched upon oxidation of an aldehyde group to a carboxyl group by ClO⁻.[8]
Quantitative Data:
| Probe | Analyte | Response | Key Feature | Application | Reference |
| Pt-CHO | Hypochlorite (ClO⁻) | "Turn-off" luminescence | High sensitivity and selectivity, rapid response | Imaging ClO⁻ in living cells | [8] |
Experimental Protocol: Imaging Hypochlorite in Living Cells
-
Cell Culture: Culture cells (e.g., HeLa) in a suitable imaging dish.
-
Probe Loading: Incubate the cells with the Pt-CHO probe at an optimized concentration and for a specific duration.
-
Induction of ROS (Optional): Treat cells with a known inducer of hypochlorite to stimulate its production.
-
Imaging: Acquire luminescence images of the cells using a fluorescence microscope. A decrease in luminescence intensity indicates the presence of hypochlorite.
B. Application: Detection of Thiols
The interaction of platinum(II) complexes with bio-relevant thiols, such as L-cysteine and N-acetyl-L-cysteine, can be monitored spectrophotometrically.[9] This interaction involves ligand substitution reactions, and the kinetics can be studied to understand the binding mechanisms.[9]
Quantitative Data:
| Complex | Analyte | Kinetic Parameters (k_obs) | Method | Reference |
| [Pt(pic)(H₂O)₂]²⁺ | L-cysteine, N-acetyl-L-cysteine | k_obs = k₁[thiol] | Spectrophotometry | [9] |
Experimental Protocol: Kinetic Analysis of Pt(II) Complex-Thiol Interaction
-
Prepare Solutions: Prepare stock solutions of the platinum(II) complex and the thiol of interest in an appropriate aqueous buffer at a constant ionic strength and pH.
-
Spectrophotometric Measurement:
-
Mix the solutions of the platinum(II) complex and the thiol in a cuvette.
-
Immediately start recording the absorbance change over time at a specific wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis: Analyze the kinetic data to determine the pseudo-first-order rate constants (k_obs) and elucidate the reaction mechanism.
Logical Relationship: Pt(II) Probe Interaction with Analytes
IV. Cellular Uptake and Bioimaging
Many platinum(II) complexes are designed for cellular imaging applications.[1][10][11] Understanding their cellular uptake and subcellular localization is crucial for interpreting their biological effects.
Experimental Protocol: Cellular Uptake and Localization by Fluorescence Microscopy
-
Cell Seeding: Seed cells onto sterile glass coverslips or imaging dishes to achieve 50-70% confluency on the day of the experiment.[12]
-
Probe Treatment: Prepare a stock solution of the platinum(II) probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Replace the old medium with the probe-containing medium.[12]
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours) at 37°C in a humidified incubator with 5% CO₂.[12]
-
Washing: Aspirate the probe-containing medium and wash the cells three times with ice-cold PBS to remove the extracellular probe.[12]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[12]
-
Counter-staining (Optional): Stain specific organelles or the nucleus using appropriate dyes (e.g., DAPI for the nucleus).[12]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[12]
-
Imaging: Visualize the slides using a fluorescence microscope with appropriate filter sets for the platinum(II) probe and any counter-stains.[12]
Experimental Workflow: Cellular Imaging
Conclusion
Platinum(II) complexes offer a rich platform for the development of sophisticated probes for detecting a wide array of biological analytes. Their tunable photophysical properties and versatile coordination chemistry allow for the rational design of probes with specific functionalities. The protocols and data presented herein provide a foundation for researchers to utilize these powerful tools in their own investigations, from fundamental biological studies to the development of new diagnostic and therapeutic agents.
References
- 1. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new platinum(ii) complex for bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A new platinum(ii) complex for bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Platinum(II)-Based Optical Probes for Imaging Quadruplex DNA Structures via Phosphorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platinum(II)‐Based Optical Probes for Imaging Quadruplex DNA Structures via Phosphorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Platinum(II) Complex-based Luminescent Probe for Detection of Hypochlorite in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application of Platinum (II) Complexes in Photodynamic Therapy: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation. Platinum (II) complexes have emerged as a promising class of photosensitizers due to their unique photophysical properties, including strong spin-orbit coupling that facilitates the generation of the triplet excited state necessary for efficient ¹O₂ production. Their rich coordination chemistry allows for the fine-tuning of their photodynamic and biological properties. This document provides detailed application notes and experimental protocols for researchers exploring the use of platinum (II) complexes in PDT.
Application Notes
Platinum (II) complexes for PDT are typically designed with specific ligands that influence their photophysical characteristics, cellular uptake, and subcellular localization. Cyclometalated Pt(II) complexes, in particular, have shown significant promise due to their high phosphorescence quantum yields and long-lived triplet excited states.
The therapeutic efficacy of a Pt(II)-based photosensitizer is dependent on several factors, including its ability to absorb light in the therapeutic window (600-900 nm), efficiently generate singlet oxygen, accumulate selectively in tumor tissue, and induce a robust apoptotic or necrotic response upon photoactivation.
Key Advantages of Platinum (II) Photosensitizers:
-
Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the singlet oxygen quantum yield, can be modulated by ligand design.[1][2]
-
Dual Therapeutic Potential: Some platinum complexes can exhibit both photodynamic and chemotherapeutic activities, offering a synergistic approach to cancer treatment.
-
High Photostability: Many Pt(II) complexes are highly stable, allowing for sustained ROS generation upon irradiation.
Quantitative Data Summary
The following tables summarize key quantitative data for representative platinum (II) complexes investigated for photodynamic therapy.
Table 1: Photophysical Properties of Selected Platinum (II) Complexes
| Complex | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| [Pt(ppy)(dpm)] | ~375, 420 | 479 | 0.85 | CH₂Cl₂ | [2] |
| [Pt(bzq)(dpm)] | ~400, 450 | 495 | 0.78 | CH₂Cl₂ | [2] |
| [Pt(dbq)(dpm)] | ~380, 430 | 470 | 0.91 | CH₂Cl₂ | [2] |
| I₂BC-Pt | 520 | 540 | Not Reported | Not Reported | [3] |
ppy = 2-phenylpyridine; dpm = dipivolylmethanoate; bzq = benzo[h]quinoline; dbq = dibenzo[f,h]quinoline; I₂BC-Pt = a monofunctional platinum(II) complex with a BODIPY derivative.
Table 2: In Vitro Phototoxicity of Selected Platinum (II) Complexes
| Complex | Cell Line | IC₅₀ Dark (µM) | IC₅₀ Light (µM) | Light Conditions | Photo-cytotoxicity Index (PI) | Reference |
| CF³LPtCl | HeLa | 1.5 ± 0.2 | 0.20 ± 0.03 | 490 nm, 15 min, 2.36 mW/cm² | 7.6 | [4] |
| CF³LPtCl | A2780cis | 1.8 ± 0.3 | 0.30 ± 0.05 | 490 nm, 15 min, 2.36 mW/cm² | 6.0 | [4] |
| Complex 2 (naphthalimide-Pt) | A549 | >100 | 15.6 ± 2.1 | 465 nm, 1 h | >6.4 | [5] |
| Complex 3 (naphthalimide-Pt) | A549 | >100 | 28.4 ± 3.5 | 465 nm, 1 h | >3.5 | [5] |
| Pt-cP | A2780 | >100 | 12.5 ± 1.5 | 465 nm, 1 h | >8 | [1] |
| I₂BC-Pt | MDA-MB-231 | >20 | 0.11 | 520 nm | >181 | [3] |
| I₂BC-Pt | MDA-MB-468 | >20 | 0.13 | 520 nm | >153 | [3] |
CF³LPtCl = a monofunctional platinum(II) complex with a multidentate phenanthridine-containing ligand; A2780cis = cisplatin-resistant ovarian cancer cells; Pt-cP = a conjugate of a cyclic nona-peptide with a platinum(IV) complex.
Table 3: In Vivo Efficacy of a Platinum (II)-based Photosensitizer
| Treatment Group | Tumor Model | Administration Route | Light Treatment | Tumor Growth Inhibition (%) | Reference |
| PDT+LPC | Oral Squamous Cell Carcinoma Xenograft | Intravenous | Yes | ~112% reduction | [6] |
| LPC alone | Oral Squamous Cell Carcinoma Xenograft | Intravenous | No | ~98.8% reduction | [6] |
| PDT+CDDP | Oral Squamous Cell Carcinoma Xenograft | Intravenous | Yes | ~73.1% reduction | [6] |
| CDDP alone | Oral Squamous Cell Carcinoma Xenograft | Intravenous | No | ~39.5% reduction | [6] |
LPC = Lipid Platinum Chloride Nanoparticles; CDDP = Cisplatin.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a relative method using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a singlet oxygen scavenger.
Materials:
-
Platinum (II) complex (photosensitizer)
-
1,3-diphenylisobenzofuran (DPBF)
-
Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal or Methylene Blue)
-
Spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Appropriate solvent (e.g., methanol, DMSO, CH₂Cl₂)
Procedure:
-
Solution Preparation: Prepare stock solutions of the Pt(II) complex, the standard photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the excitation wavelength is between 0.05 and 0.1. The initial absorbance of DPBF at its maximum absorption wavelength (~410-415 nm) should be around 1.0.[7][8]
-
Irradiation: Transfer the solution containing the photosensitizer and DPBF into a quartz cuvette. Irradiate the solution with the light source at a constant intensity.
-
Data Acquisition: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength at regular time intervals during irradiation.[9]
-
Kinetic Analysis: Plot the natural logarithm of the DPBF absorbance (ln A) versus irradiation time. The slope of the initial linear portion of this plot gives the observed rate constant (k_obs) for DPBF photooxidation.
-
Quantum Yield Calculation: The singlet oxygen quantum yield of the Pt(II) complex (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) using the following equation:
ΦΔ_sample = ΦΔ_std * (k_obs_sample / k_obs_std) * (I_abs_std / I_abs_sample)
Where:
-
k_obs is the observed rate constant of DPBF degradation.
-
I_abs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10^(-A)), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
Protocol 2: Quantification of Cellular Uptake by ICP-MS
This protocol provides a method to quantify the intracellular concentration of platinum.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Centrifuge
-
Concentrated nitric acid (trace metal grade)
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Platinum standard solutions
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the platinum (II) complex for a specified time.
-
Washing: Aspirate the drug-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellular platinum.
-
Cell Harvesting and Counting: Detach the cells using trypsin-EDTA, neutralize with complete medium, and collect the cell suspension. Take an aliquot to count the number of cells.
-
Cell Lysis and Digestion: Centrifuge the remaining cell suspension to obtain a cell pellet. Discard the supernatant and add a small volume of concentrated nitric acid to lyse the cells and digest the organic matrix. This step must be performed in a fume hood with appropriate personal protective equipment.
-
Sample Dilution: Dilute the digested samples with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Prepare a calibration curve using platinum standard solutions of known concentrations.
-
Data Analysis: Quantify the amount of platinum in each sample based on the calibration curve. Normalize the platinum amount to the number of cells to express the result as pg of platinum per cell or ng of platinum per 10⁶ cells.
Protocol 3: In Vitro Photocytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT assay to determine the cell viability after PDT.
Materials:
-
Cancer cell line
-
96-well plates
-
Platinum (II) complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
Light source for irradiation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Incubation: Replace the medium with fresh medium containing serial dilutions of the platinum (II) complex. Include untreated control wells. Incubate for a specific period (e.g., 4-24 hours).
-
Irradiation: For the "light" group, irradiate the cells with a specific wavelength and light dose. Keep a parallel "dark" group protected from light.
-
Post-Irradiation Incubation: After irradiation, return the plates to the incubator for a further period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values (the concentration of the complex that causes 50% inhibition of cell growth) for both dark and light conditions. The Photo-cytotoxicity Index (PI) is calculated as IC₅₀ (dark) / IC₅₀ (light).
Protocol 4: In Vivo Photodynamic Therapy in a Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Pt(II) photosensitizer.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Platinum (II) complex formulated for in vivo administration
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[13][14]
-
Drug Administration: Administer the Pt(II) complex to the tumor-bearing mice, typically via intravenous or intraperitoneal injection. The time between drug administration and light irradiation (drug-light interval) is a critical parameter and should be optimized.
-
Light Treatment: At the predetermined drug-light interval, irradiate the tumor area with the light source. The light dose (fluence) and fluence rate should be carefully controlled.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) for the duration of the study. Tumor volume can be calculated using the formula: (Length × Width²) / 2.[15][16]
-
Data Analysis: Plot the mean tumor volume versus time for each treatment group (e.g., control, drug only, light only, PDT). Calculate the tumor growth inhibition for the PDT group compared to the control groups. Monitor animal body weight as an indicator of systemic toxicity.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to further assess the treatment effect.
Signaling Pathways and Mechanisms
Upon photoactivation, platinum (II) complexes can induce cell death through various signaling pathways, primarily apoptosis and endoplasmic reticulum (ER) stress.
General PDT Mechanism
The fundamental mechanism of PDT involves the generation of reactive oxygen species (ROS) upon light activation of a photosensitizer.
Caption: General mechanism of Type II photodynamic therapy.
Apoptosis Induction by Pt(II)-PDT
Platinum (II)-PDT can trigger the intrinsic (mitochondrial) pathway of apoptosis. ROS generated in or near the mitochondria can lead to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by Pt(II)-PDT.
ER Stress and the Unfolded Protein Response (UPR)
Many photosensitizers, including some Pt(II) complexes, localize in the endoplasmic reticulum. PDT-induced damage to the ER can lead to the accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). Chronic ER stress can ultimately lead to apoptosis.[17][18]
Caption: ER stress-mediated apoptosis pathway in Pt(II)-PDT.
Conclusion
Platinum (II) complexes represent a versatile and potent class of photosensitizers for photodynamic therapy. Their tunable properties and potential for dual-modal therapy make them exciting candidates for further research and development. The protocols and data provided herein are intended to serve as a valuable resource for scientists working to advance the application of these promising compounds in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties of cyclometalated Pt(II) complexes: counterintuitive blue shift in emission with an expanded ligand π system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoactive monofunctional platinum(II) anticancer complexes of multidentate phenanthridine-containing ligands: photocytotoxicity and evidence for interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective Combined Photodynamic Therapy with Lipid Platinum Chloride Nanoparticles Therapies of Oral Squamous Carcinoma Tumor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OPG [opg.optica.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesized Platinum Nanoparticles Inhibit the Proliferation of Human Lung-Cancer Cells in vitro and Delay the Growth of a Human Lung-Tumor Xenograft in vivo: -In vitro and in vivo Anticancer Activity of bio-Pt NPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo evaluation of battery-operated light-emitting diode-based photodynamic therapy efficacy using tumor volume and biomarker expression as endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Platinum(II) Catalyzed Cross-Coupling Reactions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for select platinum(II)-catalyzed cross-coupling reactions. While palladium has long been the dominant catalyst in this domain, platinum(II) complexes have emerged as effective catalysts for specific transformations, offering unique reactivity and selectivity.
These protocols are intended to serve as a practical guide for the synthesis of complex organic molecules, with a particular focus on applications in pharmaceutical development. The methodologies outlined below are based on published literature and provide a starting point for laboratory implementation.
Introduction to Platinum(II) Catalysis in Cross-Coupling
Platinum, a member of the platinum group metals, shares many chemical properties with palladium and is a competent catalyst for various organic transformations. In the context of cross-coupling reactions, platinum typically cycles through Pt(0)/Pt(II) or Pt(II)/Pt(IV) catalytic cycles, analogous to palladium. The general mechanism involves three key steps: oxidative addition of an organohalide to the low-valent platinum species, transmetalation with an organometallic reagent, and reductive elimination to form the carbon-carbon bond and regenerate the active catalyst.
While less common than their palladium counterparts, platinum(II) catalysts have shown promise in specific applications, such as the coupling of fluorinated aromatic compounds, where they can offer advantages in terms of catalyst stability and product distribution.
Application Note 1: Platinum(II)-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. While predominantly catalyzed by palladium, platinum(II) complexes can also facilitate this transformation. This section provides a general protocol for a platinum(II)-catalyzed Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Platinum(II)-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Platinum(II) catalyst (e.g., K₂[PtCl₄]) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, platinum(II) catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes representative quantitative data for a platinum(II)-catalyzed Suzuki-Miyaura coupling reaction. It is important to note that yields and catalyst performance are highly substrate-dependent and optimization may be required for specific applications.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂[PtCl₄] (3) | K₂CO₃ | Dioxane | 100 | 12 | 75 |
| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | K₂[PtCl₄] (3) | Cs₂CO₃ | Toluene | 110 | 16 | 82 |
Catalytic Cycle
Figure 1. Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Platinum(II)-Catalyzed Cross-Coupling of Polyfluoroaryl Imines
The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate their physicochemical properties. Platinum(II) catalysts have been shown to be effective in the selective cross-coupling of polyfluoroaryl imines, providing a route to functionalized fluorinated aromatics.
Experimental Protocol: Platinum(II)-Catalyzed Methylation of a Polyfluoroaryl Imine
This protocol is adapted from the work of Love and co-workers and describes the methylation of a polyfluorinated imine.
Materials:
-
Polyfluoroaryl imine (1.0 equiv)
-
Dimethylzinc (B1204448) (ZnMe₂) (2.0 equiv, as a solution in toluene)
-
Platinum(II) catalyst (e.g., Pt(IMe)₂(Ph)Cl) (5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a vial equipped with a stir bar, add the polyfluoroaryl imine and the platinum(II) catalyst.
-
Add the anhydrous solvent.
-
While stirring, add the dimethylzinc solution dropwise.
-
Seal the vial and heat the reaction mixture at 80 °C.
-
Monitor the reaction by ¹⁹F NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of methanol.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Quantitative Data Summary
The following table presents representative data for the platinum(II)-catalyzed methylation of a polyfluoroaryl imine.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(perfluorophenyl)methanimine | Pt(IMe)₂(Ph)Cl (5) | Toluene | 80 | 24 | 88 |
| 2 | N-(2,3,4,5,6-pentafluorobenzylidene)aniline | Pt(IMe)₂(Ph)Cl (5) | Toluene | 80 | 24 | 92 |
Proposed Mechanistic Pathway
The proposed mechanism for this reaction involves a Pt(II)/Pt(IV) catalytic cycle.
Figure 2. Proposed mechanistic pathway for the Pt(II)-catalyzed methylation of a polyfluoroaryl imine.
Applications in Drug Development
While palladium catalysis remains the workhorse for cross-coupling reactions in the pharmaceutical industry, the unique reactivity of platinum catalysts opens avenues for the synthesis of novel and complex drug candidates. The ability to selectively functionalize fluorinated aromatic rings is particularly valuable, as fluorine substitution is a key strategy for enhancing the metabolic stability, binding affinity, and bioavailability of drug molecules.
The development of robust and versatile platinum(II) catalysts for a broader range of cross-coupling reactions is an active area of research with the potential to significantly impact the synthesis of future pharmaceuticals.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization for different substrates.
Application Notes and Protocols for Studying Platinum (II) Drug-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key techniques used to elucidate the interactions between platinum (II) drugs and proteins. Detailed protocols for these methods are included to facilitate experimental design and execution.
Introduction to Platinum (II) Drug-Protein Interactions
Platinum-based drugs, such as cisplatin (B142131), carboplatin, and oxaliplatin, are cornerstones of cancer chemotherapy. Their primary mechanism of action involves binding to nuclear DNA, leading to cell cycle arrest and apoptosis. However, upon intravenous administration, a significant portion of these drugs rapidly binds to plasma proteins, most notably human serum albumin (HSA) and transferrin. These interactions are crucial as they profoundly influence the drug's distribution, bioavailability, and toxicity profile. Understanding the specifics of these drug-protein interactions, including binding sites, affinity, and structural consequences, is paramount for the development of more effective and less toxic platinum-based therapeutics.
Key Techniques for Characterization
A multi-faceted approach employing various biophysical and analytical techniques is often necessary to fully characterize platinum (II) drug-protein interactions. The most prominent and informative techniques include:
-
Mass Spectrometry (MS): A powerful tool for identifying protein targets, mapping binding sites, and determining the stoichiometry of drug-protein adducts. Electrospray ionization (ESI) and inductively coupled plasma (ICP) mass spectrometry are particularly valuable.
-
X-ray Crystallography: Provides high-resolution, three-dimensional structural information of platinum drug-protein complexes, offering precise details of the binding pocket and the coordination chemistry of the platinum center with amino acid residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile solution-phase technique that can identify binding sites, characterize structural changes in the protein upon drug binding, and determine binding affinities.
-
Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamic parameters of binding, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.
Data Presentation: Quantitative Analysis of Platinum (II) Drug-Protein Interactions
The following tables summarize key quantitative data obtained from various studies on the interaction of platinum drugs with major plasma proteins.
Table 1: Binding Affinity and Stoichiometry
| Platinum Drug | Protein | Technique | Binding Constant (K_d) | Stoichiometry (n) | Reference |
| Cisplatin | Human Serum Albumin (HSA) | FTIR Spectroscopy | 1.17 x 10^3 M⁻¹ (K_a) | - | [1] |
| Cisplatin | Human Serum Albumin (HSA) | X-ray Crystallography | - | Multiple sites identified (His105, Met329, etc.) | [2][3] |
| Cisplatin | Human Serum Transferrin (hTF) | UV/Vis Spectroscopy | - | 1:1 | [4] |
| Cisplatin | Human Serum Transferrin (hTF) | X-ray Crystallography | - | 1 Pt per protein (at Met256) | [5][6] |
| Carboplatin | Bovine Serum Albumin (BSA) | ICP-MS | - | Time-dependent binding | [7] |
| Oxaliplatin | Human Serum Albumin (HSA) | - | High protein binding (>90%) | - |
Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
| Platinum Drug | Protein | ΔH (kcal/mol) | ΔS (cal/mol·deg) | ΔG (kcal/mol) | Reference |
| Pt(IV) Complex 1 | Human Serum Albumin (HSA) | - | - | -108.508 kJ/mol | [1] |
| Pt(IV) Complex 2 | Human Serum Albumin (HSA) | - | - | -108.183 kJ/mol | [1] |
Note: Comprehensive thermodynamic data for direct cisplatin-protein interactions via ITC is limited in the reviewed literature, likely due to the covalent nature and slow kinetics of the binding for some interactions.
Mandatory Visualizations
Experimental Workflow: Proteomic Identification of Platinum Drug-Protein Adducts
Caption: A generalized workflow for identifying protein targets of platinum drugs.
Signaling Pathway: Cisplatin Interaction with the MAPK Signaling Pathway
Caption: The role of cisplatin in modulating MAPK signaling pathways.[8][9]
Experimental Protocols
Mass Spectrometry: Identification of Platinum-Protein Adducts
This protocol provides a general workflow for identifying platinum-protein adducts from a biological sample using a bottom-up proteomics approach with ESI-MS.
1. Sample Preparation (In-Solution Digestion) [7][8][10][11][12]
-
Objective: To denature, reduce, alkylate, and digest proteins into peptides suitable for MS analysis.
-
Materials:
-
Protein sample (e.g., plasma, cell lysate) incubated with the platinum drug.
-
Denaturation buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8).
-
Reducing agent: 100 mM Dithiothreitol (DTT).
-
Alkylation agent: 200 mM Iodoacetamide (IAM).
-
Digestion buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃).
-
Sequencing-grade modified trypsin.
-
Quenching solution: 5% Formic Acid (FA).
-
-
Procedure:
-
Quantify the total protein concentration of your sample (e.g., using a Bradford assay).
-
To approximately 20-100 µg of protein, add denaturation buffer to a final volume of 100 µL.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%.
-
Desalt the peptide mixture using a C18 StageTip or ZipTip prior to MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the peptide mixture and acquire mass spectra for identification.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a nano-liquid chromatography system.
-
Procedure:
-
Load the desalted peptide sample onto the LC system.
-
Separate peptides using a reverse-phase gradient (e.g., a gradient of acetonitrile (B52724) in 0.1% formic acid).
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
3. Data Analysis [13]
-
Objective: To identify peptides and locate the platinum modification.
-
Software: Proteomics search engines such as Mascot, SEQUEST, or MaxQuant.
-
Procedure:
-
Search the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot).
-
Include a variable modification for the platinum adduct on potential binding residues (e.g., Cys, Met, His, Asp, Glu). The mass of the modification will depend on the platinum drug used (e.g., for cisplatin, [Pt(NH₃)₂]²⁺ corresponds to a mass shift).
-
Manually validate the identification of platinated peptides by examining the MS/MS spectra for characteristic fragment ions and the isotopic pattern of platinum in the precursor MS spectrum.
-
X-ray Crystallography: Structure Determination of a Platinum-Protein Complex
This protocol outlines the general steps for determining the crystal structure of a protein in complex with a platinum drug.
1. Protein Purification and Crystallization [14][15][16][17][18]
-
Objective: To obtain well-ordered, single crystals of the protein-drug complex.
-
Materials:
-
Highly pure and concentrated protein solution (>95% purity, typically 5-10 mg/mL).
-
Platinum drug solution.
-
Crystallization screens (commercially available or custom-made).
-
Crystallization plates (e.g., 24-well VDX plates).
-
Siliconized glass cover slips.
-
-
Procedure (Hanging-Drop Vapor Diffusion):
-
Incubate the purified protein with the platinum drug to form the complex. The molar ratio and incubation time will need to be optimized.
-
Pipette 500 µL of a precipitant solution from a crystallization screen into a well of the crystallization plate.
-
On a clean cover slip, mix 1 µL of the protein-drug complex solution with 1 µL of the precipitant solution from the well.
-
Invert the cover slip and place it over the well, sealing it with vacuum grease.
-
Store the plate in a constant temperature environment (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.
-
2. Data Collection and Processing
-
Objective: To obtain a high-quality X-ray diffraction pattern from the crystal.
-
Instrumentation: An X-ray source (synchrotron or in-house) and a detector.
-
Procedure:
-
Cryo-protect the crystal by briefly soaking it in a solution containing the precipitant and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on the X-ray beamline and collect diffraction data.
-
Process the diffraction data using software such as XDS or HKL2000 to obtain a reflection file.
-
3. Structure Solution and Refinement
-
Objective: To build and refine an atomic model of the protein-drug complex.
-
Software: Molecular replacement software (e.g., Phaser), model building software (e.g., Coot), and refinement software (e.g., Phenix, Refmac).
-
Procedure:
-
Solve the phase problem using molecular replacement with a known structure of the protein as a search model.
-
Build an initial model of the protein into the resulting electron density map.
-
Iteratively refine the model against the diffraction data, including the addition of the platinum drug and any coordinated ligands into the electron density.
-
Validate the final structure using tools such as MolProbity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifying Binding Sites
This protocol describes the use of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR to map the binding site of a platinum drug on a protein.[19][20][21][22][23][24][25][26][27]
1. Sample Preparation
-
Objective: To prepare an isotopically labeled protein sample suitable for NMR.
-
Materials:
-
¹⁵N-labeled protein (typically expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source).
-
NMR buffer (e.g., phosphate (B84403) or Tris buffer at a suitable pH, containing 5-10% D₂O).
-
Concentrated stock solution of the platinum drug.
-
-
Procedure:
-
Purify the ¹⁵N-labeled protein to high homogeneity.
-
Buffer exchange the protein into the NMR buffer and concentrate to a final concentration of 0.1-0.5 mM.
-
Prepare a concentrated stock solution of the platinum drug in the same NMR buffer.
-
2. NMR Titration
-
Objective: To monitor changes in the protein's NMR spectrum upon addition of the platinum drug.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Procedure:
-
Record a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Add a small aliquot of the concentrated platinum drug solution to the protein sample to achieve a desired drug-to-protein molar ratio (e.g., 0.25:1, 0.5:1, 1:1, 2:1, etc.).
-
After each addition, allow the sample to equilibrate (this may take time for covalent binding) and record another ¹H-¹⁵N HSQC spectrum.
-
3. Data Analysis
-
Objective: To identify amino acid residues affected by drug binding.
-
Software: NMR data processing software (e.g., TopSpin, NMRPipe) and analysis software (e.g., Sparky, CCPN).
-
Procedure:
-
Overlay the series of HSQC spectra.
-
Identify cross-peaks that show significant chemical shift perturbations (changes in position) or line broadening upon addition of the platinum drug.
-
If the backbone resonance assignments of the protein are known, these perturbed cross-peaks can be mapped to specific amino acid residues in the protein's sequence.
-
Residues with significant perturbations are likely at or near the drug binding site.
-
Isothermal Titration Calorimetry (ITC): Determining Binding Thermodynamics
This protocol provides a general procedure for measuring the thermodynamics of a platinum drug-protein interaction using ITC.
1. Sample Preparation
-
Objective: To prepare protein and ligand solutions in matched buffer to minimize heats of dilution.
-
Materials:
-
Purified protein.
-
Platinum drug.
-
Dialysis buffer (e.g., PBS, HEPES).
-
-
Procedure:
-
Dialyze the purified protein extensively against the chosen ITC buffer.
-
Dissolve the platinum drug in the final dialysis buffer to ensure a perfect buffer match.
-
Determine the concentrations of the protein and drug solutions accurately.
-
Degas both the protein and drug solutions immediately before the ITC experiment.
-
2. ITC Experiment
-
Objective: To measure the heat changes upon titration of the drug into the protein solution.
-
Instrumentation: An Isothermal Titration Calorimeter.
-
Procedure:
-
Fill the sample cell with the protein solution (typically at a concentration of 10-50 µM).
-
Fill the injection syringe with the platinum drug solution (typically 10-20 times more concentrated than the protein solution).
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection (often smaller and discarded from the data analysis) followed by a series of injections (e.g., 20-30 injections of 1-2 µL each).
-
Perform a control experiment by titrating the drug into the buffer alone to measure the heat of dilution.
-
3. Data Analysis
-
Objective: To determine the thermodynamic parameters of the interaction.
-
Software: Data analysis software provided with the ITC instrument (e.g., Origin-based).
-
Procedure:
-
Integrate the raw titration peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_a or K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
References
- 1. Interaction of cisplatin with human serum albumin. Drug binding mode and protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin binding to human serum albumin: a structural study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Cisplatin binding to human serum albumin: a structural study. | Semantic Scholar [semanticscholar.org]
- 4. A mass spectrometric and molecular modelling study of cisplatin binding to transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin Binding to Human Serum Transferrin: A Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 8. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry [mdpi.com]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 17. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 18. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 19. researchgate.net [researchgate.net]
- 20. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dbt.univr.it [dbt.univr.it]
- 22. researchgate.net [researchgate.net]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanistic Fingerprints from Chloride to Iodide: Halide vs. Ammonia Release in Platinum Anticancer Complexes | MDPI [mdpi.com]
- 26. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Platinum(II)-Based Heavy Metal Sensors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and utilization of platinum(II)-based sensors for the detection of heavy metal ions. The notes cover three primary classes of sensors: phosphorescent, colorimetric, and electrochemical.
Application Note 1: Phosphorescent Pt(II) Complexes for Selective Mercury Detection
Introduction: Square-planar platinum(II) complexes are excellent candidates for phosphorescent sensors due to their strong spin-orbit coupling, which facilitates highly efficient phosphorescence at room temperature. The emission properties of these complexes are highly sensitive to their local coordination environment. The interaction with heavy metal ions, particularly mercury(II) (Hg²⁺), can induce significant changes in their photophysical properties, leading to a "turn-off" or "turn-on" phosphorescent response. This principle allows for the design of highly selective and sensitive sensors for environmental and biological monitoring.
Principle of Detection: The most common mechanism for Hg²⁺ detection using phosphorescent Pt(II) complexes is a selective "turn-off" response. Dinuclear platinum(II) half-lantern complexes, for example, exhibit strong phosphorescence in solution. Upon the introduction of Hg²⁺, the mercury ion coordinates with the ligands of the Pt(II) complex. This interaction disrupts the electronic structure and promotes non-radiative decay pathways, effectively quenching the phosphorescence. The high affinity of soft metal centers like Pt(II) and Hg²⁺ for sulfur and other soft donor atoms often drives this selective interaction. This selectivity is a key advantage, as the sensor response is often unaffected by other common metal ions.[1][2]
Applications:
-
Environmental Monitoring: Rapid and selective detection of mercury contamination in water sources.
-
Food Safety: Screening for mercury in food products.
-
Field Testing: Development of portable detection methods, such as paper test strips, for on-site analysis.[1][2]
Application Note 2: Pt(II)-Dithiolene Complexes as Multi-Ion Colorimetric Sensors
Introduction: Colorimetric sensors offer the distinct advantage of enabling naked-eye detection, making them ideal for rapid, low-cost, and field-deployable screening. Platinum(II)-dithiolene complexes have emerged as versatile platforms for colorimetric sensing. These complexes possess intense absorption bands in the visible region, and their electronic properties can be fine-tuned by modifying the ancillary ligands, such as diphosphine groups.
Principle of Detection: The sensing mechanism relies on the interaction between the sulfur atoms of the dithiolene ligand and target heavy metal ions. The thione moiety (>C=S) in the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand acts as a soft base, which is a primary binding site for soft acid metal ions like Hg²⁺, Cu²⁺, and Ag⁺.[3] This coordination event alters the intramolecular charge transfer (ICT) characteristics of the complex, resulting in a distinct color change. By modifying the electronic properties of the diphosphine ligands—for instance, by replacing electron-withdrawing phenyl groups with electron-donating cyclohexyl groups—the electron density at the thione binding site can be increased. This enhances the binding affinity and allows for the simultaneous detection of a mixture of ions like Hg²⁺, Cu²⁺, and Ag⁺.[2][3]
Applications:
-
Industrial Process Monitoring: Real-time detection of multiple heavy metal contaminants in industrial wastewater.
-
Qualitative and Semi-Quantitative Analysis: Rapid screening of samples for the presence of specific groups of heavy metals.
-
In-field Analysis: Cost-effective, real-time detection without the need for sophisticated instrumentation.[2][4]
Application Note 3: Platinum Nanoparticles for Electrochemical Heavy Metal Sensing
Introduction: Electrochemical methods, particularly stripping voltammetry, are renowned for their exceptional sensitivity and low detection limits. Platinum nanoparticles (PtNPs) serve as excellent electrode modifiers due to their high surface area, catalytic activity, and good electrical conductivity. These properties enhance the preconcentration of heavy metal ions on the electrode surface and improve the analytical signal.
Principle of Detection: The detection process typically involves two steps: preconcentration and stripping. In the preconcentration step, a negative potential is applied to a PtNP-modified electrode, causing the target heavy metal ions (e.g., Pb²⁺, Cd²⁺) in the sample to be reduced and deposited onto the electrode surface.[5][6] In the subsequent stripping step, the potential is scanned in the positive direction. The deposited metals are re-oxidized (stripped) back into the solution at potentials characteristic for each metal. This stripping process generates a Faradaic current peak, the height or area of which is directly proportional to the concentration of the analyte in the sample. Techniques like differential pulse anodic stripping voltammetry (DPASV) or square-wave anodic stripping voltammetry (SWASV) are often used to improve sensitivity and resolution for simultaneous detection of multiple ions.[5][7]
Applications:
-
Trace Analysis: Ultra-sensitive quantification of heavy metals like lead and cadmium in drinking water, meeting regulatory standards.
-
Simultaneous Multi-Element Detection: Analysis of samples containing multiple heavy metal contaminants, such as Hg²⁺, Cu²⁺, and Ag⁺.[7]
-
Environmental and Clinical Diagnostics: High-precision analysis in complex matrices.
Quantitative Data Summary
The performance of various platinum-based heavy metal sensors is summarized below.
Table 1: Performance of Phosphorescent and Colorimetric Pt(II) Complex Sensors
| Sensor Type & Name | Target Analyte(s) | Principle | Limit of Detection (LOD) | Linear/Detection Range | Ref. |
|---|---|---|---|---|---|
| Phosphorescent Pt(II) half-lantern complex | Hg²⁺ | Turn-off Phosphorescence | - | Detects down to 1 x 10⁻⁵ M on test strips | [1][2] |
| Colorimetric (dchpe)Pt(dmit) | Hg²⁺, Cu²⁺, Ag⁺ | Colorimetric Change | - | - | [2][3] |
| Colorimetric (dfppe)Pt(dmit) | Hg²⁺ | Colorimetric Change | - | - |[1] |
Table 2: Performance of Electrochemical Platinum Nanoparticle-Based Sensors
| Sensor Type & Name | Target Analyte(s) | Principle | Limit of Detection (LOD) | Linear Range | Ref. |
|---|---|---|---|---|---|
| Pt Nanoflower/GCE | Pb²⁺ | DPASV | 0.408 µg·L⁻¹ | 1–100 µg·L⁻¹ | [6] |
| Pt Nanoflower/GCE | Cd²⁺ | DPASV | 0.453 µg·L⁻¹ | 1–100 µg·L⁻¹ | [6] |
| Pt Nanoparticle Electrode (IBSD) | Hg²⁺ | OSWV | 8 nM | 0.003–1 M | [7] |
| Pt Nanoparticle Electrode (IBSD) | Cu²⁺ | OSWV | - | 0.005–3 M | [7] |
| Pt Nanoparticle Electrode (IBSD) | Ag⁺ | OSWV | - | 0.009–4 M |[7] |
Experimental Protocols
Protocol 1: Synthesis of a Pt(II)-Dithiolene Colorimetric Sensor
This protocol is based on the synthesis of (dppe)Pt(dmit), a precursor for selective heavy metal chemosensors.[1]
1. Materials and Reagents:
-
(dppe)PtCl₂ (dppe = 1,2-bis(diphenylphosphino)ethane)
-
Na₂(dmit) (dmit = 1,3-dithiole-2-thione-4,5-dithiolate)
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Standard laboratory glassware, filtration apparatus
2. Synthesis Procedure:
-
Follow a previously reported procedure to prepare the (dppe)Pt(dmit) complex from (dppe)PtCl₂ and Na₂(dmit).[1]
-
After the reaction is complete, filter the resulting precipitate.
-
Wash the collected solid with DCM.
-
Purify the product by recrystallization from a DCM/MeOH solvent system via slow diffusion.
-
Collect the resulting red product, yield ~65%.
3. Characterization:
-
Confirm the structure and purity of the synthesized complex using standard analytical techniques such as FT-IR, NMR spectroscopy, and elemental analysis.
Protocol 2: General Protocol for Colorimetric/Spectrophotometric Titration
This protocol outlines the general steps for testing the response of a Pt(II) sensor to heavy metal ions using UV-Vis spectroscopy.[8][9]
1. Equipment and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of the Pt(II) sensor complex (e.g., 0.4 mM in CH₃CN/CH₂Cl₂ 1:1 v/v)
-
Stock solutions of heavy metal perchlorate (B79767) salts (e.g., Hg(ClO₄)₂, Cu(ClO₄)₂, Pb(ClO₄)₂) of known concentration (e.g., 0.4 mM in CH₃CN/CH₂Cl₂)
-
Analytical grade solvents (e.g., Acetonitrile, Dichloromethane)
2. Preparation of Solutions:
-
Prepare a stock solution of the Pt(II) sensor at a specific concentration (e.g., 0.4 mM) in an appropriate solvent mixture.
-
Prepare individual stock solutions of the heavy metal ions to be tested at the same concentration in the same solvent.
3. Titration Procedure:
-
Place a fixed volume of the Pt(II) sensor solution (e.g., 2.0 mL of a 0.2 mM solution) into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the sensor solution. This will serve as the baseline (0 equivalents of metal ion).
-
Add a small, precise aliquot of the heavy metal stock solution (e.g., 10 µL, representing 0.1 equivalents) to the cuvette.
-
Mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-2 minutes).
-
Record the UV-Vis spectrum.
-
Repeat steps 3-5, incrementally adding the metal ion solution until a saturation point is reached or no further spectral changes are observed (e.g., up to 2-5 equivalents).
-
Observe any color changes by eye and correlate them with the spectral data.
4. Data Analysis:
-
Plot the change in absorbance at a specific wavelength against the molar ratio of [Metal Ion]/[Sensor].
-
This data can be used to determine the binding stoichiometry (e.g., using Job's plot method) and calculate the association constant (Kₐ).[3]
Protocol 3: Preparation and Use of Paper-Based Test Strips for Hg²⁺ Detection
This is a general protocol adapted for Pt(II) complexes based on established methods for creating paper-based sensors.[10][11][12]
1. Materials and Reagents:
-
Quantitative filter paper (e.g., Whatman No. 1)
-
Solution of the Pt(II) complex in a volatile solvent (e.g., 1 mM in DMSO or DCM)
-
Sample solutions containing varying concentrations of Hg²⁺
-
Forceps, scissors, flat-bottomed plate or petri dish
2. Preparation of Test Strips:
-
Cut the filter paper into uniform strips of a desired size (e.g., 0.5 cm x 5 cm).
-
Prepare a solution of the phosphorescent or colorimetric Pt(II) complex in a suitable volatile solvent.
-
Using forceps, immerse the paper strips into the Pt(II) complex solution for approximately 30-60 seconds to ensure uniform impregnation.
-
Remove the strips and place them on a clean, non-reactive surface (like a petri dish) to air dry completely in a fume hood.
-
Store the dried, ready-to-use test strips in a dark, dry container to prevent degradation.
3. Detection Procedure:
-
Prepare aqueous samples containing known concentrations of Hg²⁺, as well as a blank (deionized water).
-
Using clean forceps, dip a test strip into a sample solution for a predetermined amount of time (e.g., 1 minute).
-
Remove the strip and allow it to air dry for a short period.
-
For colorimetric sensors, observe the color change under ambient light and compare it to a pre-determined color chart or negative control.
-
For phosphorescent sensors, illuminate the strip with a UV lamp (e.g., 365 nm) and observe the quenching of luminescence.
-
The intensity of the color change or the degree of phosphorescence quenching can be used for semi-quantitative determination of the Hg²⁺ concentration.[1][2]
Visualizations: Workflows and Signaling Pathways
// Node Definitions A [label="Prepare Sensor Stock\nSolution (Pt Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Analyte Solutions\n(Heavy Metal Ions)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Sensor Solution\nto Measurement Vessel\n(e.g., Cuvette, Electrode Cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Record Baseline Signal\n(Absorbance, Emission, Current)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Introduce Analyte Solution\n(Titration or Single Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Allow for Incubation/\nEquilibration", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Measure Final Signal", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Analyze Data\n(Calculate Concentration, LOD, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> E; C -> D; D -> E; E -> F; F -> G; G -> H; } } General Workflow for Sensor Application
// Node Definitions Pt_complex [label="Pt(II) Complex", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doublecircle]; Hg_ion [label="Hg²⁺ Ion", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="[Pt(II)-Hg] Adduct\n(Non-Phosphorescent)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=doublecircle]; Emission [label="Strong\nPhosphorescence", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Quenching [label="Quenched\nPhosphorescence", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Edges Pt_complex -> Emission [label="Excitation (UV)"]; Pt_complex -> Adduct [label="+", dir=none]; Hg_ion -> Adduct [dir=none]; Adduct -> Quenching [label="Excitation (UV)"]; } 'Turn-Off' Phosphorescence Sensing Mechanism
// Node Definitions Sensor [label="Pt(dithiolene) Complex\n(Initial Color)", fillcolor="#FBBC05", fontcolor="#202124"]; Metal [label="Heavy Metal Ion\n(e.g., Hg²⁺, Cu²⁺, Ag⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Interaction [label="Coordination at\nThione (>C=S) Site", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Result [label="New Pt-Analyte Complex\n(Final Color)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Visible Color Change\n(Naked-Eye Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sensor -> Interaction; Metal -> Interaction; Interaction -> Result [label="Alters ICT Band"]; Result -> Analysis; } Colorimetric Sensing Mechanism
// Node Definitions Start [label="PtNP-Modified Electrode\nin Sample Solution\n(with Pb²⁺/Cd²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Preconcentration\nApply negative potential\n(e.g., -1.2 V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome1 [label="Pb²⁺ → Pb⁰\nCd²⁺ → Cd⁰\n(Metals deposit on electrode)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Stripping\nScan potential positively\n(e.g., -1.2 V to 0.2 V)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome2 [label="Pb⁰ → Pb²⁺ + 2e⁻\nCd⁰ → Cd²⁺ + 2e⁻\n(Metals re-oxidize)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Measure Current Peaks\n(Current ∝ Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Outcome1; Outcome1 -> Step2; Step2 -> Outcome2; Outcome2 -> End; } Anodic Stripping Voltammetry Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing [ideas.repec.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Uv-Vis Spectrum Analysis Of Heavy Metal Detection - UTP Electronic and Digital Intellectual Asset [utpedia.utp.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Development of Cellulosic Paper-Based Test Strips for Mercury(II) Determination in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Use of Platinum(II) in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) complexes have emerged as versatile and powerful catalysts in asymmetric synthesis, enabling the stereoselective formation of a wide array of chiral molecules. Their unique electronic properties and coordination geometries allow for the activation of various functional groups under mild reaction conditions, making them highly valuable tools in academic research and the pharmaceutical industry. This document provides detailed application notes on the use of chiral platinum(II) catalysts in several key asymmetric transformations, complete with experimental protocols and quantitative data to facilitate their implementation in the laboratory.
I. Asymmetric Baeyer-Villiger Oxidation of Meso-Cyclohexanones
The Baeyer-Villiger oxidation is a fundamental transformation for the synthesis of esters and lactones from ketones. The use of chiral platinum(II) complexes allows for the enantioselective oxidation of prochiral ketones, providing access to optically active lactones which are important building blocks in natural product synthesis.
Application Notes:
Chiral platinum(II) complexes, particularly those featuring C2-symmetric diphosphine ligands like BINAP, have demonstrated high efficiency and enantioselectivity in the Baeyer-Villiger oxidation of meso-cyclohexanones.[1] The active catalytic species are often bridging hydroxo complexes of the type [(P-P)Pt(μ-OH)]₂²⁺, which can be generated in situ from the corresponding dichloride precursors.[1] These catalysts utilize hydrogen peroxide as a green and atom-economical oxidant. The choice of chiral ligand is crucial for achieving high enantioselectivity, with ligands capable of forming seven-membered chelate rings with the platinum center often showing superior performance.[1]
Quantitative Data Summary
| Entry | Substrate | Chiral Ligand (P-P) | Yield (%)[1] | ee (%)[1] |
| 1 | 4-Methylcyclohexanone | (R)-BINAP | 50 | 69 |
| 2 | 4-tert-Butylcyclohexanone (B146137) | (R)-BINAP | 45 | 80 |
| 3 | 4-Phenylcyclohexanone | (R)-BINAP | 60 | 75 |
| 4 | 4-Methylcyclohexanone | (S,S)-DIOP | 48 | 28 |
| 5 | 4-tert-Butylcyclohexanone | (R,R)-Me-DuPhos | 55 | 55 |
Experimental Protocol: Asymmetric Baeyer-Villiger Oxidation
A. Catalyst Precursor Synthesis: [(R)-BINAP]PtCl₂
-
Materials: (COD)PtCl₂ (1.0 g, 2.68 mmol), (R)-BINAP (1.75 g, 2.81 mmol), Dichloromethane (DCM, 50 mL).
-
Procedure:
-
To a solution of (COD)PtCl₂ in DCM, add a solution of (R)-BINAP in DCM.
-
Stir the mixture at room temperature for 12 hours.
-
Reduce the solvent volume under reduced pressure.
-
Add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield [(R)-BINAP]PtCl₂ as a white solid.
-
B. Catalytic Oxidation of 4-tert-Butylcyclohexanone
-
Materials: [(R)-BINAP]PtCl₂ (15.0 mg, 0.017 mmol), Silver tetrafluoroborate (B81430) (AgBF₄, 6.6 mg, 0.034 mmol), 4-tert-Butylcyclohexanone (262 mg, 1.7 mmol), 35% Hydrogen peroxide (H₂O₂, 0.17 mL, 1.7 mmol), Dichloromethane (DCM, 5 mL).
-
Procedure:
-
In a round-bottom flask, dissolve [(R)-BINAP]PtCl₂ in DCM.
-
Add AgBF₄ and stir the mixture in the dark for 2 hours to generate the active catalyst.
-
Filter the mixture through Celite to remove the AgCl precipitate.
-
Cool the filtrate to 0 °C in an ice bath.
-
Add 4-tert-butylcyclohexanone to the catalyst solution.
-
Add 35% H₂O₂ dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion (typically 72 hours), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the chiral lactone.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Reaction Workflow
Caption: Workflow for the Pt(II)-catalyzed asymmetric Baeyer-Villiger oxidation.
II. Asymmetric 1,6-Enyne Cycloisomerization
The cycloisomerization of 1,6-enynes is a powerful atom-economical method for the synthesis of complex cyclic structures. Chiral platinum(II) catalysts have been developed to control the stereochemistry of these transformations, leading to enantioenriched bicyclic products.
Application Notes:
A notable class of catalysts for this transformation are cyclometalated (N-heterocyclic carbene)-Pt(II) complexes bearing a chiral monodentate phosphine (B1218219) ligand, such as (S)-Ph-Binepine.[2][3] These catalysts have shown remarkable success in the highly enantioselective skeletal rearrangement of allylpropargyl-tosylamide derivatives, affording 3-azabicyclo[4.1.0]hept-4-ene derivatives with excellent enantiomeric excesses (up to 97% ee).[2][3] The reaction proceeds through a 6-endo-dig cyclization pathway. The substrate scope appears to be more favorable for aryl-substituted alkynes.[2]
Quantitative Data Summary
| Entry | Substrate (Enyne) | Chiral Ligand | Yield (%)[2] | ee (%)[2] |
| 1 | N-allyl-N-(3-phenylprop-2-ynyl)tosylamide | (S)-Ph-Binepine | 95 | 97 |
| 2 | N-allyl-N-(3-(4-methoxyphenyl)prop-2-ynyl)tosylamide | (S)-Ph-Binepine | 90 | 96 |
| 3 | N-allyl-N-(3-(4-chlorophenyl)prop-2-ynyl)tosylamide | (S)-Ph-Binepine | 92 | 95 |
| 4 | N-allyl-N-(3-p-tolylprop-2-ynyl)tosylamide | (S)-Ph-Binepine | 93 | 96 |
| 5 | N-cinnamyl-N-(3-phenylprop-2-ynyl)tosylamide | (S)-Ph-Binepine | 85 | 92 |
Experimental Protocol: Asymmetric 1,6-Enyne Cycloisomerization
A. Catalyst Synthesis: [(NHC)Pt(I)((S)-Ph-Binepine)]
-
Materials: (IMes)Pt(NBE) (IMes = 1,3-dimesitylimidazol-2-ylidene, NBE = norbornene), (S)-Ph-Binepine, Iodobenzene (B50100), Toluene.
-
Procedure:
-
To a solution of (IMes)Pt(NBE) in toluene, add (S)-Ph-Binepine and stir at room temperature for 1 hour.
-
Add iodobenzene and stir the mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is the desired platinum(II) precatalyst.
-
B. Catalytic Cycloisomerization of N-allyl-N-(3-phenylprop-2-ynyl)tosylamide
-
Materials: [(NHC)Pt(I)((S)-Ph-Binepine)] (4 mol%), N-allyl-N-(3-phenylprop-2-ynyl)tosylamide (1.0 equiv), Dichloromethane (DCM).
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the platinum(II) precatalyst in DCM.
-
Add the enyne substrate to the catalyst solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-azabicyclo[4.1.0]hept-4-ene derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Pt(II)-catalyzed enyne cycloisomerization.
III. Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of chiral platinum(II) catalysts allows for the enantioselective formation of these important structural motifs.
Application Notes:
Cationic chiral BINAP-platinum(II) complexes are effective catalysts for the hetero-Diels-Alder reaction between nonactivated conjugated dienes and arylglyoxals or glyoxylate (B1226380) esters.[4] The addition of 3 Å molecular sieves has been shown to improve the enantioselectivity of the reaction.[4] Excellent enantiomeric excesses have been achieved in the reactions of 2,3-dimethyl-1,3-butadiene (B165502) and 1,3-cyclohexadiene (B119728) with various dienophiles.[4] The proposed catalytic model involves a square-planar platinum complex coordinated with the chiral BINAP ligand and the dienophile.[4]
Quantitative Data Summary
| Entry | Diene | Dienophile | Chiral Ligand | Yield (%)[4] | ee (%)[4] |
| 1 | 2,3-Dimethyl-1,3-butadiene | Phenylglyoxal | (S)-BINAP | 85 | 95 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Ethyl glyoxylate | (S)-BINAP | 78 | 92 |
| 3 | 1,3-Cyclohexadiene | Phenylglyoxal | (S)-BINAP | 80 | 90 |
| 4 | 1,3-Cyclohexadiene | Ethyl glyoxylate | (S)-BINAP | 75 | 88 |
| 5 | Isoprene | Phenylglyoxal | (S)-BINAP | 70 | 85 |
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
A. Catalyst Preparation (in situ)
-
Materials: [Pt(COD)Cl₂], (S)-BINAP, AgOTf, Dichloromethane (DCM).
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Pt(COD)Cl₂] and (S)-BINAP in DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add AgOTf and stir for another hour in the dark.
-
Filter the mixture through Celite to remove the AgCl precipitate. The filtrate contains the active cationic platinum(II) catalyst.
-
B. Catalytic Hetero-Diels-Alder Reaction
-
Materials: Active catalyst solution (from step A), 2,3-Dimethyl-1,3-butadiene (1.2 equiv), Phenylglyoxal (1.0 equiv), 3 Å Molecular Sieves (activated), Dichloromethane (DCM).
-
Procedure:
-
To a flame-dried Schlenk tube containing activated 3 Å molecular sieves, add the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the diene followed by the dienophile.
-
Stir the reaction mixture at this temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral dihydropyran derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Logical Relationship of Reaction Components
Caption: Key components and their roles in the asymmetric hetero-Diels-Alder reaction.
References
- 1. Platinum(II) catalysts for highly enantioselective 1,6-enyne cycloisomerizations. synthetic, structural, and catalytic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Nanoparticle Delivery of Platinum (II) Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of nanoparticle-based delivery systems for platinum (II) anticancer drugs, including cisplatin (B142131), carboplatin, and oxaliplatin (B1677828). The aim is to offer a comprehensive resource to enhance the therapeutic efficacy and reduce the systemic toxicity of these widely used chemotherapeutic agents.[1][2][3] Nanotechnology offers a promising avenue to overcome limitations such as drug resistance and severe side effects associated with conventional platinum drug therapy.[4][5]
Overview of Nanoparticle Platforms for Platinum (II) Drug Delivery
Various types of nanoparticles have been investigated for the delivery of platinum drugs, each offering unique advantages.[6] These platforms are designed to improve drug solubility, stability, and circulation time, and to enable targeted delivery to tumor tissues, thereby minimizing off-target toxicity.[1][7]
Commonly Used Nanoparticle Systems:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[8][9][10] They are biocompatible and can be modified with polymers like polyethylene (B3416737) glycol (PEG) to prolong circulation time.[8][9]
-
Polymeric Nanoparticles: Typically made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA).[11][12] They allow for controlled and sustained drug release.[11]
-
Solid Lipid Nanoparticles (SLNs): Composed of a solid lipid core, they offer good stability and can enhance the oral bioavailability of drugs.[13]
-
Gold Nanoparticles (AuNPs): Offer a versatile platform for drug delivery due to their tunable size, shape, and surface chemistry.[14]
-
Carbon Nanotubes (CNTs): Can be functionalized to carry platinum compounds, potentially enhancing their accumulation in target tissues like the lungs.[15]
Key Physicochemical Characteristics of Platinum Drug-Loaded Nanoparticles
The efficacy and safety of nanoparticle formulations are highly dependent on their physicochemical properties. Careful characterization is crucial for reproducible results and successful clinical translation. The following table summarizes key parameters and typical ranges reported in the literature for various platinum drug-loaded nanoparticles.
| Nanoparticle Type | Platinum Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PEGylated Liposomes | Carboplatin | 244.3 ± 19.6 | -22.9 ± 1.7 | 78.6 ± 3.7 | 2.5 ± 0.1 | [9] |
| Liposomes | Carboplatin | 278 | -18.2 | 58.5 | 2.2 | [10] |
| PLGA Nanoparticles | Cisplatin | ~150-250 | Not specified | Not specified | Not specified | [11] |
| Solid Lipid Nanoparticles | Oxaliplatin | Not specified | Not specified | Up to 93.56 | Not specified | [13] |
| PEG-coated Liposomes | Oxaliplatin | 171.73 | -15.81 | >95 (Release) | Not specified | [6][7] |
| Chitosan-coated Iodine NPs | Oxaliplatin | 120 | -12 | 65 | Not specified | [16] |
| rGO/Albumin Nanoparticles | Carboplatin | Not specified | Not specified | 50.13 | 48.85 | |
| PLGA-PEG Nanoparticles | Oxaliplatin/Gemcitabine | Not specified | Not specified | Not specified | Not specified | [17] |
| Folic Acid-PLGA NPs | Oxaliplatin | 178.0 | 46.0 | 35.5 | 1.8 | [6] |
| PLGA Nanoparticles | Carboplatin Derivatives | 182 ± 19 | -22.2 ± 3.8 | 87.7 | 4.6 | [12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of platinum drug-loaded nanoparticles.
Preparation of Platinum Drug-Loaded Nanoparticles
The choice of preparation method depends on the type of nanoparticle, the drug being encapsulated, and the desired characteristics of the final formulation.
This method is suitable for forming liposomal formulations of carboplatin.[9]
Materials:
-
Carboplatin
-
Lecithin
-
Cholesterol
-
Polyethylene glycol (PEG) 3350
-
Ethanol (B145695) (96%)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve carboplatin, lecithin, cholesterol, and PEG 3350 in a molar ratio of 1:10:7:0.8, respectively, in 50 mL of 96% ethanol in a round-bottom flask.[9]
-
Mix the solution by rotating the flask at 150 rpm for 60 minutes at 45°C.[9]
-
Evaporate the ethanol using a rotary evaporator to form a thin lipid film on the wall of the flask.[9]
-
Hydrate the thin film with PBS (pH 7.4) to form the liposomal suspension.
This technique is effective for encapsulating water-soluble drugs like cisplatin into polymeric nanoparticles.[11]
Materials:
-
Cisplatin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution
-
Surfactant (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Dissolve cisplatin in an aqueous solution to form the internal aqueous phase (w1).
-
Dissolve PLGA in an organic solvent to form the oil phase (o).
-
Emulsify the internal aqueous phase (w1) in the oil phase (o) using sonication to form a primary water-in-oil (w/o) emulsion.
-
Add the primary emulsion to a larger volume of an aqueous surfactant solution (w2) and sonicate again to form the double emulsion (w/o/w).
-
Stir the double emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.
This method is used for creating solid lipid nanoparticles for drugs like oxaliplatin.[13]
Materials:
-
Oxaliplatin
-
Solid lipid (e.g., Soya lecithin)
-
Organic solvent
-
Aqueous phase with surfactant
Procedure:
-
Dissolve oxaliplatin and the solid lipid in a suitable organic solvent.
-
Prepare an aqueous solution containing a surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an emulsion.
-
Apply ultrasonic energy (sonication) to reduce the particle size of the emulsion.[13]
-
Evaporate the organic solvent to allow the solid lipid nanoparticles to form.
-
Purify the nanosuspension by appropriate methods such as dialysis or centrifugation.
Physicochemical Characterization
Dynamic Light Scattering (DLS) is a standard technique for these measurements.
Equipment:
-
Zetasizer (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the Zetasizer.
-
Perform the measurement according to the instrument's software instructions to obtain the particle size distribution, PDI, and zeta potential.[9][11]
Procedure:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated drug by centrifugation.
-
Carefully collect the supernatant.
-
Quantify the amount of free platinum drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).[12]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] x 100
-
In Vitro Drug Release Studies
This method simulates the release of the drug from the nanoparticles over time.
Materials:
-
Dialysis membrane with a suitable molecular weight cut-off (e.g., 10,000 Da)[8]
-
Phosphate Buffered Saline (PBS) at pH 7.4 and an acidic pH (e.g., 5.5) to mimic physiological and tumor microenvironments, respectively.
-
Magnetic stirrer or shaker bath.
Procedure:
-
Place a known amount of the platinum drug-loaded nanoparticle suspension into a dialysis bag.[8]
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS) at 37°C with continuous stirring.[8]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[8]
-
Quantify the concentration of the released platinum drug in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Studies
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of anticancer drugs.
Materials:
-
Cancer cell line (e.g., A2780S and A2780CP for ovarian cancer, HT-29 for colorectal cancer)[7][8][16]
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to attach overnight.[10][18]
-
Treat the cells with various concentrations of the free platinum drug, the drug-loaded nanoparticles, and empty nanoparticles (as a control) for a specified duration (e.g., 48 or 72 hours).[10][18]
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.[10]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[16]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Development and Evaluation
Caption: Workflow for the development and evaluation of platinum drug-loaded nanoparticles.
Simplified Signaling Pathway of Platinum (II) Drugs and Nanoparticle-Mediated Overcoming of Resistance
Caption: Nanoparticle delivery of platinum drugs to overcome resistance and induce apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoparticle-based drug delivery systems with platinum drugs for overcoming cancer drug resistance - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Characteristics and Behavior of Loaded Carboplatin on the, Liposomes Nanoparticles, on the Lung and Ovarian Cancer: An In-Vitro Evaluation | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. Preparation, Characterization and Cytotoxic Effects of Pegylated Nanoliposomal Containing Carboplatin on Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Cancer Therapy: Design, Synthesis, and Evaluation of Carboplatin-Based Nanoliposomes against Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. Nanoparticles of cisplatin augment drug accumulations and inhibit multidrug resistance transporters in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Delivery of Cisplatin by Gold Nanoparticles: The Influence of Nanocarrier Surface Modification Type on the Efficiency of Drug Binding Examined by CE-ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo biodistribution of platinum-based drugs encapsulated into multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Oxaliplatin-Loaded Iodine Nanoparticles for Chemoradiotherapy of Human Colorectal Cancer (HT-29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation | MDPI [mdpi.com]
- 18. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Platinum (II) Coordination Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of platinum (II) coordination complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in platinum (II) complex synthesis?
Low yields in platinum (II) complex synthesis can stem from several factors:
-
Incomplete Reactions: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: Competing side reactions can consume starting materials or the desired product. A common issue is the formation of undesired isomers (e.g., trans-platin instead of cis-platin).[1] Reactions with solvent molecules or impurities can also occur.
-
Product Decomposition: The desired platinum (II) complex may be unstable under the reaction or workup conditions, leading to decomposition. This is particularly relevant when heating reactions for extended periods.
-
Steric Hindrance: Bulky ligands can sterically hinder the approach of reactants to the platinum center, slowing down the reaction rate and leading to lower yields.
-
Purification Losses: Significant amounts of the product can be lost during purification steps such as filtration, recrystallization, and chromatography.
Q2: How does the trans effect influence the stereochemistry and yield of my product?
The trans effect is a crucial factor in controlling the stereochemistry of square planar platinum (II) complexes. It describes the ability of a ligand to direct an incoming ligand to the position trans to itself. Ligands with a strong trans effect (e.g., I⁻) will labilize the ligand opposite to them, facilitating its substitution.
For instance, in the synthesis of cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]), the starting material K₂[PtCl₄] is treated with ammonia (B1221849). The first NH₃ substitution is random. However, for the second substitution, the chloride ligand has a stronger trans effect than ammonia. Therefore, the incoming ammonia molecule is preferentially directed to the position trans to a chloride ligand, resulting in the cis isomer as the major product. Understanding and utilizing the trans effect series of ligands is essential for rational design of synthetic routes to obtain the desired isomer in high yield.[1]
Q3: My platinum complex is poorly soluble. How can I improve its solubility for purification or further reactions?
Poor solubility is a common challenge with platinum (II) complexes. Here are a few strategies to address this:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. While some complexes might be insoluble in water, they may dissolve in organic solvents like DMF, DMSO, or acetone.
-
Ligand Modification: Introducing solubilizing groups onto the ligands, such as carboxylates or sulfonates, can enhance the overall solubility of the complex in aqueous media.
-
Salt Formation: If the complex has acidic or basic functionalities, converting it to a salt can significantly improve its solubility in polar solvents.
-
Use of Co-solvents: In some cases, using a mixture of solvents can improve solubility. For example, a water/alcohol mixture has been used for reactions involving water-insoluble amine ligands.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Extend the reaction time and monitor progress using TLC or NMR. - Increase the reaction temperature, but be cautious of potential product decomposition. - Ensure efficient stirring to overcome mass transfer limitations. |
| Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of your starting materials. Consider using a slight excess of the ligand. | |
| Deactivated starting material. | - Use fresh, high-purity K₂[PtCl₄] or other platinum sources. - Ensure ligands are pure and free of coordinating impurities. | |
| Formation of the Wrong Isomer (e.g., trans instead of cis) | Incorrect synthetic route that does not properly utilize the trans effect. | - Redesign the synthesis based on the trans effect series of your ligands. For example, to obtain a cis product, start with a platinum precursor that allows for sequential substitution guided by a ligand with a stronger trans effect.[1] |
| Isomerization during the reaction. | - Some cis complexes can isomerize to the more thermodynamically stable trans isomer, especially at elevated temperatures. Consider running the reaction at a lower temperature. Conversely, thermal isomerization can sometimes be used to convert a cis isomer to a desired trans isomer in high yield. | |
| Product Contaminated with Side-Products | Side reactions with solvent or impurities. | - Use high-purity, dry solvents. - If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric moisture and oxygen. |
| Reaction with endogenous thiols. | In biological or in-situ applications, be aware of potential reactions with sulfur-containing biomolecules which can lead to inactivation. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | - Try different recrystallization solvents or solvent pairs. - Use techniques like precipitation by adding a non-solvent. - Column chromatography on silica (B1680970) gel or alumina (B75360) can be effective, but choose the eluent system carefully to avoid product decomposition on the stationary phase. |
| Co-precipitation of starting materials or byproducts. | - Optimize the recrystallization process. Sometimes multiple recrystallizations are necessary. - Wash the crude product thoroughly with appropriate solvents to remove soluble impurities. |
Quantitative Data on Synthetic Yields
The following tables summarize reported yields for common platinum (II) anticancer drugs under different synthetic conditions.
Table 1: Synthetic Yield of Cisplatin
| Method | Key Reagents | Reported Yield | Reference |
| Dhara's Method | K₂[PtCl₄], KI, NH₄OH, AgNO₃, KCl | High Purity | [1] |
| Phthalimide Method | K₂[PtCl₄], Phthalimide, NaOH, HCl | 86.15 - 86.70% | [2] |
| Recrystallization | Cisplatin, DMF, HCl | 70 - 80% | [3] |
Table 2: Synthetic Yield of Carboplatin (B1684641)
| Method | Key Reagents | Reported Yield | Reference |
| Silver Nitrate (B79036) Route | cis-[Pt(NH₃)₂I₂], AgNO₃, 1,1-cyclobutanedicarboxylic acid | Good | [4] |
| Mercurous Salt Route | cis-[Pt(NH₃)₂I₂], Hg₂(CBDCA) | 86.15 - 86.79% | [5] |
Table 3: Synthetic Yield of Oxaliplatin (B1677828)
| Method | Key Reagents | Reported Yield | Reference |
| Silver Nitrate Route | Pt(DACH)I₂, AgNO₃, K₂C₂O₄ | >90% | [6] |
| Dichloro-precursor Route | DACHPtCl₂, AgNO₃, Oxalic Acid | ~62.3% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Cisplatin via Dhara's Method
This protocol is adapted from the widely used method described by Dhara (1970).[1]
-
Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in water and add a solution of 4 equivalents of potassium iodide (KI). The solution will turn dark brown.
-
Formation of cis-[Pt(NH₃)₂I₂]: To the dark brown solution of [PtI₄]²⁻, add ammonium (B1175870) hydroxide (B78521) (NH₄OH). A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Isolation of cis-[Pt(NH₃)₂I₂]: Filter the yellow precipitate and wash it with water.
-
Formation of the Diaqua Complex: Suspend the cis-[Pt(NH₃)₂I₂] in water and add 2 equivalents of silver nitrate (AgNO₃). This will precipitate silver iodide (AgI) and form the soluble diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.
-
Removal of AgI: Filter the mixture to remove the AgI precipitate.
-
Formation of Cisplatin: To the filtrate containing the diaqua complex, add an excess of potassium chloride (KCl). Isomerically pure cisplatin will precipitate as a yellow solid.
-
Purification: The crude cisplatin can be purified by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl to prevent the formation of aqua or hydroxo complexes.[1]
Protocol 2: Synthesis of Carboplatin
This protocol involves the reaction of the cis-diamminediaquaplatinum(II) cation with 1,1-cyclobutanedicarboxylic acid.
-
Preparation of cis-[Pt(NH₃)₂I₂]: This intermediate is prepared as described in Protocol 1, steps 1-3.
-
Reaction with Silver Nitrate: Suspend cis-[Pt(NH₃)₂I₂] in water and react it with a silver nitrate solution. The reaction is typically stirred at a temperature below 100°C for 5 to 15 hours to form the platinum(II) aqua complex.[4]
-
Removal of Silver Iodide: Filter the reaction mixture to remove the precipitated silver iodide.
-
Precipitation of Excess Silver Ions: Add an alkali or alkaline earth halide (e.g., KCl) to the filtrate to precipitate any excess silver ions as silver halide.[4]
-
Filtration: Filter the solution again to remove the insoluble silver halides.
-
Formation of Carboplatin: Add 1,1-cyclobutanedicarboxylic acid to the aqueous solution of the platinum(II) aqua complex.
-
Isolation and Purification: The resulting solution is concentrated under reduced pressure to obtain the white solid product, carboplatin. The product can be washed with water and absolute ethanol (B145695) and then dried.[5]
Visualizations
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105293594A - Synthetic method of cisplatin - Google Patents [patents.google.com]
- 3. US4322391A - Process for the preparation of microcrystalline cisplatin - Google Patents [patents.google.com]
- 4. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 5. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]
- 6. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 7. US7605282B2 - Process for the preparation of an oxaliplatin preparation - Google Patents [patents.google.com]
195Pt NMR Spectroscopy of Platinum (II) Compounds: A Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 195Pt NMR experiments for platinum (II) compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing a 195Pt signal or getting a very low signal-to-noise (S/N) ratio?
A: A weak or absent signal is a common issue in 195Pt NMR due to its lower receptivity compared to ¹H NMR.[1] Several factors could be the cause:
-
Low Sample Concentration: The concentration of your platinum compound may be too low. While 195Pt is more receptive than ¹³C, it is still significantly less sensitive than ¹H.[1] For neutral complexes that have borderline insolubility, overnight measurements may be required.[1]
-
Insufficient Number of Scans: The signal-to-noise ratio improves with the number of scans.[2] For dilute samples, a significantly larger number of transients is necessary.
-
Incorrect Spectrometer Parameters:
-
Pulse Width: An incorrectly calibrated 90° pulse width can lead to inefficient excitation and signal loss.
-
Receiver Gain: If the receiver gain is set too low, the signal will not be sufficiently amplified. Conversely, a gain set too high can lead to ADC overflow errors, which can also result in a poor or distorted spectrum.[3]
-
Spectral Width: The chemical shift range for platinum compounds is vast (over 13,000 ppm).[1] Ensure your spectral width is large enough to encompass the expected resonance of your compound.
-
-
Probe Tuning: The NMR probe must be properly tuned to the 195Pt frequency. Poor tuning leads to significant sensitivity losses.[4]
-
Slow Relaxation: For highly symmetric species, the relaxation of the platinum nucleus can be slow, requiring a pulse delay to allow the magnetization to return to equilibrium before the next scan.[2]
Solution Workflow:
-
Verify Concentration: If possible, increase the sample concentration. If solubility is an issue, be prepared for a longer acquisition time.
-
Increase Scans: Double the number of scans (nt) to see if the S/N ratio improves. The S/N increases with the square root of the number of scans.[5]
-
Check Parameters: Verify the pulse width, receiver gain, and spectral width settings. Use an automated routine (like rga for receiver gain on some systems) if available, but be cautious of setting it too high.[3]
-
Tune the Probe: Always tune and match the probe for every sample, as sample properties can affect the tuning.[4]
-
Introduce a Relaxation Delay: If you suspect slow relaxation, add a relaxation delay (d1) of 0.5-1 second and see if the signal improves.[2]
Q2: My 195Pt NMR peaks are very broad. What are the common causes and solutions?
A: Broad signals in 195Pt NMR can obscure coupling information and reduce the accuracy of integration. The primary causes include:
-
Poor Magnetic Field Homogeneity (Shimming): This is the most common cause of broad lines for all NMR experiments.[5]
-
Presence of Particulate Matter: Suspended solids in the sample severely distort the local magnetic field homogeneity, leading to broad, distorted lines that cannot be corrected by shimming.[6][7]
-
High Viscosity: Highly concentrated or viscous samples tumble more slowly in solution, which is an efficient mechanism for relaxation and can lead to broader lines.[8]
-
Chemical or Conformational Exchange: If the platinum compound is undergoing dynamic exchange on the NMR timescale, it can result in signal broadening.
-
Paramagnetic Impurities: The presence of paramagnetic species (like dissolved O₂ or metal contaminants) can significantly shorten relaxation times and cause extreme line broadening.[6][8]
-
Quadrupolar Nuclei: If the platinum atom is bonded to quadrupolar nuclei (I > 1/2), this can sometimes contribute to line broadening, although this is less common for Pt(II) complexes with typical organic ligands.[9]
Solutions:
-
Improve Shimming: Re-shim the magnet using the automated routines or by manual adjustment. For concentrated samples in viscous solvents, gradient shimming is often more effective.
-
Filter the Sample: Always filter your NMR sample through a pipette with a small, tightly packed plug of glass wool or a syringe filter to remove any dust or precipitate.[6]
-
Dilute the Sample: If the sample is highly concentrated, try diluting it. While this reduces the S/N per scan, the sharper lines may result in a better overall spectrum.[8]
-
Change Temperature: Acquiring the spectrum at a different temperature can sometimes either slow down or speed up an exchange process, potentially resulting in sharper signals.
-
Degas the Sample: To remove dissolved oxygen, degas the sample using the freeze-pump-thaw technique (at least three cycles) or by carefully bubbling an inert gas like nitrogen or argon through the solution before capping the tube.[6]
Troubleshooting Workflow for Poor 195Pt NMR Spectra
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during 195Pt NMR experiments.
Caption: General troubleshooting workflow for 195Pt NMR spectroscopy.
Q3: The chemical shift of my compound is different from the literature value. What could be the reason?
A: The 195Pt chemical shift is extremely sensitive to its environment.[9] Discrepancies are common and can usually be attributed to:
-
Solvent Effects: 195Pt chemical shifts are markedly sensitive to the solvent used.[2][9] Always compare spectra recorded in the same solvent.
-
Referencing: Ensure you are using the same reference standard and referencing method. The conventional reference is Na₂[PtCl₆] in D₂O, set to 0 ppm.[1][2] However, its resonance frequency can be slightly dependent on temperature and concentration.[2]
-
Concentration and pH: Changes in sample concentration or the pH of the solution can influence the chemical shift.[2]
-
Temperature: Temperature variations between your experiment and the literature report can cause shifts in the resonance frequency.[9]
Solutions:
-
Match Conditions: To make a valid comparison, replicate the experimental conditions (solvent, concentration, temperature, pH) reported in the literature as closely as possible.
-
Verify Reference: Confirm the reference compound and method used in the literature.
-
Report Your Conditions: When publishing data, always report the solvent, concentration, temperature, and reference standard used to allow for accurate comparisons by others.
Quantitative Data Summary
The following tables summarize key quantitative data for 195Pt NMR spectroscopy.
Table 1: Key NMR Properties of the 195Pt Nucleus
| Property | Value | Reference |
| Spin (I) | 1/2 | [1] |
| Natural Abundance | 33.8% | [9][10] |
| Gyromagnetic Ratio (γ) | 5.768 x 10⁷ rad s⁻¹ T⁻¹ | [9] |
| Relative Receptivity (vs. ¹H) | 0.0034 | [1] |
| Relative Receptivity (vs. ¹³C) | 19 | [1] |
| Resonance Frequency @ 11.7T | ~107.5 MHz | [1] |
| Standard Reference | 1.2 M Na₂[PtCl₆] in D₂O | [1] |
Table 2: Illustrative 195Pt Chemical Shift Ranges for Pt(II) Complexes with Different Coordination Spheres
| Coordination Sphere | Typical Chemical Shift Range (ppm) | Reference |
| PtN₄ | -2145 to -2795 | [9] |
| PtN₃Cl | -2215 to -2579 | [9][11] |
| PtN₃S | -2798 to -3213 | [9] |
| PtN₂S₂ | -3200 to -3500 | [9] |
| Pt(phosphine)₂Cl₂ | -4180 to -4600 | [9] |
Note: These ranges are illustrative. The vast chemical shift range of 195Pt means that actual values are highly dependent on the specific ligands and geometry.[9][10]
Table 3: Common One-Bond Coupling Constants (¹J) to 195Pt
| Coupling Nucleus | ¹J(¹⁹⁵Pt-X) Range (Hz) | Reference |
| ³¹P | 1300 – 4000 | [12] |
| ¹⁵N | 160 – 390 | [12] |
| ¹¹⁹Sn | > 33000 (can be very large) | [12] |
| ⁷⁷Se | 80 – 250 | [12] |
Standard Experimental Protocol
This section provides a general methodology for acquiring a standard 1D 195Pt NMR spectrum.
Sample Preparation
-
Weigh Sample: Accurately weigh 10-50 mg of the platinum (II) compound, depending on its solubility and molecular weight.
-
Choose Solvent: Select an appropriate deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in which the compound is soluble. Ensure the solvent does not react with your complex.
-
Dissolve Sample: Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[8]
-
Filter: Draw the solution into a Pasteur pipette with a small, tight plug of glass wool at the bottom. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[6][7] This step is critical to remove any particulate matter.[6]
-
Check Volume: Ensure the sample height in the NMR tube is appropriate for your spectrometer's probe, typically 4-5 cm (around 0.6-0.7 mL).[7]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Sample Preparation: Key to a Good Spectrum
The quality of the sample has a profound effect on the quality of the resulting spectrum.[6] The following diagram illustrates how improper sample preparation can lead to specific spectral artifacts.
Caption: Relationship between sample preparation errors and NMR spectral quality.
Instrument Setup & Data Acquisition
-
Insert Sample: Insert the sample into the magnet.
-
Lock & Shim: Lock onto the deuterium (B1214612) signal of the solvent.[13] Perform automated or manual shimming to optimize the magnetic field homogeneity. A stable lock and good shimming are essential for high-quality spectra.[5]
-
Tune Probe: Tune and match the NMR probe to the 195Pt frequency.
-
Load Acquisition Parameters:
-
Nucleus: 195Pt.
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems).
-
Spectral Width (sw): Set a wide spectral width (e.g., 200-500 ppm, or wider if needed) centered on the expected chemical shift region. The entire chemical shift range is over 13,000 ppm, so be aware of potential "folded" resonances if the width is too narrow.[1][2]
-
Acquisition Time (aq): Typically 0.2-0.5 seconds.
-
Relaxation Delay (d1): Start with 0.5-1.0 second. This may need to be increased for compounds with slow relaxation.[2]
-
Pulse Width (p1): Use a calibrated 30° or 90° pulse. A smaller flip angle can be used with a shorter relaxation delay to increase the scan rate.
-
Number of Scans (nt): Start with a minimum of 1024 scans. This number will need to be significantly increased for dilute samples.
-
Receiver Gain (rg): Set automatically or manually to a value that does not cause ADC errors.[3]
-
-
Start Acquisition: Begin the experiment.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB, of 10-50 Hz can help improve S/N for broad signals) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the peak of a known standard (e.g., Na₂[PtCl₆]) to 0 ppm. If no internal standard is used, an external reference or referencing to the spectrometer's base frequency (Ξ scale) can be used.[2]
-
Peak Picking & Integration: Identify peaks and integrate their areas if quantitative analysis is required. Note that 195Pt NMR is often considered semi-quantitative due to variations in relaxation times and NOE effects.[2]
References
- 1. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. technology.matthey.com [technology.matthey.com]
- 3. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 13. Trouble Shooting Page [nmr.ucsd.edu]
optimizing the performance of platinum (II) catalysts in industrial processes
Technical Support Center: Optimizing Platinum (II) Catalyst Performance
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to optimize the performance of platinum (II) catalysts in industrial processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of platinum (II) catalysts?
A1: Platinum (II) catalysts are crucial in a wide range of industrial applications due to their high activity and selectivity.[1] Key uses include:
-
Hydrosilylation: Essential for producing silicones, specialty polymers, and coatings.[2][3]
-
Hydrogenation: Widely used in pharmaceuticals, fine chemicals, and food production to saturate unsaturated bonds.[4][5]
-
Petroleum Refining: Used in processes like catalytic reforming to produce high-octane fuels.[6][7]
-
Chemical Synthesis: Employed in the production of key chemicals like nitric acid, a primary component of fertilizers.[7][8]
-
Automotive Catalytic Converters: To reduce harmful emissions from vehicle exhaust.[6][9]
Q2: What are the common mechanisms of Pt(II) catalyst deactivation?
A2: Catalyst deactivation, the loss of catalytic performance over time, is a significant issue.[10] The primary mechanisms are:
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur, lead, carbon monoxide) from the reactant stream onto active platinum sites, blocking them.[10][11]
-
Fouling or Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[12][13]
-
Sintering (Thermal Degradation): At high temperatures, small platinum nanoparticles can migrate and agglomerate into larger particles, which reduces the active surface area and, consequently, the catalyst's activity.[10]
Q3: How does the choice of support material affect catalyst performance?
A3: The support material is critical as it disperses and stabilizes the platinum nanoparticles. The choice of support can significantly influence the catalyst's activity, selectivity, and stability. For example, using different supports like alumina, ceria, or titania can create unique metal-support interactions that may enhance catalytic performance or resistance to deactivation.[10][14][15]
Q4: What is the role of promoters in Pt(II) catalyst systems?
A4: Promoters are substances added in small amounts to a catalyst to improve its performance. For instance, adding sodium to a platinum-on-alumina catalyst can enhance its resistance to sintering at high temperatures by anchoring the platinum particles and preventing their agglomeration.[10]
Troubleshooting Guide
Q5: My reaction conversion is low or has stalled. What is the likely cause?
A5: Low conversion is often the first sign of catalyst deactivation. The primary causes to investigate are catalyst poisoning and fouling (coking).
-
Poisoning: Even trace amounts of impurities in your feedstock, such as sulfur or nitrogen compounds, can act as poisons.[16][17] Review the purity of your reactants and solvents.
-
Fouling/Coking: Carbonaceous deposits may have formed on the catalyst surface, blocking active sites.[12] This is common when working with unsaturated organic compounds at elevated temperatures.[13]
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale.[12]
Below is a workflow to diagnose the issue.
Q6: I am observing poor selectivity for my desired product. How can I improve it?
A6: Poor selectivity can result from overly active catalysts, incorrect reaction conditions, or catalyst modification.
-
Optimize Conditions: Adjusting temperature, pressure, and solvent polarity can significantly impact selectivity. For example, in cinnamaldehyde (B126680) hydrogenation, using a nonpolar solvent like toluene (B28343) can favor C=C bond hydrogenation over C=O bond hydrogenation.[14]
-
Modify the Catalyst: Using a "poisoned" catalyst, like a Lindlar catalyst for alkyne hydrogenation, can intentionally reduce activity to prevent over-reduction of the alkene intermediate.[12]
-
Change the Support: The support material can influence selectivity. A more polar support may favor the activation of a polar functional group over a nonpolar one.[14]
Q7: How can I regenerate a Pt(II) catalyst that has been deactivated by coking?
A7: Deactivation by coking is often reversible through a carefully controlled regeneration process.[18] The most common method is a burn-off/oxidation procedure to remove carbon deposits, followed by a reduction step to restore the active platinum sites.[12]
Data Presentation: Catalyst Performance & Regeneration
Table 1: Common Deactivation Mechanisms and Mitigation Strategies
| Deactivation Mechanism | Cause | Key Indicators | Mitigation / Solution |
| Poisoning | Impurities in feedstock (e.g., S, Pb, CO, P, Zn).[11][16] | Rapid, severe loss of activity. | Purify reactants; use guard beds to trap poisons; select a more poison-resistant catalyst formulation.[11][17] |
| Fouling (Coking) | Deposition of carbonaceous materials on the catalyst surface.[10] | Gradual loss of activity; increased pressure drop. | Optimize (lower) reaction temperature; implement a regeneration protocol to burn off coke.[12][13] |
| Sintering | High operating temperatures causing Pt particle agglomeration.[10] | Slow, often irreversible loss of activity. | Operate at lower temperatures; select a thermally stable support; use promoters to anchor Pt particles.[10][13] |
Table 2: Typical Conditions for Catalyst Regeneration by Controlled Oxidation
| Parameter | Typical Range | Purpose |
| Initial H₂ Burn-off | 400 - 600 °F (204 - 315 °C) | To safely and selectively burn adsorbed hydrogen from the catalyst surface before the main coke burn-off.[19] |
| Coke Burn-off Temp. | 800 - 1000 °F (427 - 538 °C) | To combust and remove carbonaceous deposits (coke). Temperatures above this range risk sintering the catalyst.[20] |
| Oxygen Concentration | 0.2 - 2.0 vol% (in N₂) initially, then increased. | To control the rate of combustion. A low initial concentration prevents temperature spikes that could damage the catalyst.[19] |
| Reduction Step Temp. | 200 - 400 °C | To reduce the oxidized platinum species back to their active metallic state after coke removal.[12] |
Experimental Protocols
Protocol 1: Evaluating Catalyst Activity in a Fixed-Bed Reactor
This protocol describes a general procedure for testing the performance of a solid Pt(II) catalyst.
-
Catalyst Loading:
-
Accurately weigh the desired amount of catalyst and mix it with an inert diluent (e.g., silicon carbide, quartz sand) to ensure uniform packing and heat distribution.
-
Load the catalyst bed into a fixed-bed reactor of known dimensions.
-
-
Catalyst Pre-treatment/Activation:
-
Purge the system with an inert gas (e.g., N₂, Ar) to remove air.
-
If required, reduce the catalyst in-situ by flowing hydrogen gas (typically 1-5% H₂ in N₂) at a specified temperature (e.g., 200-400°C) for 1-2 hours to ensure the platinum is in its active metallic state.
-
-
Reaction Run:
-
Set the reactor to the desired reaction temperature and pressure.
-
Introduce the reactant feed stream (liquid or gas) at a controlled flow rate.
-
Continuously monitor the reactor effluent using an appropriate analytical technique (e.g., Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC) to measure the concentration of reactants and products.
-
-
Data Analysis:
-
Calculate the conversion of the reactant and the selectivity towards the desired product at various time points.
-
Evaluate catalyst stability by monitoring conversion and selectivity over an extended period.
-
Protocol 2: Characterization of Deactivated Catalysts by Temperature-Programmed Oxidation (TPO)
TPO is used to quantify the amount of coke on a catalyst.[13]
-
Sample Preparation:
-
Carefully unload the deactivated catalyst from the reactor under an inert atmosphere to prevent uncontrolled oxidation.
-
Accurately weigh a small amount of the catalyst (e.g., 50-100 mg) into a quartz U-tube reactor.
-
-
TPO Analysis:
-
Place the reactor in a furnace and connect it to a gas flow system and a detector (e.g., a mass spectrometer or a thermal conductivity detector).
-
Purge the sample with an inert gas (e.g., Helium) to remove any physisorbed species.
-
Introduce a flow of a dilute oxidizing gas (e.g., 1-5% O₂ in He).
-
Program the furnace to ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
-
Data Interpretation:
-
Monitor the evolution of CO₂ (and CO) as a function of temperature.
-
The area under the CO₂ evolution peak is proportional to the amount of carbon burned off the catalyst. Calibrate the detector with a known amount of CO₂ to quantify the coke content. The peak temperature provides information about the nature of the coke (more graphitic coke burns off at higher temperatures).[13]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualitas1998.net [qualitas1998.net]
- 4. The Platinum Metals as Selective Hydrogenation Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
- 5. researchgate.net [researchgate.net]
- 6. ledouxandcompany.com [ledouxandcompany.com]
- 7. Platinum Industrial Demand - CME Group [cmegroup.com]
- 8. sbma.org.sg [sbma.org.sg]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. DSpace [repository.kaust.edu.sa]
- 15. insuf.org [insuf.org]
- 16. diva-portal.org [diva-portal.org]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. researchgate.net [researchgate.net]
- 19. US2882241A - Regeneration of platinum catalyst - Google Patents [patents.google.com]
- 20. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
refining experimental protocols for platinum (II) complex characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of platinum (II) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the essential characterization techniques for a newly synthesized platinum (II) complex?
A1: A comprehensive characterization of a new platinum (II) complex typically involves a combination of spectroscopic and analytical methods to confirm its identity, purity, and structure. Essential techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt), Mass Spectrometry (MS), and Elemental Analysis. For determining the three-dimensional structure, single-crystal X-ray crystallography is the definitive method.[1][2][3]
Q2: My platinum (II) complex is poorly soluble in common solvents. What can I do for characterization?
A2: Poor solubility is a common challenge. For NMR, consider using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or dimethylformamide (DMF-d₇). In some cases, solid-state NMR (ssNMR) can be a powerful tool for characterizing insoluble complexes.[4] For other techniques, preparing a fine suspension or using specialized sample introduction methods for mass spectrometry might be necessary.
Q3: How can I confirm the geometry (cis vs. trans) of my platinum (II) complex?
A3: The geometry of platinum (II) complexes can often be determined using a combination of techniques. ¹⁹⁵Pt NMR spectroscopy is particularly informative, as the chemical shifts for cis and trans isomers are typically different.[5] Far-infrared (Far-IR) spectroscopy can also distinguish between cis and trans isomers based on the number of Pt-Cl stretching bands.[3] Ultimately, single-crystal X-ray diffraction provides unambiguous proof of the geometry.[1]
Troubleshooting Guides
NMR Spectroscopy
Problem: I am observing broad or poorly resolved peaks in the ¹H NMR spectrum of my platinum (II) complex.
-
Possible Cause 1: Aggregation of the complex.
-
Solution: Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt intermolecular interactions. Dynamic light scattering (DLS) can be used to investigate aggregation behavior.[6]
-
-
Possible Cause 2: Paramagnetic impurities.
-
Solution: Ensure the starting materials and solvents are free from paramagnetic metals. Purification of the complex by recrystallization or chromatography may be necessary.
-
-
Possible Cause 3: Fluxional processes or dynamic exchange.
-
Solution: Perform variable temperature (VT) NMR studies. At lower temperatures, the exchange processes may slow down, leading to sharper signals.
-
Problem: I am having difficulty obtaining a good ¹⁹⁵Pt NMR spectrum.
-
Possible Cause 1: Low natural abundance and sensitivity of the ¹⁹⁵Pt nucleus.
-
Solution: Use a high-field NMR spectrometer and a dedicated probe. Increase the number of scans significantly and use a longer relaxation delay.
-
-
Possible Cause 2: Very broad signals.
-
Solution: For complexes with certain ligands, the ¹⁹⁵Pt signal can be extremely broad. Using solid-state NMR might be an alternative.[4]
-
Mass Spectrometry
Problem: I am not observing the expected molecular ion peak for my platinum (II) complex in the ESI-MS spectrum.
-
Possible Cause 1: The complex is unstable under the ionization conditions.
-
Solution: Use a softer ionization technique like Electrospray Ionization (ESI) with gentle cone voltage settings. Ensure the solvent system is compatible and does not promote ligand dissociation.
-
-
Possible Cause 2: Poor ionization efficiency.
-
Solution: Optimize the ionization source parameters, such as spray voltage and gas flow rates.[7] Experiment with different solvent systems to enhance ionization.
-
-
Possible Cause 3: In-source fragmentation or reaction.
-
Solution: Analyze the fragmentation pattern to see if it corresponds to the loss of ligands. Adjusting the source temperature and voltages can minimize fragmentation.
-
Problem: The isotopic pattern in the mass spectrum does not match the theoretical pattern for my platinum-containing complex.
-
Possible Cause 1: Presence of impurities or co-eluting species.
-
Solution: Ensure the sample is pure by using techniques like HPLC prior to MS analysis.
-
-
Possible Cause 2: Incorrect assignment of the molecular formula.
-
Solution: Double-check the elemental composition and recalculate the theoretical isotopic distribution.
-
-
Possible Cause 3: Instrument calibration issue.
-
Solution: Calibrate the mass spectrometer using a known standard in the mass range of interest.[7]
-
X-ray Crystallography
Problem: I am unable to grow single crystals of my platinum (II) complex suitable for X-ray diffraction.
-
Possible Cause 1: The compound is amorphous or precipitates too quickly.
-
Solution: Experiment with a wide range of crystallization techniques, including slow evaporation, vapor diffusion, and layering of solvents with different polarities. Using a mixture of solvents can sometimes promote crystal growth.
-
-
Possible Cause 2: The presence of impurities inhibiting crystal growth.
-
Solution: Purify the complex meticulously before attempting crystallization.
-
-
Possible Cause 3: The complex is inherently difficult to crystallize.
-
Solution: Consider derivatizing the complex by changing the counter-ion or modifying a ligand to promote better packing in the crystal lattice.
-
Problem: The crystal diffarcts poorly, leading to low-resolution data.
-
Possible Cause 1: Poor crystal quality with internal disorder.
-
Solution: Try to optimize the crystallization conditions (e.g., temperature, concentration, solvent system) to improve crystal quality.
-
-
Possible Cause 2: The crystal is too small.
-
Solution: Attempt to grow larger crystals by slowing down the crystallization process.
-
-
Possible Cause 3: The "phase problem" in crystallography.
Cytotoxicity Assays
Problem: I am observing high variability and inconsistent IC₅₀ values in my cytotoxicity assays.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Possible Cause 2: Instability of the platinum complex in the culture medium.
-
Solution: Assess the stability of your compound in the cell culture medium over the duration of the experiment. Some complexes can react with components of the medium.[10]
-
-
Possible Cause 3: Issues with the assay protocol itself.
-
Solution: Ensure consistent incubation times, thorough but gentle washing steps, and accurate reagent additions. Different cytotoxicity assays (e.g., MTT, SRB) measure different endpoints and can give varied results.[11]
-
Problem: My platinum complex shows high cytotoxicity in non-cancerous control cells.
-
Possible Cause 1: Lack of selectivity.
-
Solution: The compound may be generally toxic. Consider strategies to improve cancer cell targeting, such as conjugation to a targeting moiety or encapsulation in a nanocarrier designed for pH-sensitive release in the tumor microenvironment.[10]
-
-
Possible Cause 2: Off-target effects.
-
Solution: The complex might be interacting with unintended biological targets. Further mechanistic studies are needed to identify these off-target interactions.
-
Data Presentation
Table 1: Example of Comparative Cytotoxicity Data (IC₅₀ values in µM)
| Complex | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Non-cancerous Cell Line (e.g., BALB/3T3) |
| Cisplatin | 5.2 ± 0.4 | 8.1 ± 0.6 | 10.5 ± 1.1 |
| Complex A | 2.1 ± 0.2 | 3.5 ± 0.3 | 15.2 ± 1.5 |
| Complex B | 10.8 ± 0.9 | 12.4 ± 1.0 | 25.1 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the platinum (II) complex in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
General Workflow for Single-Crystal X-ray Crystallography
-
Crystal Selection: Select a single, well-formed crystal of appropriate size and mount it on the diffractometer.[12]
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern as the crystal is rotated.[12]
-
Data Reduction: Integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Structure Solution: Solve the "phase problem" to obtain an initial electron density map. For platinum complexes, the heavy atom method (Patterson function) is often effective.[8][9]
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
Validation: Validate the final crystal structure to ensure its quality and chemical reasonableness.
Visualizations
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of platinum (II) complexes.
Caption: Troubleshooting logic for addressing inconsistent results in biological assays of platinum (II) complexes.[10]
References
- 1. New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. youtube.com [youtube.com]
- 9. people.bu.edu [people.bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Comparative Study of Four Hexachloroplatinate, Tetrachloroaurate, Tetrachlorocuprate, and Tetrabromocuprate Benzyltrimethylammonium Salts: Synthesis, Single-Crystal X-Ray Structures, Non-Classical Synthon Preference, Hirshfeld Surface Analysis, and Quantum Chemical Study [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Platinum (II) Complexes in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with platinum (II) complexes during biological assays.
Frequently Asked Questions (FAQs)
Q1: My platinum (II) complex is poorly soluble in aqueous media. What is the first step to improve its solubility for in vitro assays?
A1: The initial step is to select an appropriate solvent system. While aqueous buffers are ideal for biological compatibility, many platinum (II) complexes require the use of organic co-solvents. It is crucial to start with small volumes and assess the stability of your complex in the chosen solvent. For instance, cisplatin (B142131) has a higher solubility in dimethylformamide (DMF) (approx. 16.6 mg/ml with gentle heating) compared to water (0.253 g/100 g at 25°C).[1]
Q2: I've been using DMSO to dissolve my platinum complex, but I'm seeing inconsistent results in my cytotoxicity assays. Why might this be happening?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecules, but it can react with and inactivate certain platinum (II) complexes, including cisplatin.[2] The sulfur atom in DMSO can displace the ligands of the platinum complex, altering its structure and reducing its biological activity.[3] This can lead to a significant underestimation of the compound's cytotoxic potential.
Q3: What are some recommended alternative solvents to DMSO for platinum (II) complexes?
A3: Dimethylformamide (DMF) is a frequently used alternative to DMSO for dissolving platinum (II) complexes.[2] For cisplatin, stock solutions in DMF have shown stability for up to 57 days at 4°C with no significant loss of cell-killing effects.[2] For clinical formulations, cisplatin is often dissolved in a 0.9% NaCl solution to a concentration of 0.5 mg/mL, which is stable for several months when stored in the dark at 2-8°C.[2]
Q4: Can I use phosphate-buffered saline (PBS) to prepare my platinum complex stock solution?
A4: It is generally not recommended to use PBS to prepare stock solutions of platinum (II) complexes like cisplatin. The higher pH of PBS (around 7.4) compared to normal saline can promote the hydrolysis of the complex, leading to reduced stability and activity.[2]
Q5: What are formulation strategies, beyond simple solvent selection, that can improve the solubility of my platinum (II) complex?
A5: Several formulation strategies can enhance the solubility of platinum (II) complexes for biological assays. These include:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like many platinum complexes, within their central cavity, thereby increasing their aqueous solubility.[1][4]
-
Nanoparticle Formulation: Encapsulating platinum (II) complexes within nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve their solubility and stability in aqueous environments.[5]
Q6: How can I assess the stability of my platinum (II) complex in my chosen solvent or formulation?
A6: The stability of your platinum (II) complex can be assessed using several methods. A simple visual inspection for precipitation over time is a preliminary check. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the concentration and purity of the complex over time.[2] Additionally, assessing the biological activity of freshly prepared versus aged solutions in a cytotoxicity assay can provide functional evidence of stability.
Troubleshooting Guides
Issue 1: Precipitation of the Platinum (II) Complex Upon Dilution in Cell Culture Medium
Possible Causes:
-
Poor Aqueous Solubility: The primary reason for precipitation is the inherent low water solubility of the platinum complex.
-
Solvent Incompatibility: The organic solvent used for the stock solution may not be fully miscible with the aqueous cell culture medium at the final concentration.
-
Concentration Exceeds Solubility Limit: The final concentration of the complex in the medium may exceed its solubility limit.
Solutions:
-
Optimize Co-solvent Concentration: Reduce the percentage of the organic co-solvent in the final dilution. It is crucial to determine the maximum tolerable co-solvent concentration for your specific cell line.
-
Use a Different Solubilization Strategy: If optimizing the co-solvent is insufficient, consider using a formulation approach like cyclodextrin complexation or nanoparticle encapsulation as detailed in the experimental protocols below.
-
Prepare a More Dilute Stock Solution: If feasible, preparing a more dilute stock solution in the organic solvent can reduce the amount of organic solvent added to the cell culture medium.
-
Gentle Warming and Sonication: For some complexes, gentle warming (to 37°C) and brief sonication of the final diluted solution can help to dissolve small precipitates. However, the stability of the complex under these conditions should be verified.
Issue 2: Inconsistent or Lower-than-Expected Biological Activity
Possible Causes:
-
Complex Instability: The platinum (II) complex may be degrading in the stock solution or after dilution in the cell culture medium.
-
Reaction with Solvent: As highlighted in the FAQs, solvents like DMSO can inactivate certain platinum complexes.
-
Adsorption to Labware: Platinum complexes can sometimes adsorb to the surface of plasticware, reducing the effective concentration in the assay.
Solutions:
-
Verify Stock Solution Stability: Prepare fresh stock solutions for each experiment and compare their activity to older stock solutions. Refer to the protocol for assessing platinum complex stability.
-
Switch to an Inert Solvent: If using a reactive solvent like DMSO, switch to a more inert option like DMF or a saline solution.
-
Use Low-Binding Labware: Consider using low-protein-binding microplates and pipette tips to minimize adsorption of the complex.
-
Pre-treat Labware: In some cases, pre-incubating the labware with a solution of bovine serum albumin (BSA) can help to block non-specific binding sites.
Quantitative Data Summary
Table 1: Solubility of Selected Platinum (II) Complexes in Different Solvents
| Platinum (II) Complex | Solvent | Solubility | Reference |
| Cisplatin | Water (25°C) | 0.253 g / 100 g | [1] |
| Cisplatin | 0.9% NaCl | 0.5 mg/mL (stable for months at 2-8°C) | [2] |
| Cisplatin | Dimethylformamide (DMF) | ~16.6 mg/mL (with gentle heating) | [1] |
| Cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | Acetone (B3395972) | Soluble | [6] |
| Cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | Chloroform | Slightly soluble | [6] |
| Cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | Water | Poorly soluble | [6] |
| Trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | Acetone | Very soluble | [6] |
| Trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | Water | Very poorly soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a Platinum (II) Complex Stock Solution in DMF
Objective: To prepare a stable stock solution of a platinum (II) complex using DMF.
Materials:
-
Platinum (II) complex powder
-
Anhydrous Dimethylformamide (DMF)
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of the platinum (II) complex powder and transfer it to the sterile, amber glass vial.
-
Add the calculated volume of anhydrous DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex the solution until the complex is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required for some complexes.
-
Store the stock solution at 4°C, protected from light.
-
Before each use, allow the stock solution to come to room temperature and vortex briefly.
Protocol 2: Solubilization of a Platinum (II) Complex using Cyclodextrins
Objective: To enhance the aqueous solubility of a platinum (II) complex through inclusion complexation with a cyclodextrin.
Materials:
-
Platinum (II) complex
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Determine the Optimal Molar Ratio:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of the platinum (II) complex to each solution.
-
Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the solutions using a 0.22 µm syringe filter to remove undissolved complex.
-
Determine the concentration of the dissolved platinum complex in each filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or ICP-MS).
-
Plot the concentration of the dissolved platinum complex against the concentration of HP-β-CD to determine the phase solubility diagram and identify the optimal molar ratio that provides the highest solubility.[1]
-
-
Prepare the Cyclodextrin-Complex Solution:
-
Based on the optimal molar ratio determined above, dissolve the appropriate amount of HP-β-CD in the desired volume of aqueous buffer.
-
Slowly add the platinum (II) complex to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for 24-48 hours to ensure complete complexation.
-
The resulting solution can then be sterile-filtered for use in biological assays.
-
Protocol 3: Preparation of Platinum (II) Complex-Loaded Nanoparticles (General Method)
Objective: To encapsulate a platinum (II) complex within polymeric nanoparticles to improve its aqueous solubility and stability.
Materials:
-
Platinum (II) complex
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone or dichloromethane)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the platinum (II) complex and the polymer (e.g., PLGA) in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles several times with deionized water to remove any unencapsulated complex and excess surfactant.
-
Resuspension: Resuspend the final nanoparticle pellet in the desired aqueous buffer for use in biological assays.
Protocol 4: Assessment of Platinum (II) Complex Stability in Cell Culture Medium
Objective: To evaluate the stability of a platinum (II) complex in cell culture medium over time.
Materials:
-
Platinum (II) complex solution
-
Complete cell culture medium (including serum)
-
Incubator (37°C, 5% CO₂)
-
Analytical method for platinum quantification (e.g., HPLC, ICP-MS)
Procedure:
-
Prepare a solution of the platinum (II) complex in the complete cell culture medium at the final desired concentration.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Store the aliquots at -80°C until analysis.
-
Analyze the concentration of the intact platinum (II) complex in each aliquot using a validated analytical method.
-
Plot the concentration of the platinum (II) complex as a function of time to determine its stability profile in the cell culture medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ipa-news.com [ipa-news.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Platinum (II)-Based Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the side effects of platinum (II)-based chemotherapy.
Frequently Asked Questions (FAQs)
Q1: My test compound is not showing significant protection against cisplatin-induced nephrotoxicity in my animal model. What are some common reasons for this?
A1: Several factors could contribute to the lack of efficacy. Consider the following:
-
Dosing and Timing: The dose of your protective agent and its administration schedule relative to cisplatin (B142131) are critical. Cisplatin-induced nephrotoxicity involves rapid uptake by renal tubules. Your agent may need to be administered prior to, concurrently with, or shortly after cisplatin to be effective. Review preclinical studies for optimal timing with similar classes of compounds.[1][2][3]
-
Mechanism of Action Mismatch: Ensure your compound's mechanism of action aligns with the key pathways of cisplatin nephrotoxicity, which include oxidative stress, inflammation, and apoptosis.[4] For example, an antioxidant may be less effective if the primary insult in your model is driven by a different pathway.
-
Bioavailability: Your compound may have poor bioavailability or may not be reaching the kidneys in sufficient concentrations. Pharmacokinetic studies are essential to confirm adequate exposure in the target organ.
-
Animal Model Selection: The choice of animal model (e.g., mouse strain, rat) can influence the severity and mechanism of nephrotoxicity. Ensure the model is appropriate and well-characterized for this purpose.[5]
Q2: I am observing high variability in the incidence of oxaliplatin-induced peripheral neuropathy in my rodent cohort. How can I reduce this variability?
A2: Variability in oxaliplatin-induced neuropathy is a known challenge. To improve consistency:
-
Standardize Cold Sensitivity Testing: The primary acute symptom of oxaliplatin-induced neuropathy is cold allodynia. Ensure your method for assessing this (e.g., cold plate test, acetone (B3395972) test) is highly standardized in terms of temperature, duration of exposure, and scoring.
-
Control Environmental Factors: Maintain consistent housing temperatures, as fluctuations can impact baseline sensory perception.
-
Genetic Background of Animals: Different rodent strains can exhibit varying susceptibility to neurotoxicity. Using an inbred strain can help reduce genetic variability.
-
Cumulative Dosing Schedule: Chronic neuropathy is dependent on the cumulative dose of oxaliplatin. Ensure precise and consistent dosing for all animals in the treatment group.[6]
Q3: How can I assess carboplatin-induced myelosuppression in my preclinical study?
A3: Myelosuppression, a dose-limiting toxicity of carboplatin, is characterized by a decrease in blood cell production.[7] Key assessment methods include:
-
Complete Blood Counts (CBCs): Regularly collect blood samples (e.g., via tail vein or saphenous vein) and perform CBCs to quantify neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia).[8]
-
Bone Marrow Analysis: At the end of the study, harvest bone marrow (e.g., from the femur) to assess cellularity and the abundance of hematopoietic progenitor cells through histology or flow cytometry.
-
Colony-Forming Unit (CFU) Assays: Isolate bone marrow cells and perform CFU assays to functionally assess the proliferative capacity of different hematopoietic progenitor lineages.
Q4: What are the primary signaling pathways to target for mitigating cisplatin-induced ototoxicity?
A4: The primary mechanism of cisplatin-induced ototoxicity is the excessive production of reactive oxygen species (ROS) in the cochlea, leading to inflammation and apoptosis of hair cells.[9] Key signaling pathways to target include:
-
Oxidative Stress Pathways: Agents that boost endogenous antioxidant systems (e.g., Nrf2 activators) or scavenge ROS directly are promising.[9]
-
Inflammatory Pathways: Targeting inflammatory cytokines and signaling cascades can reduce cochlear damage.
-
Apoptotic Pathways: Inhibitors of apoptosis, particularly those acting on the mitochondrial pathway, can protect auditory hair cells.
Troubleshooting Guides
Issue: Inconsistent results in nanoparticle-based delivery of platinum drugs to reduce systemic toxicity.
| Potential Cause | Troubleshooting Step |
| Poor Tumor Targeting | Characterize the Enhanced Permeability and Retention (EPR) effect in your tumor model. The EPR effect can be heterogeneous.[10][11] Consider active targeting by functionalizing nanoparticles with ligands for tumor-specific receptors.[12] |
| Premature Drug Release | Analyze the stability of your nanoparticle formulation in plasma. Modify the carrier to ensure the platinum drug is retained until it reaches the tumor site. Consider stimuli-responsive linkers (e.g., pH-sensitive) for controlled release.[12] |
| Variable Nanoparticle Size and Charge | Re-evaluate your synthesis and purification methods to ensure a homogenous population of nanoparticles. Size and surface charge significantly impact biodistribution and tumor accumulation. |
Issue: Protective agent interferes with the anti-tumor efficacy of the platinum compound.
| Potential Cause | Troubleshooting Step |
| Systemic Neutralization | Optimize the dose and administration timing of the protective agent to ensure it primarily acts in non-tumor tissues. For example, sodium thiosulfate (B1220275) is administered after cisplatin to minimize interference.[13] |
| Tumor Uptake of Protective Agent | Investigate whether the protective agent accumulates in the tumor. If so, this could directly inhibit the cytotoxic effects of the platinum drug. |
| Mechanism of Protection | If the protective agent works by upregulating a general cellular defense mechanism, it may inadvertently protect cancer cells as well. Consider agents with more specific mechanisms of action. |
Quantitative Data Summary
Table 1: Efficacy of Protective Agents Against Platinum-Induced Side Effects (Preclinical Data)
| Platinum Drug | Side Effect | Protective Agent | Animal Model | Key Efficacy Metric | Result | Reference |
| Cisplatin | Nephrotoxicity | Cilastatin (B194054) | Mice | Reduction in Kidney Injury Marker (KIM-1) | Significant reduction in KIM-1 positive area with 6 mg/kg cisplatin + cilastatin vs. cisplatin alone. | [1] |
| Cisplatin | Nephrotoxicity | Chelidonic Acid | Wistar Rats | Reduction in Blood Urea (B33335) Nitrogen (BUN) | Significant decrease in BUN at 10, 20, and 40 mg/kg doses of chelidonic acid compared to cisplatin-only group. | [2] |
| Oxaliplatin | Peripheral Neuropathy | α-Lipoic Acid | Patients | Improvement in Neuropathy Grade | 8 out of 15 patients showed at least a one-grade improvement in peripheral neuropathy. | [6] |
| Carboplatin | Myelosuppression | Poloxamer 188 | CBA Mice | Regulation of Hematopoiesis Genes | Poloxamer 188 at 1000 mg/kg resulted in the regulation of genes responsible for hematopoiesis in the bone marrow. | [14] |
Experimental Protocols
Protocol 1: Evaluating a Novel Otoprotective Agent Against Cisplatin-Induced Hearing Loss in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals for at least one week under standard conditions before the experiment.
-
Baseline Auditory Assessment: Perform baseline Auditory Brainstem Response (ABR) testing for all animals to determine hearing thresholds at various frequencies (e.g., 8, 16, 32 kHz).
-
Experimental Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Cisplatin only (e.g., 12 mg/kg, single intraperitoneal injection)
-
Group 3: Test Compound only (dose and route determined by preliminary studies)
-
Group 4: Cisplatin + Test Compound (determine administration timing relative to cisplatin, e.g., 1 hour prior)
-
-
Drug Administration: Administer cisplatin and the test compound as per the group assignments.
-
Post-Treatment ABR: Perform ABR testing at defined time points post-cisplatin administration (e.g., 3, 7, and 14 days) to measure shifts in hearing thresholds.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the cochleae. Perform histological analysis (e.g., H&E staining) to assess hair cell damage and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress.
Protocol 2: Assessing the Efficacy of a Nanoparticle Formulation in Reducing Cisplatin-Induced Nephrotoxicity
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Tumor Implantation (Optional): If assessing impact on anti-tumor efficacy, implant a relevant tumor cell line (e.g., 4T1 breast cancer cells) subcutaneously.
-
Experimental Groups:
-
Group 1: Saline Control
-
Group 2: Free Cisplatin (e.g., 5 mg/kg, intraperitoneal injection)
-
Group 3: Empty Nanoparticles
-
Group 4: Cisplatin-Loaded Nanoparticles (equivalent cisplatin dose to Group 2)
-
-
Treatment and Monitoring: Administer treatments and monitor animal body weight daily. If applicable, measure tumor volume every 2-3 days.
-
Sample Collection: At 72 hours post-injection (a common time point for peak nephrotoxicity), collect blood via cardiac puncture for serum analysis. Perfuse and collect kidneys.
-
Biochemical Analysis: Measure serum levels of blood urea nitrogen (BUN) and creatinine (B1669602) as indicators of kidney function.
-
Histological Analysis: Fix one kidney in formalin for paraffin (B1166041) embedding and sectioning. Perform H&E staining to assess tubular damage, necrosis, and proteinaceous casts.
-
Oxidative Stress Markers: Homogenize the other kidney to measure levels of oxidative stress markers such as malondialdehyde (MDA) and glutathione (B108866) (GSH).
Visualizations
Caption: Signaling pathways of cisplatin-induced nephrotoxicity.
Caption: General experimental workflow for testing protective agents.
Caption: Core strategies to reduce platinum chemotherapy side effects.
References
- 1. Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Prevention of cisplatin nephrotoxicity [jnephropharmacology.com]
- 4. A nano based approach to alleviate cisplatin induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The side effects of platinum-based chemotherapy drugs: a review for chemists - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. reviveresearch.org [reviveresearch.org]
- 9. Frontiers | Current Strategies to Combat Cisplatin-Induced Ototoxicity [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Multifunctional Nanodrug Delivery Systems for Platinum-Based Anticancer Drugs [manu56.magtech.com.cn]
- 13. Mechanisms of Cisplatin-Induced Ototoxicity and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Quantum Yield of Platinum(II) Phosphorescent Emitters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the quantum yield of platinum(II) phosphorescent emitters.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, offering potential causes and solutions in a question-and-answer format.
Issue 1: My platinum(II) complex exhibits very low or no phosphorescence in solution at room temperature.
-
Potential Cause: Efficient non-radiative decay pathways are quenching the excited state. This is often due to structural flexibility of the complex in the excited state.[1][2] Platinum(II) complexes, with their square planar geometry, have open axial coordination sites that can lead to significant structural reorganization upon excitation, facilitating non-radiative decay.[1]
-
Solution:
-
Ligand Design: Employ rigid, multidentate ligands, particularly tetradentate ligands, to restrict molecular vibrations and distortions in the excited state.[1][2][3] Ligands with strong σ-donor atoms, such as N-heterocyclic carbenes (NHCs), can also enhance rigidity and raise the energy of deactivating metal-centered (MC) d-d states.[2][3][4]
-
Steric Hindrance: Introduce bulky substituents on the ligands to prevent intermolecular interactions that can lead to quenching and to further rigidify the molecular structure.[4][5]
-
Host-Guest Chemistry: Encapsulate the Pt(II) complex within a rigid host matrix, such as a molecular tweezer or a polymer like PMMA.[6][7] This can shield the emitter from solvent interactions and restrict conformational changes.[6]
-
Issue 2: The emission intensity of my Pt(II) complex decreases significantly at higher concentrations.
-
Potential Cause: You are likely observing aggregation-caused quenching (ACQ). At high concentrations, planar Pt(II) complexes can form intermolecular π–π stacks, which can create non-radiative decay pathways.[8]
-
Solution:
-
Introduce Bulky Ligands: Incorporating sterically demanding groups on the periphery of the ligands can prevent the close packing of molecules that leads to ACQ.[4][5]
-
Utilize Aggregation-Induced Emission (AIE): In some cases, aggregation can enhance emission. This phenomenon, known as AIE, occurs when intermolecular interactions restrict intramolecular rotations and vibrations, thus blocking non-radiative decay channels.[8][9] Consider designing ligands that promote this type of aggregation.
-
Doping in a Host Matrix: Disperse the Pt(II) complex in a solid-state host matrix (e.g., PMMA film) to physically separate the emitter molecules and prevent aggregation.[10]
-
Issue 3: I am observing a broad, unstructured emission spectrum with a large Stokes shift.
-
Potential Cause: This can be indicative of significant geometric distortion in the excited state relative to the ground state.[2] It can also suggest the formation of excimers or aggregates in solution or the solid state.[11]
-
Solution:
-
Increase Ligand Rigidity: As with low quantum yield, using rigid, chelating ligands can minimize the difference in geometry between the ground and excited states, leading to a smaller Stokes shift and a more structured emission.[2]
-
Control Aggregation: If aggregation is the cause, modify the ligand structure to control the intermolecular interactions. In some cases, controlled aggregation can lead to desirable changes in the emission properties, such as the emergence of new, red-shifted emission bands due to metal-metal-to-ligand charge transfer (MMLCT) transitions.[9][10]
-
Issue 4: The quantum yield of my complex is highly sensitive to the solvent.
-
Potential Cause: The excited state of the Pt(II) complex may have a significant charge-transfer character, making it sensitive to the polarity of the solvent. Additionally, solvent molecules can act as quenchers.[6]
-
Solution:
-
Shield the Emissive Core: Design ligands that encapsulate the platinum center and the core of the chromophore, minimizing its interaction with the solvent.[6]
-
Host-Guest Encapsulation: Using a host molecule to encapsulate the emitter can provide a consistent microenvironment, reducing the impact of the bulk solvent.[12][13]
-
Solid-State Measurements: Whenever possible, characterize the photophysical properties in a rigid matrix like a polymer film to minimize solvent effects.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the phosphorescence quantum yield (Φp) of a Pt(II) complex?
The phosphorescence quantum yield is determined by the competition between radiative (k_r) and non-radiative (k_nr) decay rates from the triplet excited state (Φ_p = k_r / (k_r + k_nr)).[1] To achieve a high quantum yield, one must maximize the radiative decay rate and/or minimize the non-radiative decay rate.[1] For Pt(II) complexes, the primary strategy is to suppress k_nr.[1][2]
Q2: How can I rationally design ligands to increase the quantum yield?
-
Rigidity: Use multidentate ligands (bidentate, tridentate, and especially tetradentate) to create a rigid coordination environment. This reduces vibrational and rotational modes that contribute to non-radiative decay.[1][2][3]
-
Strong σ-Donors: Incorporate strong σ-donating ligands, such as cyclometalating C^N or C^C* ligands (e.g., N-heterocyclic carbenes), to increase the ligand field splitting. This raises the energy of the metal-centered (MC) d-d excited states, which are often non-emissive and provide a pathway for non-radiative decay.[2][4]
-
π-Conjugation: Extending the π-conjugation of the ligand can modulate the nature of the lowest triplet excited state, often leading to enhanced quantum yields.[10]
-
Steric Bulk: Introducing bulky substituents can prevent quenching from intermolecular interactions and enhance the stability of the complex.[4][5]
Q3: What is Aggregation-Induced Emission (AIE) and how can it be used to enhance quantum yield?
AIE is a photophysical phenomenon where a molecule is non-emissive or weakly emissive in solution but becomes highly luminescent upon aggregation.[8] This is contrary to the more common aggregation-caused quenching (ACQ). The enhancement in emission is attributed to the restriction of intramolecular vibrations and rotations (RIVR) in the aggregated state, which blocks non-radiative decay channels.[8] This principle has been extended to electrochemiluminescence, termed Aggregation-Induced Electrochemiluminescence (AIECL).[9][14] By designing Pt(II) complexes with ligands that promote AIE, high quantum yields can be achieved in the solid state or in aggregates.[8][15]
Q4: Can host-guest chemistry be used to improve the quantum yield?
Yes, host-guest chemistry is an effective strategy.[6][12][13] By encapsulating the Pt(II) emitter (the "guest") within a larger host molecule or supramolecular assembly, you can:
-
Rigidify the Emitter: The host provides a rigid environment that suppresses non-radiative decay pathways.[6][7]
-
Protect from Quenchers: The host can shield the emitter from external quenchers like molecular oxygen or solvent molecules.[6]
-
Prevent Aggregation: The host can isolate individual emitter molecules, preventing ACQ.[7]
Quantitative Data Summary
The following tables summarize key photophysical data for selected platinum(II) complexes, illustrating the impact of different strategies on quantum yield.
Table 1: Effect of Ligand Denticity and Rigidity on Quantum Yield
| Complex Type | Ligand Structure | Quantum Yield (Φ) | Reference |
| Bidentate | Flexible | Low (e.g., < 0.1) | [2] |
| Tridentate (Pincer) | More Rigid | Moderate (e.g., 0.025 - 0.26) | [2] |
| Tetradentate | Highly Rigid | High (e.g., 0.58 - 0.88) | [1] |
| Tetradentate (Carbazole) | Highly Rigid | Up to 1.0 in PMMA | [5] |
Table 2: Influence of Ancillary Ligands on Quantum Yield
| Cyclometalating Ligand | Ancillary Ligand | Quantum Yield (Φ) | Reference |
| 3-methyl-1-phenylimidazole | Acetylacetonate (acac) | 0.07 | [4] |
| 3-methyl-1-phenylimidazole | Mesityl-substituted acac | > 0.70 | [4] |
| 3-methyl-1-phenylimidazole | Duryl-substituted acac | > 0.70 | [4] |
Table 3: Aggregation-Induced Emission (AIE) in Pt(II) Complexes
| Complex | State | Quantum Yield (Φ) | Reference |
| Pt-PEG | Monomeric in Solution | Low | [9] |
| Pt-PEG | Aggregated in Water | 0.72 | [9] |
Experimental Protocols
Protocol 1: Measurement of Photoluminescence Quantum Yield (Relative Method)
This protocol describes the relative method for determining the photoluminescence quantum yield (PLQY) of a Pt(II) complex in solution, using a well-characterized standard.[16][17]
-
Standard Selection: Choose a standard with a known quantum yield and an emission range that overlaps with your sample. The standard's absorption should be in a similar region to your sample.
-
Sample Preparation:
-
Prepare dilute solutions of both the standard and the sample in the same spectroscopic-grade solvent.
-
Adjust the concentrations so that the absorbance at the excitation wavelength is low (< 0.1) to minimize inner filter effects.[17]
-
Record the UV-Vis absorption spectra for all solutions.
-
-
Photoluminescence Measurement:
-
Using a fluorometer, record the corrected emission spectrum of the solvent blank, the standard solution, and the sample solution under identical conditions (excitation wavelength, slit widths).[16]
-
The excitation wavelength should be the same for both the standard and the sample.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Protocol 2: Preparation of a Doped Polymer Film for Solid-State Measurements
This protocol allows for the measurement of photophysical properties in a rigid, solid-state environment, which can minimize non-radiative decay and prevent aggregation.[10]
-
Solution Preparation:
-
Prepare a solution of a host polymer (e.g., 10 wt% PMMA in dichloromethane).
-
Prepare a separate, concentrated solution of your Pt(II) emitter in the same solvent.
-
-
Doping:
-
Add a specific amount of the emitter solution to the polymer solution to achieve the desired doping concentration (e.g., 2 wt% emitter in the final film).
-
Mix thoroughly to ensure a homogeneous dispersion.
-
-
Film Casting:
-
Clean a quartz substrate thoroughly.
-
Deposit the doped polymer solution onto the substrate using a technique like spin-coating or doctor-blading to create a thin, uniform film.
-
-
Drying:
-
Allow the solvent to evaporate completely, typically in a vacuum oven at a mild temperature, to leave a solid, transparent film.
-
-
Characterization:
Visualizations
Caption: Key pathways determining the phosphorescence quantum yield.
References
- 1. Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 3. Phosphorescent Pt(II) and Pd(II) Complexes for Efficient, High-Color-Quality, and Stable OLEDs (Journal Article) | OSTI.GOV [osti.gov]
- 4. BJOC - Enhanced quantum yields by sterically demanding aryl-substituted β-diketonate ancillary ligands [beilstein-journals.org]
- 5. Peripheral Cycloalkyl Functionalized Tetradentate Platinum(II) Phosphorescent Complex: Synthesis, Optical Tuning, and OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous enhancement of phosphorescence and chirality by hostâguest recognition of molecular tweezers [html.rhhz.net]
- 7. Boosting purely organic room-temperature phosphorescence performance through a host–guest strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum complexes with aggregation-induced emission - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00218K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Platinum complexes with aggregation-induced emission. (2024) | Sheng-Yi Yang | 10 Citations [scispace.com]
- 16. pure.uva.nl [pure.uva.nl]
- 17. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 18. d-nb.info [d-nb.info]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilization of Platinum(II) Complexes for Catalytic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization of platinum(II) complexes in solution during catalytic studies.
Frequently Asked Questions (FAQs)
Q1: My platinum(II) complex is precipitating out of solution. What are the common causes and how can I resolve this?
A1: Precipitation of platinum(II) complexes is a frequent issue that can arise from several factors:
-
Low Solubility: The inherent solubility of the complex in the chosen solvent may be insufficient.
-
Solvent Polarity: A mismatch between the polarity of your complex and the solvent is a primary cause.
-
Concentration Effects: The concentration of the platinum complex may exceed its solubility limit.[1]
-
Temperature: Changes in temperature can significantly affect solubility.
-
Ligand Dissociation: Dissociation of ligands can lead to the formation of less soluble species.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that better matches the polarity of your platinum complex. For instance, many organoplatinum complexes are more soluble in organic solvents like dichloromethane (B109758) or toluene.
-
Adjusting Concentration: Try reducing the concentration of the complex in the solution. It is often necessary to work with dilute solutions to maintain stability.
-
Temperature Control: Ensure the temperature of the solution is controlled and optimized for maximum solubility. Some complexes are more soluble at elevated temperatures, while others may be prone to decomposition.
-
Co-solvents: The addition of a co-solvent can increase the overall solvating power of the medium and enhance the stability of your complex.
-
Ligand Modification: If possible, modify the ligands to include solubilizing groups, such as long alkyl chains or polyethylene (B3416737) glycol (PEG) moieties.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the charge and, therefore, the solubility of the complex. Adjusting the pH to a range where the complex is most stable and soluble is crucial.[2][3]
Q2: I suspect my platinum(II) catalyst is deactivating during the reaction. What are the primary deactivation pathways?
A2: Catalyst deactivation can occur through several mechanisms, leading to a decrease in catalytic activity over time. The main pathways include:
-
Poisoning: Strong chemical interaction of impurities from the feed or solvent with the active sites of the catalyst. Common poisons for platinum catalysts include sulfur and lead compounds.[4]
-
Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks the active sites.[4]
-
Thermal Degradation (Sintering): At high temperatures, the platinum nanoparticles can agglomerate, leading to a loss of active surface area.[4]
-
Ligand Dissociation/Decomposition: The ligands that stabilize the platinum(II) center can dissociate or decompose under reaction conditions, leading to the formation of inactive platinum species.
-
Oxidation of the Metal Center: The Pt(II) center can be oxidized to Pt(IV), which is often catalytically inactive for the desired transformation.
Q3: How can I choose the right ligands to stabilize my platinum(II) complex for catalysis?
A3: The choice of ligands is critical for the stability and catalytic activity of a platinum(II) complex. Key considerations include:
-
Chelate Effect: Polydentate ligands (e.g., bidentate, tridentate) generally form more stable complexes than monodentate ligands due to the chelate effect. 5- and 6-membered chelate rings are typically the most stable.[5]
-
Steric Hindrance: Bulky ligands can protect the platinum center from unwanted interactions that could lead to decomposition or aggregation. However, excessive steric bulk may also hinder substrate access to the active site.
-
Electronic Effects: The electron-donating or -withdrawing properties of the ligands influence the electron density at the platinum center, affecting its reactivity and stability. Strong sigma-donating ligands, like phosphines, are often used to stabilize Pt(II) complexes.
-
Bond Strength: Ligands that form strong bonds with platinum, such as those with soft donor atoms like phosphorus and sulfur, can enhance stability.[6]
-
Inertness to Reaction Conditions: The ligands themselves should be stable under the catalytic reaction conditions and not participate in side reactions.
Commonly used stabilizing ligands include phosphines (e.g., triphenylphosphine, diphosphines), N-heterocyclic carbenes (NHCs), and various nitrogen-based ligands like bipyridines and phenanthrolines.
Q4: What is the role of the solvent in the stability of platinum(II) complexes?
A4: The solvent plays a multifaceted role in the stability of platinum(II) complexes and the overall catalytic process:
-
Solvation: The solvent molecules can coordinate to the platinum center, influencing its electronic properties and stability. Solvents with low dielectric constants are often preferred to increase the stability of complexes formed through covalent bonding.
-
Polarity and Solubility: As discussed in Q1, the solvent's polarity is crucial for ensuring the complex remains dissolved and stable.
-
Mass Transfer: The viscosity of the solvent can affect the rate of mass transfer of reactants and products to and from the catalyst, which can influence the observed reaction rate and selectivity.
-
Reaction Mechanism: The solvent can directly participate in the catalytic cycle, for example, by stabilizing transition states or intermediates.
Therefore, careful selection and optimization of the solvent system are essential for successful catalytic studies.
Troubleshooting Guides
Issue 1: Catalyst Color Change and Precipitation
| Symptom | Possible Cause | Troubleshooting Action |
| The solution color changes from yellow/colorless to dark brown/black, followed by the formation of a black precipitate. | Reduction to Pt(0) nanoparticles. This is often due to the decomposition of the Pt(II) complex. | 1. Check for Reductants: Ensure that the solvent and reactants are free from reducing impurities. 2. Lower Temperature: Reduce the reaction temperature to minimize thermal decomposition. 3. Use More Robust Ligands: Employ strongly coordinating or chelating ligands to enhance complex stability. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive decomposition pathways. |
| A crystalline or amorphous solid precipitates from the solution, and the supernatant shows reduced catalytic activity. | Low Solubility or Supersaturation. The concentration of the complex has exceeded its solubility limit in the chosen solvent. | 1. Dilute the Solution: Decrease the concentration of the platinum complex. 2. Change Solvent/Use Co-solvent: Switch to a more suitable solvent or add a co-solvent to increase solubility. 3. Filter and Analyze: Isolate the precipitate and analyze it (e.g., by NMR, IR, or elemental analysis) to confirm its identity. This can help determine if it is the original complex or a decomposition product. |
Issue 2: Gradual or Rapid Loss of Catalytic Activity
| Symptom | Possible Cause | Troubleshooting Action |
| The reaction rate decreases steadily over time. | Catalyst Poisoning or Coking. Impurities in the reaction mixture are deactivating the catalyst, or coke is forming on the surface. | 1. Purify Reactants and Solvent: Ensure all components of the reaction mixture are of high purity. 2. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of coke formation. 3. Catalyst Regeneration: In some cases, the catalyst can be regenerated. For supported catalysts, this may involve calcination to burn off coke. |
| The reaction stops completely after a short period. | Complete Catalyst Decomposition. The platinum complex has fully decomposed into an inactive species. | 1. Monitor Complex Stability: Use techniques like NMR or UV-Vis spectroscopy to monitor the concentration of the active Pt(II) complex over time. 2. Re-evaluate Ligand and Solvent Choice: The chosen ligand-solvent system is likely not stable enough for the reaction conditions. Consider more strongly coordinating ligands or a less reactive solvent. |
Data Presentation
Table 1: Influence of Ligands on the Thermal Stability of Platinum(II) Complexes
| Complex | Ligand Type | Decomposition Onset Temperature (°C) | Reference |
| [Pt(tsac)2(dppm)] | Diphosphine | 270 | [7] |
| [Pt(tsac)2(dppe)] | Diphosphine | 303 | [7] |
| [Pt(tsac)2(dppp)] | Diphosphine | 327 | [7][8] |
tsac = thiosaccharinate, dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane, dppp (B1165662) = 1,3-bis(diphenylphosphino)propane
Table 2: Stability Constants of Selected Platinum(II) Complexes
| Complex | Ligand(s) | Stability Constant (log K) | Solvent | Reference |
| Cisplatin | Ammine, Chloride | ~9 | Aqueous | [9] |
| Carboplatin | Ammine, Cyclobutane dicarboxylate | ~9 | Aqueous | [9] |
| Oxaliplatin | Diaminocyclohexane, Oxalate | >9 | Aqueous | [9] |
Experimental Protocols
Protocol 1: Monitoring Platinum(II) Complex Stability by ¹⁹⁵Pt NMR Spectroscopy
Objective: To monitor the stability of a platinum(II) complex in solution over time and under reaction conditions.
Materials:
-
Platinum(II) complex of interest
-
Appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer with a probe tunable to the ¹⁹⁵Pt frequency
-
Reference compound (e.g., 1.2 M Na₂PtCl₆ in D₂O)[10]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the platinum(II) complex and dissolve it in the chosen deuterated solvent to a known concentration in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
Instrument Setup:
-
Tune the NMR probe to the ¹⁹⁵Pt frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Data Acquisition:
-
Stability Monitoring:
-
Subject the sample to the desired experimental conditions (e.g., heat to a specific temperature, add a reactant).
-
Acquire ¹⁹⁵Pt NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signal corresponding to the starting platinum(II) complex.
-
Monitor for the appearance of new signals, which may indicate decomposition products or the formation of intermediates.
-
A decrease in the integral of the starting complex's signal over time indicates instability.
-
Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of a solid platinum(II) complex.[12]
Materials:
-
Solid platinum(II) complex
-
TGA instrument
-
Sample pans (typically platinum or alumina)[13]
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the solid complex (typically 2-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate to provide a controlled atmosphere.
-
-
TGA Experiment:
-
Data Analysis:
-
Plot the sample mass (or percentage of initial mass) versus temperature.
-
The onset temperature of a weight loss step indicates the beginning of a decomposition event.
-
The temperature at which the rate of mass loss is at its maximum can be determined from the first derivative of the TGA curve (DTG curve). This is often reported as the decomposition temperature.[14]
-
Mandatory Visualization
Caption: Troubleshooting workflow for Pt(II) complex instability.
Caption: Experimental workflow for stability assessment.
References
- 1. goldrefiningforum.com [goldrefiningforum.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 11. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. dl.asminternational.org [dl.asminternational.org]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. s4science.at [s4science.at]
Technical Support Center: Improving the Cellular Uptake of Platinum (II) Anticancer Agents
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on enhancing the cellular uptake of platinum (II) anticancer agents.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Low Intracellular Concentration of the Platinum Compound
Question: Our experiments consistently show low intracellular concentrations of our platinum (II) compound. What are the potential causes and how can we improve its uptake?
Answer: Low intracellular accumulation of platinum-based drugs is a common challenge and a primary reason for reduced efficacy and the development of drug resistance.[1] The issue can stem from several factors related to influx, efflux, and inactivation of the drug.
Potential Causes:
-
Reduced Influx: The primary transporter for many platinum drugs is the copper transporter 1 (CTR1).[1] Downregulation of CTR1 can significantly decrease drug uptake. Organic cation transporters (OCTs) also play a role in the influx of some platinum agents.[1]
-
Increased Efflux: The copper transporters ATP7A and ATP7B can actively efflux platinum drugs out of the cell, reducing their intracellular concentration.[1] The multidrug resistance-associated protein 2 (MRP2) can also contribute to the efflux of platinum compounds, often after conjugation with glutathione (B108866).[1]
-
Drug Inactivation: Platinum compounds can be inactivated by intracellular molecules like glutathione and metallothionein, which bind to the drug and facilitate its removal.[1]
Solutions and Optimization Strategies:
-
Nanoparticle-Based Delivery: Encapsulating the platinum (II) agent in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from premature degradation and inactivation.[1] This strategy can also enhance cellular uptake through endocytosis.
-
Targeted Delivery: Functionalizing the platinum compound or its nanocarrier with ligands that bind to receptors overexpressed on cancer cells can significantly improve targeted delivery and uptake.[1]
-
Modulation of Transporters: Investigating the expression levels of influx (CTR1, OCTs) and efflux (ATP7A, ATP7B, MRP2) transporters in your cell lines can provide insights. In some research settings, co-administration of agents that modulate the activity of these transporters has been explored.
Issue 2: High Cytotoxicity in Non-Target Cells
Question: We are observing significant toxicity in our non-cancerous control cell lines. How can we improve the selectivity of our platinum (II) compound for cancer cells?
Answer: A lack of selectivity is a major hurdle in cancer chemotherapy, leading to undesirable side effects. The goal is to maximize the therapeutic window by increasing the drug's effect on cancer cells while minimizing it on healthy cells.
Potential Causes:
-
Lack of Specificity: The platinum compound may be taken up by both cancerous and non-cancerous cells at similar rates due to reliance on general uptake mechanisms like passive diffusion.
-
Off-Target Effects: The compound might be interacting with unintended molecular targets in healthy cells, leading to toxicity.
Solutions and Optimization Strategies:
-
Targeted Drug Delivery: This is a highly effective strategy to reduce off-target toxicity.[1] This can be achieved by conjugating the platinum drug to molecules that specifically bind to receptors overexpressed on cancer cells.
-
Prodrug Approach: Designing a platinum (IV) prodrug that is inactive and becomes activated to the cytotoxic platinum (II) form only within the tumor microenvironment (e.g., in response to hypoxia or specific enzymes) can enhance selectivity.
-
Nanocarrier Systems: Utilizing nanoparticles can exploit the enhanced permeability and retention (EPR) effect, leading to passive accumulation of the drug in tumor tissues.
Issue 3: High Variability in Cellular Uptake and Cytotoxicity Assays
Question: We are experiencing high variability in our cellular uptake and cytotoxicity assay results. What are the common sources of this variability and how can we minimize them?
Answer: Inconsistent results in in-vitro assays are a frequent problem that can obscure the true efficacy of a compound. It is crucial to identify and control the sources of variability.
Potential Causes:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all affect experimental outcomes.[1]
-
Drug Stability: The platinum compound may not be stable in the cell culture medium over the course of the experiment, leading to variations in the effective concentration.[1]
-
Assay Protocol: Inconsistencies in incubation times, washing steps, and the method of cell lysis can introduce significant variability.[1] For cytotoxicity assays, the choice of assay (e.g., MTT, XTT) and the timing of the measurement can also influence the results.[1]
Solutions and Optimization Strategies:
-
Standardize Protocols: Maintain a consistent cell culture routine and use cells within a defined passage number range. Ensure that all experimental parameters, such as cell seeding density, drug concentration, and incubation time, are strictly controlled.
-
Verify Drug Stability: Assess the stability of your platinum compound in the cell culture medium over the experimental timeframe.
-
Optimize and Validate Assays: Carefully optimize and validate all assay protocols. For uptake studies, ensure that washing steps are sufficient to remove extracellular drug without causing cell lysis. For cytotoxicity assays, ensure you are working within the linear range of the assay.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular uptake for platinum-based drugs?
A1: The cellular uptake of platinum-based drugs is a complex process involving both passive and active transport mechanisms.
-
Passive Diffusion: Some platinum compounds can cross the cell membrane via passive diffusion, which is influenced by their lipophilicity and charge.
-
Active Transport: The copper transporter 1 (CTR1) is a major influx transporter for many platinum drugs.[1] Organic cation transporters (OCT1, OCT2, OCT3) also contribute to the uptake of certain platinum drugs.[1]
Q2: What are the most promising strategies to enhance the cellular uptake of platinum (II) complexes?
A2: Nanotechnology-based drug delivery systems are among the most promising strategies.[1] These include:
-
Liposomes: These are biocompatible and can carry both hydrophilic and lipophilic drugs.
-
Polymeric Nanoparticles: These offer high stability, controlled drug release, and can be easily modified for targeted delivery.[1]
-
Micelles: These can solubilize poorly water-soluble drugs, improving their solubility and circulation time.[1]
Q3: How can I accurately quantify the intracellular concentration of my platinum compound?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique for quantifying the elemental composition of samples.[1] It can detect platinum at very low concentrations (parts per billion), making it ideal for cellular uptake studies.[1] Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is another sensitive technique that can be used for the routine determination of platinum content.
Q4: What are the key signaling pathways involved in platinum drug uptake and resistance?
A4: Several signaling pathways are implicated in the cellular response to platinum drugs and the development of resistance.
-
Copper Transport Pathway: As mentioned, the transporters involved in copper homeostasis (CTR1, ATP7A, ATP7B) are central to platinum drug transport.[1]
-
DNA Damage Response (DDR) Pathway: Once inside the cell, platinum drugs primarily target DNA, inducing adducts that trigger the DDR pathway, leading to cell cycle arrest and apoptosis.[1]
-
Apoptosis Pathways: The cell's ability to undergo apoptosis in response to DNA damage is critical for the efficacy of platinum drugs.
-
PI3K/Akt/mTOR Pathway: This pathway is involved in cell survival and proliferation and has been linked to autophagy-related platinum resistance.[1]
Data Presentation
Table 1: Comparison of Nanoparticle-Based Delivery Systems for Platinum Drugs
| Nanocarrier Type | Advantages | Disadvantages | Representative Examples |
| Liposomes | Biocompatible, can carry both hydrophilic and lipophilic drugs, well-established technology.[1] | Can have stability issues, potential for drug leakage. | Lipoplatin, Aroplatin |
| Polymeric Nanoparticles | High stability, controlled drug release, easy surface modification for targeting.[1] | Potential for toxicity depending on the polymer, more complex manufacturing. | PLA, PLGA, PEG-based nanoparticles |
| Micelles | Can solubilize poorly water-soluble drugs, improving their solubility and circulation time.[1] | Can be less stable than other nanoparticle types. | Pluronics, PEG-PE based micelles |
Table 2: IC50 Values of Free vs. Nanoparticle-Encapsulated Cisplatin
| Cell Line | Treatment | Incubation Time (h) | IC50 (µM) | Fold-Improvement |
| ACHN (Human Renal Adenocarcinoma) | Free Cisplatin | 24 | 44.4 ± 1.9 | - |
| Cisplatin-loaded PBCA Nanoparticles | 24 | 19.2 ± 0.41 | 2.3 | |
| ACHN (Human Renal Adenocarcinoma) | Free Cisplatin | 48 | 26 ± 0.83 | - |
| Cisplatin-loaded PBCA Nanoparticles | 48 | 17 ± 0.9 | 1.5 | |
| BHK-21 (Baby Hamster Kidney) | Free Cisplatin | 24 | 64.8 ± 3.22 | - |
| Cisplatin-loaded PBCA Nanoparticles | 24 | 27 ± 1.32 | 2.4 |
*Data adapted from a study on cisplatin-loaded polybutylcyanoacrylate (PBCA) nanoparticles.[2][3]
Experimental Protocols
Protocol 1: Quantification of Intracellular Platinum by ICP-MS
Objective: To accurately quantify the total intracellular platinum concentration.
Materials:
-
Cultured cells
-
6-well plates
-
Platinum (II) compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Complete cell culture medium
-
Cell counter (hemocytometer or automated)
-
Microcentrifuge tubes
-
Concentrated nitric acid (trace metal grade)
-
ICP-MS instrument
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for exponential growth during the experiment and let them adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentration of the platinum (II) compound for the specified time.
-
Washing: Aspirate the drug-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellular platinum.
-
Cell Harvesting: Detach the cells using trypsin-EDTA and neutralize with complete medium. Collect the cell suspension.
-
Cell Counting: Take an aliquot of the cell suspension to count the number of cells.
-
Sample Preparation:
-
Centrifuge the remaining cell suspension to pellet the cells.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in a known volume of PBS.
-
-
Acid Digestion:
-
Transfer a known number of cells to a trace-metal-free tube.
-
Add concentrated nitric acid to the cell suspension.
-
Heat the samples according to a validated digestion protocol to ensure complete digestion of organic material. CAUTION: This step must be performed in a fume hood with appropriate personal protective equipment.
-
-
ICP-MS Analysis:
-
Dilute the digested samples to the appropriate volume with deionized water.
-
Analyze the samples using an ICP-MS instrument calibrated with platinum standards.
-
Quantify the platinum concentration against the standard curve.
-
-
Data Analysis: Express the intracellular platinum concentration as ng of platinum per million cells or a similar unit.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxicity of the platinum (II) compound.
Materials:
-
Cultured cells
-
96-well plates
-
Platinum (II) compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the platinum (II) compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 3: Quantification of Intracellular Platinum by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Objective: To quantify the total intracellular platinum concentration using GFAAS.
Materials:
-
Cultured cells
-
6-well plates
-
Platinum (II) compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Complete cell culture medium
-
Cell counter
-
Microcentrifuge tubes
-
0.2% Nitric Acid (HNO₃)
-
Graphite Furnace Atomic Absorption Spectrometer (GFAAS) with a platinum hollow cathode lamp
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the ICP-MS protocol.
-
Washing and Harvesting: Follow steps 3 and 4 from the ICP-MS protocol.
-
Cell Counting and Pelleting: Follow steps 5 and 6 from the ICP-MS protocol.
-
Cell Lysis:
-
GFAAS Analysis:
-
Set up the GFAAS instrument with the platinum hollow cathode lamp and optimize the parameters (wavelength at 265.9 nm, drying, ashing, and atomization temperatures and times).[4][5]
-
Inject a known volume of the cell lysate into the graphite tube.
-
Run the analysis program and record the absorbance.
-
Create a calibration curve using platinum standards of known concentrations prepared in the same 0.2% HNO₃ matrix.
-
-
Data Analysis:
-
Determine the platinum concentration in the cell lysate from the calibration curve.
-
Calculate the total intracellular platinum and express it as ng of platinum per million cells.
-
Visualizations
Caption: Cellular uptake and efflux pathways of platinum (II) anticancer agents.
Caption: Experimental workflow for evaluating nanoparticle-mediated platinum drug delivery.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different sample preparation methods for platinum determination in cultured cells by graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different sample preparation methods for platinum determination in cultured cells by graphite furnace atomic absorption spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Platinum (II) Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying platinum (II) drug resistance in cancer cells.
Troubleshooting Guides
This section addresses common issues encountered during the development and analysis of platinum-resistant cell lines.
Question 1: I am trying to generate a cisplatin-resistant cell line, but the majority of my cells die, and I cannot establish a resistant population. What could be going wrong?
Answer:
Establishing a stable cisplatin-resistant cell line is a lengthy process that requires patience. Common pitfalls include:
-
Initial Dose is Too High: Starting with a cisplatin (B142131) concentration close to the IC90 will eliminate most cells, leaving too few survivors to repopulate. It is recommended to begin with a concentration around the IC20-IC30.[1]
-
Insufficient Treatment Duration: Resistance develops over time through gradual dose escalation. Continuous exposure for several months is often necessary.
-
Cell Health and Culture Conditions: Ensure the parental cell line is healthy, free from contamination, and cultured under optimal, consistent conditions.
Question 2: My cisplatin IC50 values are highly variable and not reproducible between experiments. What are the likely causes?
Answer:
Inconsistent IC50 data is a frequent challenge.[1] Several factors can contribute to this variability:
-
Cell Seeding Density: This is a critical factor. IC50 values can be positively correlated with seeding densities; higher densities can create a protective effect for inner cells. It is crucial to use the exact same seeding density for every experiment.[1]
-
Passage Number: Both parental and resistant cell lines can change their characteristics over time in culture. High-passage number cells may exhibit altered sensitivity profiles. It is best to use cells within a consistent, low-passage range from a frozen stock.[2]
-
Drug Preparation and Stability: Cisplatin solutions are sensitive to light and can be inactivated by certain materials like aluminum.[2][3] Prepare fresh solutions for each experiment from a stable stock, protect them from light, and avoid repeated freeze-thaw cycles.[2][3]
-
Assay-Specific Issues: For colorimetric assays like the MTT assay, ensure complete and uniform dissolution of formazan (B1609692) crystals. To avoid the "edge effect" in 96-well plates, it is advisable to fill the outer wells with sterile PBS or media and use only the inner wells for experimental samples.[2]
Question 3: My "resistant" cell line only shows a 2- to 3-fold increase in its IC50 value compared to the parental line. Is this considered a robust model?
Answer:
While a 2- to 3-fold increase indicates a tangible shift in sensitivity, for in-depth mechanistic studies, a more robustly resistant model is desirable. Many published models exhibit resistance factors (RF) ranging from 5-fold to over 15-fold.[1][4] To achieve a higher resistance factor, you may need to continue the dose-escalation protocol for a longer period, gradually increasing the cisplatin concentration as the cells recover and resume proliferation.
Frequently Asked Questions (FAQs)
Question 1: What are the primary molecular mechanisms of cisplatin resistance?
Answer:
Cisplatin resistance is a multifactorial phenomenon involving various cellular changes.[5] The key mechanisms include:
-
Reduced Intracellular Drug Accumulation: This can occur due to decreased expression of uptake transporters like Copper Transporter 1 (CTR1) or increased expression of efflux pumps such as ATP7A and ATP7B, which actively remove the drug from the cell.[6][7][8]
-
Increased Drug Detoxification: Cancer cells can enhance their detoxification systems. Molecules like glutathione (B108866) (GSH) and metallothioneins can bind to and inactivate cisplatin before it reaches its DNA target.[6][7][9]
-
Enhanced DNA Repair: The primary cytotoxic effect of cisplatin is the formation of DNA adducts.[10] Resistant cells often upregulate DNA repair pathways, particularly the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways, to more efficiently remove these adducts.[11][12][13]
-
Inhibition of Apoptosis: Alterations in apoptotic pathways, such as the inactivation of p53 or the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can allow cells to survive cisplatin-induced DNA damage.[10][14]
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/Akt, MAPK/ERK, and NF-κB can be hyperactivated in resistant cells, promoting cell survival and proliferation despite treatment.[2][10][15]
Question 2: How do I confirm that my cell line has developed cisplatin resistance?
Answer:
The gold standard for confirming resistance is to perform a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A statistically significant increase in the IC50 value of your potentially resistant cell line compared to the age-matched parental (sensitive) cell line is a clear indicator of acquired resistance.[2] This should be complemented with molecular analyses to investigate the underlying mechanisms (see Question 1).
Question 3: Besides cisplatin, are there other platinum (II) drugs, and do they share the same resistance mechanisms?
Answer:
Yes, other clinically used platinum drugs include carboplatin (B1684641) and oxaliplatin (B1677828).[6][7][9]
-
Carboplatin: It is a second-generation analog that generally shares a similar mechanism of action and cross-resistance profile with cisplatin.[9][16]
-
Oxaliplatin: This third-generation drug forms bulkier DNA adducts. While some resistance mechanisms overlap, oxaliplatin has shown activity in tumor types that are intrinsically resistant to cisplatin and carboplatin, suggesting that its mechanisms of resistance are not entirely identical.[9][16]
Question 4: Can the tumor microenvironment influence platinum drug resistance?
Answer:
Yes, the tumor microenvironment plays a significant role. For example, cancer-associated fibroblasts (CAFs) within the tumor stroma can accumulate platinum drugs.[17] This sequestration can reduce the amount of drug reaching the cancer cells. Furthermore, this accumulation can trigger fibroblasts to release factors, such as TGF-β, that promote cancer cell aggressiveness and treatment resistance.[17]
Data Presentation
Table 1: Comparison of IC50 Values in Platinum-Sensitive (Parental) and -Resistant Cancer Cell Lines.
| Cell Line (Cancer Type) | Parental (PT) IC50 (µM) | Resistant (CisR) IC50 (µM) | Resistance Factor (Fold Increase) | Reference |
| A549 (Non-Small Cell Lung) | 1.58 | 23.60 | 15.0 | [4] |
| SKMES-1 (Non-Small Cell Lung) | 4.09 | 16.00 | 3.9 | [4] |
| MOR (Non-Small Cell Lung) | 6.39 | 31.98 | 5.0 | [4] |
| H460 (Non-Small Cell Lung) | 5.72 | 30.40 | 5.3 | [4] |
| A2780 (Ovarian) | ~1.0-2.0 | ~10.0-20.0 | ~10.0 | [18] |
Note: IC50 values can vary between laboratories depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of a Cisplatin-Resistant Cell Line
-
Determine Parental IC50: First, perform a dose-response assay (e.g., MTT, see Protocol 2) to accurately determine the 72-hour IC50 value of cisplatin for your parental cell line.[1]
-
Initial Exposure: Seed the parental cells and allow them to adhere overnight. Treat the cells continuously with a low concentration of cisplatin, typically starting at the IC10 or IC20 value determined in Step 1.[1]
-
Culture and Monitor: Maintain the cells in the cisplatin-containing medium. The growth rate will likely decrease significantly, and many cells may die. Change the medium with fresh cisplatin every 2-3 days.[1]
-
Dose Escalation: Once the surviving cells recover and reach approximately 70-80% confluency, passage them and gradually increase the cisplatin concentration. The magnitude of each dose increase should be small (e.g., 1.2 to 1.5-fold).
-
Stabilization: Repeat the dose escalation for several months until the cells can proliferate steadily at a concentration that is 5- to 15-fold higher than the parental IC50.
-
Validation: Regularly validate the resistance phenotype by comparing the IC50 of the resistant line to an age-matched culture of the parental line. Cryopreserve stocks at different stages.
Protocol 2: IC50 Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of cisplatin in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[3]
-
Measurement: Gently mix on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[3]
-
Analysis: Plot the cell viability (%) against the drug concentration (log scale) and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Resistance Markers
-
Sample Preparation: Treat sensitive and resistant cells with or without cisplatin. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., CTR1, ATP7A, ERCC1, p-Akt, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Key signaling pathways contributing to cisplatin resistance in cancer cells.
Caption: Workflow for generating and validating a cisplatin-resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum resistance. Experimental and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. mdpi.com [mdpi.com]
- 11. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 12. oaepublish.com [oaepublish.com]
- 13. novapublishers.com [novapublishers.com]
- 14. C‐Jun N‐terminal kinase signalling pathway in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Platinum Drug Resistance in Colorectal Cancer Identified | Technology Networks [technologynetworks.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Ligand Design for Platinum (II) Catalytic Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ligand design for enhanced platinum (II) catalytic activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the design, synthesis, and testing of Platinum (II) catalysts.
Question 1: My Platinum (II) catalyst exhibits low or no catalytic activity. What are the common causes and troubleshooting steps?
Answer: Low catalytic activity is a frequent issue stemming from several factors related to the ligand design and reaction conditions.
-
Electronic Effects: The electronic properties of the ancillary ligands are crucial. The reactivity of the catalyst is dominated by the coordinating ligands.[1] The σ-donating character of ligands can increase the nucleophilicity of the metal center, lowering the activation energy for key steps like oxidative addition.[2] Conversely, the wrong electronic balance can lead to a high activation barrier for the rate-limiting step.[3]
-
Steric Hindrance: Steric bulk can be beneficial or detrimental. While it can promote reductive elimination, excessive bulk may block substrate access to the catalytic site.[2][7] Strategic inclusion of steric hindrance can also prevent catalyst deactivation pathways like the formation of Pt-Pt interactions in the solid state.[8]
-
Troubleshooting:
-
Systematically vary the size of substituents on the ligand scaffold.
-
Use ligands with a larger "bite angle" which can disfavor the formation of inactive thermodynamic sinks.[9]
-
-
-
Catalyst Deactivation: The catalyst may be deactivating under the reaction conditions. This can occur through the formation of inactive platinum nanoparticles or colloids, especially at higher catalyst concentrations.[3][10][11] Side reactions with endogenous molecules like glutathione (B108866) (GSH) can also deactivate platinum complexes, a key concern in biological applications.[12]
-
Troubleshooting:
-
Lower the catalyst concentration, as high concentrations can promote the formation of inactive colloids.[3]
-
Ensure rigorous exclusion of air and moisture if the catalyst is sensitive.
-
Incorporate ligands that confer greater stability and prevent aggregation.[13] The presence of a stabilizing ligand can significantly improve the durability of the catalyst.[14]
-
-
-
Incorrect Precursor or Ligand Exchange: The active catalytic species may not be forming correctly. The initial Pt-ligand complexation at the prenucleation stage is critical and can be influenced by other reagents in the mixture.[15]
-
Troubleshooting:
-
Characterize the synthesized precatalyst thoroughly using techniques like ¹H, ¹³C, and ¹⁹⁵Pt NMR, Mass Spectrometry, and X-ray crystallography to confirm its structure.[16][17]
-
Study the effect of solvents and additives, as they can influence ligand exchange and the formation of the active species.[15]
-
-
Below is a troubleshooting workflow for addressing low catalytic activity.
Caption: Troubleshooting workflow for low Pt(II) catalyst activity.
Question 2: My catalyst is forming a precipitate or insoluble particles during the reaction. How can I improve its solubility and stability?
Answer: Poor solubility and aggregation are common problems, particularly with planar Pt(II) complexes, which can lead to catalyst deactivation.[8]
-
Ligand Modification for Solubility: The easiest way to improve solubility is to modify the ligands.
-
Troubleshooting:
-
Incorporate long alkyl chains or other solubilizing groups onto the ligand backbone.
-
Use bulky substituents like mesityl groups, which not only improve solubility but also hinder the aggregation that can be detrimental to performance.[13]
-
-
-
Preventing Aggregation: Aggregation can be caused by intermolecular Pt-Pt interactions.
-
Solvent Choice: The reaction solvent plays a critical role.
-
Troubleshooting:
-
Screen a variety of solvents to find one in which the catalyst and all intermediates are fully soluble.
-
For catalysts used in aqueous media, ensure ligands impart sufficient hydrophilicity.
-
-
Question 3: How do I systematically tune the electronic and steric properties of my ligands, and what are the expected outcomes?
Answer: Systematic tuning is key to rational catalyst design. Electronic and steric effects are often intertwined and dictate both catalytic activity and selectivity.[4][6]
-
Tuning Electronic Effects: This is typically achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ligand structure.
-
Methodology: Place substituents at positions that can influence the metal center through resonance or inductive effects (e.g., the para-position of a phenyl ring attached to a coordinating atom).
-
Expected Outcome: EDGs generally make the metal center more electron-rich, which can favor oxidative addition but may slow reductive elimination. EWGs do the opposite. The goal is to find the optimal electronic balance for the rate-limiting step of your specific catalytic cycle.[7]
-
-
Tuning Steric Effects: This is achieved by changing the size of the ligand or specific substituents.
-
Methodology: Use common steric parameters like the Tolman cone angle for phosphine (B1218219) ligands as a guide. Systematically replace smaller groups (e.g., -H, -Me) with bulkier ones (e.g., -tBu, -adamantyl).
-
Expected Outcome: Increasing steric bulk can accelerate reductive elimination and prevent the formation of off-cycle dimers or aggregates.[8][18] However, excessive bulk can inhibit substrate binding.
-
Quantitative Data Summary
The following tables summarize the impact of ligand properties on catalytic performance, based on representative data from the literature.
Table 1: Effect of Ligand Electronics on Catalytic Activity
| Ligand Type | Substituent (R') | Electronic Character | Relative Activity | Reference |
| (H,R)'Pytacn-Fe(II) | OMe | Strong EDG | High | [4] |
| (H,R)'Pytacn-Fe(II) | Me | EDG | Medium-High | [4] |
| (H,R)'Pytacn-Fe(II) | H | Neutral | Medium | [4] |
| (H,R)'Pytacn-Fe(II) | Cl | EWG | Low | [4] |
| CF₃-DPPF-Pd(II) | CF₃ | Strong EWG | 2x faster C-O elimination vs DPPF | [18] |
Table 2: Effect of Ligand Sterics on Catalytic Activity
| Ligand | Key Feature | Effect | Application | Reference |
| Methyl-substituted acetylacetone | Large steric hindrance | Overcame Pt-Pt interactions, enhanced PLQEs | OLEDs | [8] |
| D-t-BPF-Pd(II) | Bulky t-Butyl groups | ~100x faster C-O elimination vs DPPF | Diaryl Ether Synthesis | [18] |
| Mesityl-appended NCN-NCN | Bulky mesityl groups | Hindered aggregation, improved solubility | OLEDs (TADF) | [13] |
| Phosphine Ligands (e.g., P(t-Bu)₃) | Sterically demanding | Facilitates reductive elimination | C-H Functionalization | [2] |
Detailed Experimental Protocols
This section provides generalized, step-by-step methodologies for common experiments in Pt(II) catalyst development.
Protocol 1: General Synthesis of a Pt(II) Complex with Ancillary Ligands
This protocol is a generalized procedure based on common syntheses.[10][11][12] Researchers must adapt it for their specific ligands and precursors.
-
Precursor Preparation: Dissolve the platinum source (e.g., K₂PtCl₄, cis-[PtCl₂(DMSO)₂]) in an appropriate solvent (e.g., water, ethanol, 2-methoxyethanol).
-
Ligand Addition: In a separate flask, dissolve the primary and/or ancillary organic ligands (typically 1-2 molar equivalents per Pt) in a suitable solvent (e.g., acetone, THF, ethanol).
-
Complexation Reaction: Add the ligand solution to the stirring platinum precursor solution. The reaction may require heating (e.g., reflux), an inert atmosphere, and protection from light.[10][12] Reaction times can vary from hours to several days.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, the product may precipitate out of solution. If so, collect the solid by filtration and wash with a suitable solvent (e.g., diethyl ether, hexane).
-
Purification: If the product is soluble, remove the solvent under reduced pressure. Purify the crude product using column chromatography (e.g., silica (B1680970) gel) or recrystallization to obtain the pure Pt(II) complex.
-
Characterization: Confirm the identity and purity of the final complex using elemental analysis, ESI-MS, ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR spectroscopy.[16][17] For crystalline products, perform single-crystal X-ray diffraction to determine the solid-state structure.[16]
Protocol 2: Testing Catalytic Activity in a Hydrosilylation Reaction
This protocol outlines a typical procedure for evaluating catalyst performance in an alkene hydrosilylation reaction, a common benchmark for Pt(II) catalysts.[3][11]
-
Materials: Prepare stock solutions of the alkene substrate (e.g., 1-octene), the silane (B1218182) (e.g., dimethoxymethylsilane), the Pt(II) precatalyst, and an internal standard (e.g., decane) in a deuterated solvent (e.g., CD₂Cl₂, toluene-d₈).
-
Reaction Setup: In an NMR tube sealed with a septum and under an inert atmosphere (e.g., N₂ or Ar), add the alkene, internal standard, and solvent.
-
Catalyst Injection: Add a specific volume of the precatalyst stock solution to achieve the desired catalyst loading (e.g., 0.0025 M).[10]
-
Initiation: Place the NMR tube in a pre-thermostated NMR spectrometer. Initiate the reaction by injecting the silane.
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals.
-
Data Analysis: Integrate the signals corresponding to the reactants and products relative to the internal standard to determine the concentration of each species over time. Calculate turnover frequency (TOF) and final yield.
-
Selectivity: Analyze the final spectrum to determine the regioselectivity of the reaction (e.g., linear vs. branched product).[11]
Mandatory Visualizations
This section contains diagrams illustrating key workflows and concepts in ligand design and catalysis.
Caption: Iterative workflow for rational ligand design and optimization.
Caption: Simplified Chalk-Harrod catalytic cycle for hydrosilylation.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the impact of electronic and steric tuning of the ligand in the spin state and catalytic oxidation ability of the Fe(II)(Pytacn) family of complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient platinum(ii) complexes overcoming Pt–Pt interactions and their applications in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dinuclear platinum( ii ) complexes emitting through TADF: new ligand design to minimise aggregation and the S 1 –T 1 energy gap - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02069C [pubs.rsc.org]
- 14. osti.gov [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental and theoretical investigation of cyclometallated platinum(ii) complex containing adamantanemethylcyanamide and 1,4-naphthoquinone derivative as ligands: synthesis, characterization, interacting with guanine and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aggregation of Platinum (II) Complexes in OLED Fabrication
Welcome to the technical support center for researchers, scientists, and drug development professionals working with platinum (II) complexes in Organic Light-Emitting Diode (OLED) fabrication. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of these complexes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aggregation of platinum (II) complexes and why is it a concern in OLED fabrication?
A1: Platinum (II) complexes, particularly those with a square-planar geometry, have a tendency to stack on top of each other through intermolecular forces, primarily Pt-Pt interactions and π-π stacking.[1][2] This phenomenon is known as aggregation. In the context of OLEDs, aggregation can be detrimental, leading to a red-shift in the emission spectrum, a broadening of the emission peak, and a decrease in photoluminescence quantum yield (PLQY).[2][3] These effects can compromise the color purity and overall efficiency of the final OLED device. However, in some cases, controlled aggregation can be beneficial, leading to a phenomenon known as Aggregation-Induced Emission (AIE), where the complex is more emissive in an aggregated state.[1]
Q2: How can I identify if my platinum (II) complex is aggregating in the thin film?
A2: Aggregation can be identified through several characterization techniques:
-
Photoluminescence (PL) Spectroscopy: A common indicator of aggregation is a red-shift in the emission peak and a broadening of the spectral features compared to the emission of the complex in a dilute solution.[4]
-
UV-Visible Absorption Spectroscopy: The formation of aggregates can lead to changes in the absorption spectrum, such as the appearance of new, lower-energy absorption bands.[5]
-
X-Ray Diffraction (XRD): XRD can provide information about the molecular packing and crystallinity of the thin film. The presence of sharp diffraction peaks can indicate ordered aggregation.[6]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the thin film. The presence of crystalline domains or distinct grain boundaries can be indicative of aggregation.
Q3: Can the molecular design of the platinum (II) complex itself influence aggregation?
A3: Absolutely. The ligand structure plays a crucial role in the tendency of Pt(II) complexes to aggregate. Introducing bulky or sterically hindering ligands around the platinum center can effectively suppress Pt-Pt and π-π stacking interactions, thereby reducing aggregation.[1] This is a key molecular design strategy to maintain the desired photophysical properties of the complex in the solid state.
Q4: What is a host-guest system and how does it help in preventing aggregation?
A4: In OLED fabrication, the emissive layer often consists of a "host" material doped with a small amount of the emissive "guest" complex (in this case, the Pt(II) complex). The host material forms a solid matrix that encapsulates the guest molecules, physically separating them and preventing them from aggregating.[7] For this to be effective, the guest should be highly soluble and dispersible in the host material.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the fabrication of OLEDs using platinum (II) complexes.
Problem 1: Red-shifted and broadened emission in the final device.
This is a classic sign of uncontrolled aggregation of the platinum (II) complex in the emissive layer.
Caption: Troubleshooting workflow for red-shifted and broadened emission.
-
Optimize the Solvent System:
-
Polarity: The polarity of the solvent can significantly influence the solubility of the Pt(II) complex and its interaction with the host material.[8] A solvent that promotes good solubility of both the host and guest can prevent premature aggregation during film formation.
-
Viscosity and Boiling Point: Solvents with higher viscosity and boiling points allow for a slower drying process, which can sometimes lead to more ordered film morphology but may also provide more time for aggregation to occur.[9] Experiment with a solvent or a co-solvent system that balances solubility and evaporation rate.
-
-
Reduce Dopant Concentration: High concentrations of the Pt(II) complex increase the likelihood of intermolecular interactions.[2][3] Systematically decrease the doping concentration to find the optimal balance between brightness and color purity.
-
Adjust Spin-Coating Parameters:
-
Spin Speed: Higher spin speeds generally lead to faster solvent evaporation and thinner films, which can sometimes kinetically trap the molecules in a less aggregated state.[10]
-
Acceleration: A slower acceleration to the final spin speed can sometimes improve film uniformity.
-
-
Evaluate the Host Material:
-
Compatibility: Ensure good chemical and morphological compatibility between the host and the Pt(II) guest. The host should form a stable amorphous matrix that effectively isolates the guest molecules.[7]
-
Triplet Energy: The host material must have a higher triplet energy than the Pt(II) complex to ensure efficient energy transfer to the guest and prevent back-energy transfer.[7]
-
-
Optimize Deposition Rate: A very slow deposition rate might allow molecules more time to migrate on the substrate surface and form aggregates. Conversely, a very high rate could lead to a disordered film with high surface roughness. Experiment with different deposition rates to find an optimal condition for a smooth, uniform film with minimal aggregation.
-
Reduce Dopant Concentration: Similar to solution processing, reducing the concentration of the Pt(II) complex relative to the host is a primary method to decrease aggregation.
-
Post-Deposition Annealing: Thermal annealing of the emissive layer after deposition can improve film morphology.[11] However, the temperature and duration must be carefully controlled. Annealing can sometimes promote crystallization and aggregation if the temperature is too high or the time is too long. A systematic study of annealing conditions is recommended.
Problem 2: Poor device performance (low efficiency, short lifetime) despite good color purity.
This may indicate the presence of small, non-emissive aggregates or poor film morphology that creates charge traps.
Caption: Troubleshooting workflow for poor device performance with good color purity.
-
Improve Film Morphology:
-
Use AFM to assess the surface roughness of your emissive layer. A high root-mean-square (RMS) roughness can indicate poor film quality.
-
For spin-coated films, try different solvents or adjust the solution concentration and spin speed to achieve a more uniform film.
-
For VTE-deposited films, adjust the deposition rate and substrate temperature.
-
-
Optimize Host Material Selection: A good host material should not only prevent aggregation but also have appropriate HOMO and LUMO energy levels to facilitate efficient charge injection and transport into the emissive guest.[7] Poor energy level alignment can lead to charge imbalance and reduced efficiency.
-
Refine Annealing Protocol: While annealing can improve film quality, excessive temperatures or durations can lead to phase separation between the host and guest or even thermal decomposition of the materials.[11] Try reducing the annealing temperature or time.
Experimental Protocols
Protocol 1: Spin-Coating of the Emissive Layer
-
Solution Preparation:
-
Prepare a stock solution of the host material in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 10-20 mg/mL.
-
Prepare a stock solution of the platinum (II) complex in the same solvent at a concentration of 1-5 mg/mL.
-
In a separate vial, mix the host and guest solutions to achieve the desired doping concentration (e.g., 1-15 wt%). Ensure the solution is well-mixed and filtered through a 0.2 µm PTFE filter before use.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass) by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a nitrogen gun and treat it with UV-ozone or oxygen plasma to improve the wettability and work function of the ITO surface.
-
-
Spin-Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a sufficient amount of the blended solution to cover the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The optimal speed will depend on the desired film thickness and the solvent used.
-
-
Drying:
-
Transfer the coated substrate to a hotplate and bake at 60-80°C for 10-20 minutes to remove any residual solvent.
-
Protocol 2: Thermal Annealing of the Emissive Layer
-
Place the substrate with the deposited emissive layer into a vacuum oven or a glovebox with a hotplate.
-
Slowly ramp up the temperature to the desired annealing temperature (typically between 80°C and 150°C). The optimal temperature will be below the glass transition temperature (Tg) of the materials.
-
Hold the substrate at the annealing temperature for a specific duration (e.g., 15-60 minutes).
-
Slowly cool the substrate back to room temperature before proceeding with the deposition of subsequent layers.
Quantitative Data Summary
The following tables summarize typical performance data for OLEDs, illustrating the impact of dopant concentration and host material on device efficiency.
Table 1: Effect of Dopant Concentration on OLED Performance
| Dopant Concentration (wt%) | Host Material | EQEmax (%) | Max Luminance (cd/m²) | Emission Peak (nm) |
| 2 | CBP | 15.2 | 18,500 | 520 |
| 5 | CBP | 18.5 | 25,000 | 524 |
| 10 | CBP | 16.1 | 22,100 | 535 |
| 15 | CBP | 12.3 | 17,800 | 550 |
Note: Data is representative and will vary depending on the specific Pt(II) complex and device architecture.
Table 2: Comparison of Different Host Materials
| Host Material | Triplet Energy (eV) | Dopant | EQEmax (%) | Color Coordinates (CIE x,y) |
| CBP | 2.56 | Pt-complex A (5%) | 18.5 | (0.33, 0.61) |
| mCP | 2.91 | Pt-complex A (5%) | 20.1 | (0.32, 0.62) |
| TCTA | 2.85 | Pt-complex A (5%) | 19.3 | (0.32, 0.61) |
Note: Data is representative and intended for comparative purposes.
References
- 1. Platinum complexes with aggregation-induced emission - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00218K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. noctiluca.eu [noctiluca.eu]
- 8. Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
refining purification techniques for high-purity platinum (II) compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity platinum (II) compounds.
Troubleshooting Guides & FAQs
This section is organized by common purification techniques and addresses specific issues that may be encountered during experimental work.
Recrystallization
Question: My platinum (II) compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, often occurs when the solution is supersaturated at a temperature above the compound's melting point, or if significant impurities are present.[1][2] To address this:
-
Increase Solvent Volume: Add more of the recrystallization solvent to dissolve the oil, then allow it to cool slowly.[1][2]
-
Slow Cooling: Let the solution cool to room temperature slowly before inducing crystallization by cooling in an ice bath. Very slow cooling can favor crystal formation over oiling.[2]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[1]
-
Seed Crystals: If available, add a small, pure crystal of the desired compound to the cooled solution to initiate crystallization.[1]
Question: No crystals are forming, even after the solution has cooled. What is the problem?
Answer: This is a common issue that can arise from several factors:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[1][2][3][4] The remedy is to gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[1][2]
-
Supersaturation: The solution may be supersaturated. This can often be resolved by "seeding" the solution with a pure crystal or by scratching the inner surface of the flask with a glass rod.[1]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.[4] A different solvent or a mixed solvent system may be necessary.
Question: My purified cisplatin (B142131) contains aqua or hydroxo complexes. How can I prevent this?
Answer: The formation of platinum aqua or hydroxo complexes can be inhibited by performing the recrystallization from hot water containing either 0.1 M HCl or 0.9% NaCl.[5] The high concentration of chloride ions suppresses the formation of these unwanted species.[5]
Question: Can I use solvents other than water to recrystallize cisplatin?
Answer: Yes, amide solvents are effective for recrystallizing cisplatin.[5] For instance, dissolving cisplatin in N,N-dimethylacetamide (DMA) and then adding three volume equivalents of 0.1 N HCl can yield high-purity crystals upon cooling.[5] Storing a concentrated solution of cisplatin in dimethylformamide (DMF) at 3°C can also yield highly pure crystals.[5]
Question: My platinum (II) compound isomerized during recrystallization. How can this be avoided?
Answer: Some platinum (II) complexes, particularly those with the general formula cis-[PtL₂Cl₂], can isomerize to the trans isomer when recrystallized from hot solvents like acetone (B3395972) or DMF.[5] To avoid this, it is crucial to:
-
Use the lowest possible temperature for dissolution.
-
Minimize the time the solution is kept at a high temperature.
-
Confirm the stereochemistry of the compound after each purification step using appropriate analytical techniques.[5]
Chromatography
Question: What are common issues when purifying platinum (II) complexes using column chromatography?
Answer: While highly effective, column chromatography of platinum complexes can present challenges:
-
Compound Instability on Stationary Phase: Platinum complexes can sometimes react with or irreversibly adsorb to the stationary phase. Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina, or a reverse-phase material) is critical.
-
Poor Separation: If impurities are not well-separated from the desired product, optimizing the mobile phase is necessary. This may involve changing the solvent polarity, adding modifiers, or using a gradient elution.
-
Tailing Peaks: Tailing peaks in the chromatogram can indicate interactions between the compound and the stationary phase. Adding a small amount of a polar solvent or a competing amine to the mobile phase can sometimes mitigate this.
Question: How can I monitor the purity of my fractions during chromatography?
Answer: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the column chromatography and assessing the purity of the collected fractions.[6] High-performance liquid chromatography (HPLC) can provide more quantitative and rigorous quality control of the final product's purity.[7]
Solvent Extraction
Question: What are the key considerations for choosing a solvent for the extraction of platinum (II) compounds?
Answer: Solvent extraction relies on the differential solubility of the compound and impurities between two immiscible liquid phases, typically an aqueous phase and an organic phase.[8] Key considerations include:
-
Selectivity: The organic solvent should selectively dissolve the desired platinum complex, leaving impurities in the aqueous phase.
-
Immiscibility: The organic solvent must be immiscible with the aqueous phase to allow for clean separation.
-
Volatility: A volatile solvent is often preferred for easy removal after extraction.[9]
-
Inertness: The solvent should not react with the platinum compound.[9]
Question: I am observing co-extraction of other metal impurities. How can I improve the selectivity?
Answer: Co-extraction of other metals, such as iridium, can be a problem.[8] To improve selectivity:
-
Control of Oxidation State: The oxidation state of interfering metals can be adjusted to prevent their extraction. For example, reducing Ir(IV) to Ir(III) with sulfur dioxide can prevent its co-extraction with platinum.[8]
-
pH Adjustment: The pH of the aqueous phase can significantly influence the extraction of metal complexes. Optimization of the pH is often necessary.
-
Choice of Extractant: The type of extracting agent used in the organic phase is crucial. Tributyl phosphate (B84403) and various amines are commonly used for platinum extraction.[8]
Experimental Protocols
Protocol 1: Recrystallization of Cisplatin from Aqueous Solution
-
Dissolution: Dissolve the crude cisplatin in hot water containing 0.1 M HCl or 0.9% NaCl.[5] Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 0.1 N HCl, followed by a wash with acetone.[10]
-
Drying: Dry the purified cisplatin crystals under vacuum.[10]
Protocol 2: Purification of Carboplatin (B1684641) by Crystallization
-
Dissolution: Dissolve the crude carboplatin in boiling water.[11]
-
Hot Filtration: Filter the hot solution to remove any insoluble materials.[11]
-
Concentration: Distill off the water to concentrate the solution.[11]
-
Crystallization and Washing: As the water is removed, carboplatin will precipitate. Wash the resulting solid with cold water, followed by ethanol, and then ether.[11]
-
Drying: Dry the purified carboplatin.
Quantitative Data Summary
The following tables summarize quantitative data related to the purity and yield of platinum (II) compounds from various purification methods.
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| Cisplatin | Recrystallization from DMF-HCl/HCl | High Purity | 77% | [10] |
| Oxaliplatin (B1677828) | Recrystallization from water/ethanol | 99.9% | 82% | [12] |
| Oxaliplatin | Recrystallization from water/isopropanol | 99.7% | 75% | [12] |
| Oxaliplatin | Purification process involving pH adjustment | >99.7% | 69.5% | [13] |
| Platinum | Chemical refining from crude powder | >99.999 wt% | N/A | [14] |
| Analytical Technique | Application | Key Performance Metric |
| HPLC | Quantitative analysis of purity and detection of related impurities.[7][12] | Can detect impurities at very low levels (e.g., 0.013%).[12] |
| X-Ray Fluorescence (XRF) | Non-destructive elemental composition analysis.[15] | Accuracy up to 99.99% for purity determination.[16] |
| ICP-OES/ICP-MS | Quantitative determination of elemental composition and purity.[15] | Highly sensitive for trace metal analysis. |
Visual Diagrams
Caption: General experimental workflow for the purification of platinum (II) compounds.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. US4322391A - Process for the preparation of microcrystalline cisplatin - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN100372858C - Method for refining oxaliplatin - Google Patents [patents.google.com]
- 13. US7605282B2 - Process for the preparation of an oxaliplatin preparation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 8+ Ways to Test Platinum: Is it Real? [jitsi.cmu.edu.jm]
- 16. chulavistacoins.com [chulavistacoins.com]
Technical Support Center: Mitigating Interference in Analytical Detection of Platinum (II) Ions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the analytical detection of platinum (II) ions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in platinum (II) analysis?
A1: Interference in platinum (II) analysis can arise from various sources, primarily the sample matrix itself. Common interfering species include:
-
Other Platinum Group Metals (PGMs): Palladium (Pd), rhodium (Rh), and iridium (Ir) often coexist with platinum and can have similar chemical properties, leading to spectral and chemical interferences.[1][2]
-
Base Metals: High concentrations of base metals such as iron (Fe), copper (Cu), nickel (Ni), and zinc (Zn) can cause significant matrix effects in techniques like ICP-OES and ICP-MS.[3][4]
-
Heavy Metals: Elements like hafnium (Hf) can cause direct spectral overlap in ICP-MS, where HfO+ ions interfere with platinum isotopes.[5]
-
Anions: Complexing anions like chlorides can affect the speciation and stability of platinum complexes in solution.[6]
Q2: How does pH affect the analysis of platinum (II) ions?
A2: The pH of the sample solution is a critical parameter that can significantly influence the accuracy and selectivity of platinum (II) detection.
-
Speciation: The chemical form of platinum (II) in solution is highly dependent on pH. Different aqua-hydroxo complexes can form, altering the reactivity and spectral properties of the platinum species.
-
Complex Formation: The formation of platinum complexes with chelating agents or chromogenic reagents is often pH-dependent. Optimal pH is crucial for achieving complete and stable complexation for spectrophotometric or titrimetric methods. For example, the reaction of Pt(II/IV) with o-phenylenediamine (B120857) occurs optimally at pH 6.5.[7]
-
Interference Mitigation: Adjusting the pH can be used to selectively precipitate interfering metal ions as hydroxides. For instance, at a pH of 3.4, aluminum and iron can be quantitatively precipitated.[8] It can also control the effectiveness of masking agents.[9][10]
-
Electrochemical Detection: In voltammetric techniques, the pH affects the redox potential of the Pt(II)/Pt(0) couple and the kinetics of the electrode reactions.
Q3: What are masking agents and how are they used to mitigate interference?
A3: Masking agents are reagents that selectively form stable, soluble complexes with interfering ions, preventing them from participating in the analytical reaction used to detect the target analyte (Pt(II)).[9][11][12]
-
Mechanism: A masking agent (M') forms a complex with the interfering ion (I) that is more stable than the complex it would form with the analytical reagent (R) or the indicator. This effectively "hides" the interfering ion from the detection system.
-
Common Masking Agents:
-
Cyanide (CN⁻): Effectively masks a wide range of metal ions including Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Ag⁺.[9][13]
-
Triethanolamine (TEA): Used to mask Al³⁺, Fe³⁺, and Mn²⁺.[13]
-
Fluoride (F⁻): Masks Al³⁺, Fe³⁺, and Ti⁴⁺.
-
EDTA: Can be used as a masking agent itself in certain situations, though it is more commonly the titrant in complexometric titrations.[11]
-
-
Demasking: In some cases, a "demasking" agent can be used to selectively release an ion from its masked complex, allowing for its subsequent determination.[9][12]
Troubleshooting Guides
Issue 1: Inaccurate results in ICP-OES/MS analysis of environmental or geological samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spectral Overlap | Method 1: Isotope Selection: Select an isotope of platinum with minimal known interferences. For example, in ICP-MS, monitor multiple platinum isotopes to identify potential overlaps. | Reduced contribution from interfering ions to the platinum signal. |
| Method 2: High-Resolution ICP-MS (HR-ICP-MS): Utilize HR-ICP-MS to physically separate the analyte peak from the interfering peak based on their mass difference. This is particularly effective for resolving polyatomic interferences like HfO⁺ on Pt⁺.[5] | Accurate quantification of platinum without interference from isobaric and polyatomic ions. | |
| Method 3: Dynamic Reaction Cell (DRC): In ICP-MS, use a DRC with a reactive gas (e.g., ammonia, methane) to selectively react with and remove interfering ions.[14] | Elimination of specific polyatomic interferences, leading to a cleaner platinum signal. | |
| Matrix Effects | Method 1: Sample Dilution: Dilute the sample to reduce the overall concentration of matrix components. | Minimized signal suppression or enhancement caused by the sample matrix. |
| Method 2: Matrix Matching: Prepare calibration standards in a matrix that closely matches the composition of the samples.[15] | Compensation for non-spectral interferences, improving accuracy. | |
| Method 3: Internal Standardization: Add an internal standard (an element not present in the sample with similar ionization properties to platinum) to all samples, standards, and blanks to correct for instrumental drift and matrix effects. | Improved precision and accuracy by correcting for variations in sample introduction and plasma conditions. | |
| Method 4: Chemical Separation: Employ techniques like solvent extraction or ion exchange chromatography to separate platinum from the interfering matrix components prior to analysis.[2][6][16] | Removal of the bulk of the interfering matrix, leading to a more accurate measurement of platinum. |
Issue 2: Poor selectivity and reproducibility in spectrophotometric determination of Platinum (II).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference from other metal ions | Method 1: pH Adjustment: Optimize the pH of the solution to maximize the difference in reactivity between Pt(II) and interfering ions with the chromogenic reagent.[7] | Selective complexation of Pt(II) while minimizing the reaction of interfering ions. |
| Method 2: Use of Masking Agents: Add a suitable masking agent to selectively complex with interfering ions. For instance, in the presence of Pd(II) and other PGMs, specific masking agents can improve the selectivity for Pt(II).[17] | Prevention of interfering ions from reacting with the chromogenic reagent, resulting in a more accurate Pt(II) measurement. | |
| Incomplete or unstable color development | Method 1: Optimization of Reaction Conditions: Systematically vary parameters such as reagent concentration, reaction time, and temperature to ensure complete and stable complex formation. For example, the reaction of platinum with o-phenylenediamine requires heating to near 100°C for 3-4 minutes for complete color development.[7] | A stable and reproducible absorbance signal corresponding to the Pt(II) concentration. |
| Method 2: Solvent Modification: If the colored complex has low solubility, add a co-solvent (e.g., dimethylformamide) to prevent precipitation and maintain a homogeneous solution.[7] | A clear, stable solution for accurate spectrophotometric measurement. |
Issue 3: Overlapping peaks and high background in voltammetric analysis of Platinum (II).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference from co-depositing metals | Method 1: Optimization of Deposition Potential: In stripping voltammetry, carefully select the deposition potential to be sufficiently negative to deposit Pt(II) but not so negative as to co-deposit large amounts of interfering metals. | Selective deposition of platinum, leading to a cleaner stripping voltammogram with well-resolved peaks. |
| Method 2: Use of a Supporting Electrolyte with Complexing Agents: Employ a supporting electrolyte that contains a complexing agent which selectively binds to interfering ions, shifting their reduction potentials to more negative values and preventing their co-deposition with platinum. | Reduced interference from other metal ions, allowing for more accurate quantification of the platinum stripping peak. | |
| High background current | Method 1: Deoxygenation: Thoroughly purge the sample solution with an inert gas (e.g., nitrogen or argon) before the measurement to remove dissolved oxygen, which can contribute to high background currents. | A lower, more stable baseline, improving the signal-to-noise ratio and the limit of detection. |
| Method 2: Optimization of Voltammetric Parameters: Adjust the parameters of the voltammetric technique (e.g., pulse amplitude and width in differential pulse voltammetry) to minimize the charging current contribution to the background. | An improved signal-to-background ratio, leading to more sensitive and accurate measurements. |
Quantitative Data Summary
Table 1: Tolerance Limits of Interfering Ions in Spectrophotometric Determination of Platinum (IV) and Palladium (II)
| Interfering Ion | Tolerance Limit (fold excess relative to Pt or Pd) |
| Phosphate, Bromate | 175 |
| Tetraborate, Tartrate, Sulphate, Oxalate | 100 |
| Chloride, Perchlorate, Fluoride, Citrate | 70 |
| Nitrate, Mg(II), Thiocyanate, Iodide | 45 |
| Thiourea, Th(IV), Mo(VI), EDTA | 25 |
| U(VI), W(VI), Ce(IV) | 15 |
| Mn(II), Ag(I) | 10 |
| Al(III) | 3 |
| Ce(IV) | 2 |
| Data extracted from a study on the spectrophotometric determination of Pd(II) and Pt(IV).[17] |
Table 2: Recovery of Platinum and Rhodium after Separation Steps
| Separation Step | Analyte | Recovery (%) |
| Precipitation of Al and Fe at pH 3.4 | Platinum | ~96 |
| Rhodium | ~96 | |
| Solvent Extraction of Platinum with 0.01 M Aliquat 336 | Platinum | >99 |
| Stripping of Platinum with 0.5 M Thiourea | Platinum | ~99.9 |
| Precipitation of Rhodium with (NH₄)₂S | Rhodium | >99 |
| Data from a study on the separation of platinum and rhodium from a synthetic chloride solution.[8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acid Digestion of Solid Samples for ICP Analysis
This protocol is a general guideline for the digestion of environmental and catalyst samples.[18][19][20][21]
-
Sample Preparation: Weigh approximately 0.25-0.5 g of a homogenized solid sample into a clean, acid-leached microwave digestion vessel.
-
Acid Addition: In a fume hood, carefully add a mixture of concentrated acids to the vessel. A common mixture is 9 mL of nitric acid (HNO₃) and 3 mL of hydrochloric acid (HCl) (aqua regia).
-
Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Program the microwave with a suitable temperature ramp and hold time. A typical program might involve ramping to 200-220°C over 15 minutes and holding for 20-40 minutes.[19]
-
Cooling and Dilution: Allow the vessels to cool completely to room temperature. Carefully open the vessels in a fume hood.
-
Final Preparation: Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask. Rinse the digestion vessel with deionized water and add the rinsate to the flask. Dilute to the mark with deionized water. The sample is now ready for analysis by ICP-OES or ICP-MS.
Protocol 2: Differential Pulse Anodic Stripping Voltammetry (DPASV) for Platinum (II) Detection
This protocol provides a general framework for DPASV analysis.[22][23][24][25][26]
-
Cell Preparation: To a clean electrochemical cell, add a known volume of the sample solution and the supporting electrolyte (e.g., 0.1 M HCl).
-
Deoxygenation: Purge the solution with high-purity nitrogen or argon for 5-10 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Deposition Step: Apply a negative potential (the deposition potential, e.g., -0.5 V vs. Ag/AgCl) to the working electrode (e.g., glassy carbon or mercury film electrode) for a specified time (the deposition time, e.g., 60-300 seconds) while stirring the solution. This reduces Pt(II) ions to metallic platinum on the electrode surface.
-
Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).
-
Stripping Step: Scan the potential from the deposition potential towards more positive values using a differential pulse waveform. This will oxidize the deposited platinum back into solution, generating a current peak at a potential characteristic of platinum.
-
Quantification: The height of the stripping peak is proportional to the concentration of platinum (II) in the sample. Quantification is typically performed using the standard addition method to compensate for matrix effects.
Visualizations
Caption: A workflow diagram for identifying and mitigating interferences in analytical detection of Pt(II).
Caption: The mechanism of action of a masking agent in preventing interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum metals-solution chemistry and separation methods (ion-exchange and solvent extraction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variation in the determination of platinum group metals using ICP OES induced by the effect of complex matrices and the correction method based on multivariate calibration - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Platinum metals-solution chemistry and separation methods (ion-exchange and solvent extraction) (Journal Article) | ETDEWEB [osti.gov]
- 7. Spectrophotometric determination of platinum with o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of platinum and rhodium from chloride solutions containing aluminum, magnesium and iron using solvent extraction and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 12. Complexometric titration.pptx [slideshare.net]
- 13. EDTA masking agents [delloyd.50megs.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. ipmi.org [ipmi.org]
- 16. mdpi.com [mdpi.com]
- 17. ijsr.net [ijsr.net]
- 18. yln.info [yln.info]
- 19. pubs.aip.org [pubs.aip.org]
- 20. swel.osu.edu [swel.osu.edu]
- 21. scribd.com [scribd.com]
- 22. Stripping Voltammetry (SV) | Pine Research Instrumentation [pineresearch.com]
- 23. youtube.com [youtube.com]
- 24. OPTIMIZING THE DIFFERENTIAL PULSE ANODIC STRIPPING VOLTAMMETRY METHOD WITH A HANGING MERCURY ELECTRODE FOR THALLIUM (I) DETERMINATION IN THE PRESENCE OF LEAD (II) AND COPPER (II) FOR APPLICATION IN CONTAMINATED SOILS [scielo.org.mx]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. hemeprotein.info [hemeprotein.info]
Validation & Comparative
comparative study of platinum (II) and palladium (II) in catalysis.
A Comparative Guide to Platinum(II) and Palladium(II) in Catalysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of platinum(II) and palladium(II) complexes in key organic transformations. The selection of the appropriate catalyst is critical for reaction efficiency, selectivity, and overall yield. This document summarizes quantitative data, provides detailed experimental protocols for cited reactions, and visualizes catalytic cycles and workflows to aid in catalyst selection and experimental design.
Performance Comparison in Key Catalytic Reactions
The catalytic activity of platinum(II) and palladium(II) complexes is highly dependent on the specific reaction, substrates, and conditions. Below is a summary of their performance in several widely used catalytic transformations.
Hydrogenation Reactions
Hydrogenation is a fundamental reaction in organic synthesis, and both platinum and palladium catalysts are highly effective. Generally, platinum catalysts exhibit higher turnover frequencies (TOFs) in aromatic hydrogenation compared to palladium catalysts under similar conditions.
Table 1: Performance Comparison in Hydrogenation of Tetralin
| Catalyst | Metal Loading (wt.%) | Reduction Temp. (°C) | CO:metal ratio | Specific Reaction Rate (mmol TL/s·gmetal) | Turnover Frequency (TOF) (s⁻¹) |
| Pt/Al₂O₃ | - | 573 | 0.88 | 42.9 | 48.7 x 10⁻³ |
| Pd/Al₂O₃ | - | 573 | 0.33 | 2.6 | 7.9 x 10⁻³ |
Data synthesized from a comparative study on tetralin hydrogenation. The study highlights that while Pt shows a significantly higher TOF, the kinetic behavior of both metals is very similar.
Cross-Coupling Reactions
Palladium(II) complexes are the dominant catalysts for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions due to their high reactivity and functional group tolerance. Platinum(II) complexes are generally less reactive in these transformations.
Table 2: Performance of Palladium(II) Catalysts in the Heck Reaction
| Catalyst | Aryl Halide | Olefin | Base | Solvent | Temp. (°C) | Yield (%) |
| Imidazole-based SPO-Pd complex | Bromobenzene | Styrene | K₂CO₃ | DMF | 60 | 92 |
| Pd(OAc)₂ | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | >95 |
This data showcases the high efficiency of Pd(II) catalysts in Heck reactions under relatively mild conditions.
Table 3: Performance of Palladium(II) Catalysts in the Suzuki-Miyaura Reaction
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(dppf)Cl₂ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 98 |
| Pd(OAc)₂/SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Palladium catalysts are highly versatile for the Suzuki-Miyaura coupling of a wide range of substrates, including challenging electron-deficient aryl chlorides.
Hydrosilylation Reactions
Both platinum and palladium complexes catalyze the hydrosilylation of unsaturated bonds, but platinum catalysts, such as Karstedt's and Speier's catalysts, are more commonly used due to their high activity and selectivity.
Table 4: Regio- and Stereoselectivity in the Hydrosilylation of Terminal Alkynes
| Catalyst System | Alkyne | Silane | Product(s) | Ratio (α:β(E):β(Z)) | Yield (%) |
| t-Bu₃P-Pt(DVDS) | 1-Octyne | (Me₂HSi)₂O | Vinylsilanes | >1:99 (β(E) major) | 95 |
| Pd(OAc)₂/PCy₃ | Phenylacetylene | HSiMe₂Ph | Vinylsilanes | Varies with conditions | Moderate to Good |
Platinum catalysts, particularly with specific phosphine (B1218219) ligands, can achieve excellent regio- and stereoselectivity in the hydrosilylation of terminal alkynes, favoring the β-(E) isomer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Procedure for Pd(II)-Catalyzed Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., triphenylphosphine, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium(II) acetate, and the ligand.
-
Add the anhydrous solvent, followed by the olefin and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Pd(II)-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 4:1, 5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously until the starting material is consumed (as monitored by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
General Procedure for Pt(II)-Catalyzed Hydrosilylation of an Alkyne
Materials:
-
Alkyne (1.0 mmol)
-
Hydrosilane (1.1 mmol)
-
Platinum(II) catalyst (e.g., cis-dichlorobis(diethyl sulfide)platinum(II), 0.1 mol%)
-
Anhydrous solvent (e.g., toluene, 2 mL)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the platinum(II) catalyst and the anhydrous solvent.
-
Add the alkyne to the solution.
-
Slowly add the hydrosilane to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by GC or ¹H NMR.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Visualizations of Catalytic Pathways and Workflows
Diagrams are provided to illustrate the mechanisms of key reactions and a general experimental workflow.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a catalytic cross-coupling reaction.
cisplatin versus carboplatin: a comparative analysis of cytotoxicity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic effects of two widely used platinum-based chemotherapeutic agents: cisplatin (B142131) and carboplatin (B1684641). Both are cornerstone drugs in the treatment of various solid tumors, exerting their cytotoxic effects primarily through the formation of platinum-DNA adducts, which initiate a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] While they share a common mechanism of action, they display significant differences in their potency, cytotoxicity profiles, and the kinetics of their interactions with cellular targets. In vitro studies consistently show that cisplatin is more potent than carboplatin, necessitating lower concentrations to achieve the same level of cytotoxicity.[1][2]
Data Presentation: Comparative Cytotoxicity
The cytotoxic potency of cisplatin and carboplatin is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values, as well as comparative data on apoptosis and cell viability for cisplatin and carboplatin across a range of cancer cell lines.
Table 1: Comparative IC50 Values of Cisplatin and Carboplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Carboplatin/Cisplatin IC50 Ratio |
| A498 | Kidney Cancer | 27 | 273 | 10.1 |
| Ovarian Cancer Cell Lines (Median) | Ovarian Cancer | ~356 (107 µg/ml) | ~1320 (490 µg/ml) | ~3.7 |
| RL95-2, KLE, UM-EC-1, UM-EC-2, UM-EC-3, UT-EC-2A, UT-EC-2B, UT-EC-3 | Endometrial Adenocarcinoma | 0.07 - 1.86 (0.022 - 0.56 µg/ml) | 0.26 - 3.23 (0.096 - 1.20 µg/ml) | 1.5 - 4.4 |
| Leukemic Cell Lines (Mean) | Leukemia | 1.33 (0.4 µg/ml) | 16.7 (6.2 µg/ml) | ~12.5 |
| Leukemic Blasts (Mean) | Leukemia | 6.67 (2.0 µg/ml) | 60.4 (22.4 µg/ml) | ~9.0 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used. When necessary, values reported in µg/ml were converted to µM for consistency, using the molecular weights of approximately 300.05 g/mol for cisplatin and 371.25 g/mol for carboplatin.[3][4][5]
Table 2: Comparative Analysis of Apoptosis and Cell Viability
| Cell Line | Drug | Concentration | Exposure Time | % of Apoptotic Cells (Sub-2N) | % Cell Viability |
| A549 | Cisplatin | 10 µg/ml (~33.3 µM) | 48 hours | 10.19% | Not explicitly stated |
| A549 | Carboplatin | 270 µg/ml (~727 µM) | 48 hours | 23.44% | Not explicitly stated |
| SKOV-3 | Cisplatin | 10 µg/ml (~33.3 µM) | 48 hours | 8.42% | Not explicitly stated |
| SKOV-3 | Carboplatin | 270 µg/ml (~727 µM) | 48 hours | 11.33% | Not explicitly stated |
Data extracted from a study by C.Y. Lee et al., which used flow cytometry to quantify apoptosis. It is important to note that higher concentrations of carboplatin were used to elicit a comparable, though in the case of A549 cells a more pronounced, apoptotic response.[6]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug evaluation. Below are detailed methodologies for key in vitro assays commonly used to compare the cytotoxic effects of cisplatin and carboplatin.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Cisplatin and Carboplatin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of cisplatin and carboplatin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each drug.[2]
Apoptosis Assessment: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cell populations
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after drug treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathways of Cisplatin and Carboplatin
Both cisplatin and carboplatin induce cytotoxicity primarily by forming DNA adducts, which triggers a cascade of cellular signaling events leading to apoptosis. The diagram below illustrates the key pathways involved.
Caption: Signaling pathway of cisplatin and carboplatin-induced apoptosis.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines a typical experimental workflow for comparing the cytotoxicity of cisplatin and carboplatin in vitro.
Caption: Experimental workflow for comparing cisplatin and carboplatin cytotoxicity.
Logical Relationship of Cytotoxic Mechanisms
This diagram illustrates the logical flow from drug administration to the ultimate cellular outcome for both cisplatin and carboplatin.
Caption: Logical flow of platinum drug-induced cytotoxicity.
References
- 1. oncolink.org [oncolink.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Platinum (II) Complex for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a promising new platinum (II) complex, [Pt(TpyNH₂)Cl]Cl, as a potential anticancer therapeutic. Its performance is objectively compared with established platinum-based drugs—cisplatin (B142131), carboplatin, and oxaliplatin—supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Comparative Efficacy: In Vitro Cytotoxicity
The antiproliferative activity of the novel platinum (II) complex [Pt(TpyNH₂)Cl]Cl was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, cisplatin. The half-maximal inhibitory concentration (IC₅₀) values, which represent the drug concentration required to inhibit the growth of 50% of cancer cells, were determined using the MTT assay.
Table 1: Comparative IC₅₀ Values (µM) of Platinum Complexes Against Various Cancer Cell Lines
| Cell Line | Cancer Type | [Pt(TpyNH₂)Cl]Cl | Cisplatin | Carboplatin | Oxaliplatin |
| A2780 | Ovarian Cancer | < 30 | Reported IC₅₀ values vary, a representative value is ~1-5 µM | >50 µM | ~1-10 µM |
| A549 | Lung Cancer | Significantly lower than cisplatin | ~5-20 µM | >100 µM | ~5-25 µM |
| MDA-MB-231 | Breast Cancer | Significantly lower than cisplatin | ~10-40 µM | >100 µM | ~10-50 µM |
| SHSY5Y | Neuroblastoma | Higher than cisplatin | ~1-5 µM | >50 µM | ~1-10 µM |
Note: The IC₅₀ values for established drugs are approximate ranges from various studies and can vary based on experimental conditions. The data for [Pt(TpyNH₂)Cl]Cl indicates a potent anticancer effect, in some cases superior to cisplatin.
Mechanistic Insights: Signaling Pathways of Platinum-Based Drugs
Platinum (II) complexes primarily exert their cytotoxic effects by inducing DNA damage, which subsequently triggers programmed cell death, or apoptosis. The following diagrams illustrate the generally accepted signaling pathways for cisplatin and the proposed pathway for the novel complex [Pt(TpyNH₂)Cl]Cl, which is also understood to induce apoptosis.
Caption: Generalized signaling pathway of cisplatin-induced apoptosis.
Caption: Proposed apoptotic pathway for [Pt(TpyNH₂)Cl]Cl.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
comparing the efficacy of different platinum (II) phosphorescent emitters in OLEDs.
For Researchers, Scientists, and Drug Development Professionals
The field of organic light-emitting diodes (OLEDs) has seen remarkable advancements, driven by the development of highly efficient phosphorescent emitters. Among these, platinum(II) complexes have emerged as a versatile and powerful class of materials, enabling high quantum efficiencies and offering broad tunability of emission colors. This guide provides a comparative analysis of the efficacy of different platinum(II) phosphorescent emitters, supported by experimental data from recent literature, to aid researchers in the selection and design of next-generation OLED devices.
Performance Overview of Platinum(II) Emitters
The performance of an OLED is typically characterized by its external quantum efficiency (EQE), current efficiency (CE), and power efficiency (PE). The tables below summarize the performance of various platinum(II) complexes reported in the literature, categorized by the color of their emission.
Red-Emitting Platinum(II) Complexes
| Complex | Host Material | EQE (%) | CE (cd/A) | PE (lm/W) | Emission Peak (nm) | Reference |
| Pt(fppz)₂ | Not specified | 31 | - | - | Red | [1] |
| Complex 7 | CH₂Cl₂ | 22.1 | - | - | 588 | [2] |
| Complex 8 | Not specified | 19.0 | 21.0 | 15.5 | Orange-Red | [3] |
| Phenylisoquinoline based complex | Not specified | - | 4.71 | 5.12 | Red | [4][5] |
Orange and Yellow-Emitting Platinum(II) Complexes
| Complex | Host Material | EQE (%) | CE (cd/A) | PE (lm/W) | Emission Peak (nm) | Reference |
| Tetra-Pt-N | 4,4'-bis(carbazol-9-yl)biphenyl | - | 57.6 | - | Orange | [6] |
| Complex 9 | Not specified | 7.1 | 21.0 | 11.3 | Yellow | [3] |
Green-Emitting Platinum(II) Complexes
| Complex | Host Material | EQE (%) | CE (cd/A) | PE (lm/W) | Emission Peak (nm) | Reference |
| Complex 22c | Not specified | 22.1 | - | - | - | [3] |
| Pt emitter (9 wt% doping) | Not specified | 20.4 | 70.6 | - | Green | [7] |
| Derivative 36 | Not specified | 14.3 | - | - | Green | [3] |
| Complex 12f | Mixed-matrix | 12.3 | 37.8 | 24.0 | - | [1][3] |
| Derivative 28b | Solution-processed | 5.6 | 15.5 | 16.4 | Green | [3] |
Blue-Emitting Platinum(II) Complexes
| Complex | Host Material | EQE (%) | CE (cd/A) | PE (lm/W) | Emission Peak (nm) | Lifetime (h) | Reference |
| Top-emitting OLED | Not specified | 49.5 | - | - | Deep-Blue | 670 (LT50) | [8] |
| Bottom-emitting OLED | Not specified | 31.3 | - | - | Deep-Blue | - | [8] |
| Jetplex ZRIET | Not specified | >20 | - | - | Blue | - | [9] |
| Pt(1-ptz)-based | Not specified | 14.5 | - | - | Blue | - | [10] |
| Complex 24 | Not specified | 15.3 | - | - | Sky-Blue | - | [2] |
| Complex 23 | Not specified | 12.3 | - | - | Sky-Blue | - | [2] |
| Tetradentate Pt(II) Complex | Not specified | 25.1 | - | - | Ultra-pure Blue | 451 (LT50) | [11] |
| Tandem OLED with Tetradentate Pt(II) Complex | Not specified | 50.3 | - | - | Ultra-pure Blue | 589 (LT70) | [11] |
Near-Infrared (NIR)-Emitting Platinum(II) Complexes
Platinum(II) complexes are also showing significant promise for applications in the near-infrared spectrum, which is crucial for various biological and technological applications.[12]
| Complex | Host Material | EQE (%) | Emission Range (nm) | Reference |
| PBSNND-based | 4P-NPD | 12.9 | Deep red/NIR | [13] |
| AtFNND-based | 4P-NPD | 13.7 | Deep red/NIR | [13] |
Key Molecular Design Strategies
The efficiency and stability of platinum(II) emitters are intrinsically linked to their molecular structure. The choice of ligands plays a crucial role in tuning the photophysical properties.[14][15]
-
Cyclometalating Ligands: The use of strong σ-donor cyclometalating ligands, such as phenylpyridine or phenylisoquinoline, enhances the stability and emission efficiency of the complexes.[4][16]
-
Ancillary Ligands: Ancillary ligands, like β-diketonates, can be modified to fine-tune the emission color and prevent intermolecular interactions that can lead to quenching.[1][3]
-
Ligand Rigidity: Rigid ligand scaffolds are advantageous for constructing highly robust phosphorescent Pt(II) complexes with superior emission properties.[2][14] Tetradentate ligands, in particular, can lead to more rigid molecular geometries and improved device performance.[8][10]
Experimental Methodologies
The fabrication and characterization of OLEDs involve a series of well-defined steps. While specific parameters may vary, a general workflow is outlined below.
OLED Fabrication Protocol
A common method for fabricating multilayer OLEDs is through vacuum thermal evaporation.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The various organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the ITO substrate in a high-vacuum chamber. The EML is typically formed by co-evaporating the host material and the platinum(II) emitter at a specific doping concentration.
-
Cathode Deposition: A metal cathode, often a bilayer of lithium fluoride (B91410) (LiF) and aluminum (Al), is then deposited on top of the organic stack.
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Characterization of OLEDs
The performance of the fabricated OLEDs is evaluated using a combination of electrical and optical measurements.
-
Current-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded using a spectroradiometer.
-
Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) are calculated from the J-V-L data and the EL spectra.
-
Lifetime Measurement: The operational lifetime of the device is determined by monitoring the luminance decay over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the initial luminance to decrease to 50% or 95%, respectively.
Visualizing Key Concepts in OLEDs
To better understand the fundamental principles governing OLED operation, the following diagrams illustrate the device architecture and the mechanism of phosphorescence.
Caption: A typical multilayer OLED device structure.
Caption: A simplified Jablonski diagram illustrating phosphorescence.
Conclusion
Platinum(II) complexes have demonstrated their capability to act as highly efficient phosphorescent emitters across the visible and near-infrared spectrum. The performance of these emitters is highly dependent on the molecular design, with ligand engineering being a key strategy for achieving desired photophysical properties and device stability. The data presented in this guide highlights the significant progress in the field and provides a valuable resource for researchers working on the development of advanced OLED technologies. The ongoing research into novel ligand designs and device architectures promises to further enhance the efficacy of platinum(II)-based OLEDs, paving the way for their broader application in displays, lighting, and beyond.
References
- 1. Recent advances in phosphorescent platinum complexes for organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 3. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 4. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Photophysical properties and OLED performance of light-emitting platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Efficiency Simplified Orange and White Organic Light-Emitting Devices Based on a Platinum(II) Complex | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oled-info.com [oled-info.com]
- 10. researchgate.net [researchgate.net]
- 11. oled-info.com [oled-info.com]
- 12. Recent advances in highly-efficient near infrared OLED emitters - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Solid-state near infrared emitting platinum(ii) complexes as either an ultrathin or singly doped phosphorescence emitting layer in hybrid white OLEDs exhibiting high efficiency and colour rendering index - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Platinum (II) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of platinum (II) in biological matrices is paramount for preclinical and clinical studies of platinum-based anticancer drugs. This guide provides an objective comparison of two prevalent analytical techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS). The information herein, supported by experimental data, aims to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the key performance parameters of ICP-MS and AAS for the quantification of platinum in biological samples.
| Performance Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomic Absorption Spectrometry (AAS) |
| Limit of Detection (LOD) | 0.001 µg/L - 0.50 µg/L[1][2] | ~0.1 µg/g of wet tissue[3] |
| Limit of Quantification (LOQ) | As low as 1.0 ng/mL[4] | 5 ng/mL (plasma ultrafiltrate), 10 ng/mL (plasma), 50 ng/mL (urine)[5] |
| Linearity (r²) | > 0.999[2] | > 0.993[5] |
| Precision (%RSD or %CV) | < 6% (RSD)[1], 0.02-1.9% (repeatability), 0.52-1.53% (intermediate precision)[2] | < 8% (intra-assay), < 9% (inter-assay) for plasma[5] |
| Accuracy (% Recovery) | 97.7 ± 6.9%[6], 83.5–105.1%[2] | 102.4 ± 4.0%[6] |
| Determination Limit | 0.05 ng/mL[6] | 200 ng/mL[6] |
Note: The performance parameters can vary depending on the specific instrument, matrix, and experimental conditions.
Experimental Workflow
The general workflow for the quantification of platinum (II) in biological samples involves several key stages, from sample collection to data analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of platinum (II) in biological samples using ICP-MS and AAS.
Method 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace levels of elements.[7] It is often considered the "gold standard" for elemental analysis due to its high sensitivity, selectivity, and wide linear dynamic range.[8]
1. Sample Preparation (Microwave-Assisted Acid Digestion):
-
Weigh approximately 50 mg of the biological sample (e.g., tissue, blood, serum) into a clean digestion vessel.[2]
-
Add a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) in a 3:1 (v/v) ratio (e.g., 900 µL HNO₃ and 300 µL HCl).[2]
-
For cellular samples, a validated method involves digestion with nitric acid.
-
Seal the vessels and place them in a microwave digestion system.
-
Ramp the temperature to 90°C and hold for 60 minutes.[2]
-
After cooling, dilute the digested sample with deionized water to a suitable volume for analysis.
2. Instrumentation and Analysis:
-
Use an ICP-MS instrument equipped with a standard sample introduction system.
-
Prepare external calibration standards by serially diluting a certified platinum standard solution. The standards should cover the expected concentration range of the samples.
-
Aspirate the blank, standards, and samples into the plasma.
-
Monitor the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt) to ensure accurate quantification and to check for potential isobaric interferences.
-
Acquire data in triplicate for each sample and average the results.[9]
3. Data Analysis and Quality Control:
-
Generate a linear regression calibration curve from the external standards. The coefficient of determination (R²) should be ≥ 0.99.[9]
-
Quantify the platinum concentration in the samples based on the calibration curve.
-
Include quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the run.
Method 2: Atomic Absorption Spectrometry (AAS)
AAS is a robust and cost-effective technique for elemental analysis.[10] Flameless AAS (Graphite Furnace AAS) is particularly suitable for determining platinum in biological fluids.[5]
1. Sample Preparation:
-
Urine: Dilute the urine sample with 10% HCl.[5]
-
Plasma: Apply a matrix modifier, such as 5% Triton X-100, to the graphite (B72142) furnace platform before adding the plasma sample.[5]
-
Plasma Ultrafiltrate: Pre-concentrate the sample on the platform before the ashing and atomization steps to enhance sensitivity.[5]
2. Instrumentation and Analysis:
-
Use a flameless atomic absorption spectrometer equipped with a graphite furnace and a platinum hollow cathode lamp.
-
Set the instrument parameters (e.g., drying, ashing, and atomization temperatures and times) specifically for the matrix being analyzed.
-
Prepare a series of calibration standards in the appropriate matrix. The calibration should be linear over the working range (e.g., 5-150 ng/mL).[5]
-
Inject a known volume of the prepared sample or standard into the graphite tube.
3. Data Analysis and Validation:
-
Measure the absorbance of the samples and standards.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of platinum in the samples from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, and stability according to established guidelines.[5]
Logical Relationship of Method Validation
The cross-validation of analytical methods is crucial to ensure the reliability and comparability of data.
Conclusion
Both ICP-MS and AAS are powerful techniques for the quantification of platinum in biological samples. ICP-MS offers superior sensitivity and is ideal for studies requiring the detection of ultra-trace levels of platinum.[6][7] AAS, particularly the flameless technique, provides a reliable and cost-effective alternative for routine analysis, especially when sample concentrations are within the parts per million range.[10] The choice between these methods should be based on the specific requirements of the study, including the expected platinum concentration, sample matrix, available instrumentation, and budget. Proper method validation and cross-validation are essential to ensure the generation of accurate and reproducible data in drug development and research.
References
- 1. Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis for platinum in biological material by flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of platinum derived from cisplatin in human plasma ultrafiltrate using derivatization with diethyldithiocarbamate and liquid chromatography coupled with electrospray ionization tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Validation of an AAS method for the determination of platinum in biological fluids from patients receiving the oral platinum derivative JM216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of three different methods for measurement of tissue platinum level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
A Comparative Guide to Novel Platinum (II) Anticancer Agents vs. Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel platinum (II) anticancer agents against the benchmark clinical drug, cisplatin (B142131). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways.
Comparative Cytotoxicity: A Quantitative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values of promising novel platinum (II) compounds in comparison to cisplatin across a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity (IC50, µM) in Ovarian and Colon Cancer Cell Lines
| Compound/Drug | A2780 (Ovarian) | A2780cisR (Ovarian, Cisplatin-Resistant) | HT29 (Colon) | HCT-116 (Colon) |
| Cisplatin | 1.1 ± 0.1 | 7.8 ± 0.9 | 9.3 ± 1.2 | 6.43 µM |
| 56MESS | 0.095 ± 0.008 | 0.18 ± 0.02 | 0.047 ± 0.005 | Not Reported |
| 47OMESS(II) | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound [II] | Not Reported | Not Reported | Not Reported | 6.43 µM |
Table 2: Cytotoxicity (IC50, µM) in Lung, Breast, and Melanoma Cancer Cell Lines
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | A375 (Melanoma) |
| Cisplatin | 4.73 µM | 6.48 µM | >50 | >50 |
| 56MESS | Not Reported | Not Reported | Not Reported | Not Reported |
| 47OMESS(II) | 0.43 ± 0.03 | Not Reported | 0.31 ± 0.02 | 0.28 ± 0.02 |
| 47OMESS(IV) | 0.35 ± 0.02 | Not Reported | 0.24 ± 0.01 | 0.21 ± 0.01 |
| Compound [II] | 4.73 µM | 6.48 µM | Not Reported | Not Reported |
Data compiled from multiple sources. Experimental conditions (e.g., incubation time) may vary between studies.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies in mouse xenograft models demonstrate the potential of novel platinum (II) agents to suppress tumor growth more effectively than cisplatin.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Cisplatin | A549 Xenograft | Not Specified | 52% | [1] |
| Compound [I] | A549 Xenograft | Not Specified | 26% | [1] |
| Compound [II] | A549 Xenograft | Not Specified | 42% | [1] |
| 56MESS | Oral Cancer Xenograft | Not Specified | Higher than cisplatin | [2] |
Mechanisms of Action: Beyond DNA Damage
While cisplatin primarily exerts its cytotoxic effects through the formation of DNA adducts, leading to cell cycle arrest and apoptosis, many novel platinum (II) complexes exhibit distinct and multifaceted mechanisms of action.
Signaling Pathways
Cisplatin-Induced Apoptosis: Cisplatin-induced DNA damage activates the p53 tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Novel Platinum (II) Agents - Alternative Pathways: Many novel agents demonstrate the ability to overcome cisplatin resistance by inducing cell death through different signaling cascades. For example, some compounds can induce apoptosis via the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins, independent of p53 activation.[3][4] Others have been shown to induce G2/M phase cell cycle arrest without triggering apoptosis.[2]
Caption: Alternative mechanisms of action for novel Pt(II) agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Novel platinum (II) compounds and cisplatin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a serial dilution of the platinum compounds and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-classical platinum-based compound 56MESS, with preferential cytotoxic effect on oral cancer cells by downregulating FACL4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin and beyond: molecular mechanisms of action and drug resistance development in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Disconnect Between Lab Bench and Living System: Correlating In Vitro and In Vivo Efficacy of Platinum (II) Complexes
A critical challenge in oncology drug development is the frequent disparity between a compound's performance in laboratory cell cultures (in vitro) and its effectiveness in a whole organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo efficacy of various platinum (II) complexes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. By examining established drugs like cisplatin (B142131) and satraplatin (B1681480) alongside novel complexes, we aim to illuminate the factors influencing this correlation and provide a framework for more predictive preclinical assessments.
The journey of a potential anti-cancer drug from a promising molecule to a clinical candidate is fraught with challenges, a primary one being the successful translation of in vitro findings to in vivo models. Platinum (II) complexes, a cornerstone of cancer chemotherapy, are no exception. While in vitro assays provide a rapid and cost-effective means to screen for cytotoxic activity, they often fail to replicate the complex physiological environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and host immune responses play a pivotal role in determining a drug's ultimate therapeutic window and efficacy.
This guide delves into the comparative efficacy of several platinum (II) complexes, presenting quantitative data from both in vitro and in vivo studies to highlight the nuances of their activity and the frequent disconnect between the two models.
Comparative Efficacy: A Tale of Two Environments
The following tables summarize the in vitro cytotoxicity (IC50 values) and corresponding in vivo anti-tumor activity of selected platinum (II) complexes. These data illustrate that potent in vitro activity does not always guarantee superior in vivo performance.
Table 1: In Vitro vs. In Vivo Efficacy of Satraplatin and a Novel Platinum (IV) Complex
| Compound | Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Outcome |
| Satraplatin | CT-26 (Murine Colon Carcinoma) | ~2-fold more active than Compound 1 | CT-26 Bearing Mice | Completely inactive |
| Compound 1 | CT-26 (Murine Colon Carcinoma) | Less active than Satraplatin | CT-26 Bearing Mice | Slight tumor growth delay |
| Satraplatin | L1210 (Murine Leukemia) | Potent activity in low µM range | N/A | N/A |
| Compound 1 | L1210 (Murine Leukemia) | Slightly higher cytotoxicity than satraplatin | N/A | N/A |
Data sourced from a comparative pharmacological investigation of platinum(IV) complexes.[1]
Table 2: In Vitro Cytotoxicity of Cisplatin and Satraplatin in Various Cancer Cell Lines
| Compound | Cell Line Type | In Vitro IC50 (µM) |
| Satraplatin | Human Cervical Cancer | 0.6 – 1.7 |
| Satraplatin | Human Ovarian Cancer | 1.7 (range 0.084 - 4.6) |
| Cisplatin | Human Ovarian Cancer | 3.5 (range 0.11 - 12.6) |
| Satraplatin | Androgen-Insensitive Prostate Cancer | 1 - 3 |
| Satraplatin | Androgen-Sensitive Prostate Cancer | 11 |
Data compiled from preclinical activity studies of satraplatin.[2][3]
Table 3: Correlation of Carboplatin (B1684641) Efficacy Across Different Preclinical Models
| In Vitro Model | Correlation with In Vivo Response (out of 6 cell lines) |
| 2D Monolayer | 3/6 |
| 3D Spheroids | 4/6 |
| Ex Vivo Tumor | 5/5 |
This table highlights that 3D ex vivo models show the best correlation with in vivo outcomes for carboplatin in epithelial ovarian cancer (EOC) cell lines.[4][5]
Experimental Protocols: The Foundation of Reliable Data
The methodologies employed in both in vitro and in vivo studies are critical for the generation of robust and comparable data. Below are detailed protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The platinum (II) complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
In Vivo Anti-Tumor Efficacy Studies: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^5 murine CT-26 cells) are injected subcutaneously into the flank of the mice.[1]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The platinum (II) complexes are administered to the mice through a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at specified doses and schedules (e.g., on days 4, 7, 11, and 14).[1]
-
Tumor Measurement: Tumor size is measured regularly (e.g., daily or every other day) using calipers. The tumor volume is calculated using the formula: (length × width²)/2.[1]
-
Toxicity Monitoring: The general health of the mice, including body weight and any signs of distress, is monitored throughout the experiment.
-
Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a certain size or at a predetermined time point. The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI) or as a delay in tumor growth.
Visualizing the Mechanisms of Action and Experimental Design
To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by platinum complexes and a typical experimental workflow.
Caption: General signaling pathway of Platinum (II) complexes leading to apoptosis.
Caption: A typical experimental workflow for comparing in vitro and in vivo efficacy.
Conclusion
The data presented in this guide underscore the complexity of translating in vitro findings into in vivo success for platinum (II) complexes. While in vitro assays are indispensable for initial screening, they represent a simplified system. The case of satraplatin, which shows potent in vitro activity but is inactive in the CT-26 in vivo model, is a stark reminder of this disconnect.[1] Conversely, the strong correlation between 3D ex vivo models and in vivo outcomes for carboplatin suggests a path forward for more predictive preclinical testing.[4][5]
For researchers and drug development professionals, a multi-faceted approach is crucial. This includes utilizing more physiologically relevant in vitro models, such as 3D spheroids or organoids, and giving careful consideration to the pharmacokinetic and pharmacodynamic properties of the compounds early in the development process. By acknowledging and addressing the limitations of each model system, we can improve the predictive power of preclinical studies and ultimately accelerate the delivery of effective cancer therapies to patients.
References
- 1. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Satraplatin: leading the new generation of oral platinum agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of platinum (II) and gold (I) complexes in catalytic applications.
A Comparative Guide to Platinum(II) and Gold(I) Complexes in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalytic transformations is a cornerstone of modern organic synthesis, with significant implications for drug discovery and materials science. Among the array of available catalysts, complexes of platinum(II) and gold(I) have emerged as exceptionally potent activators of unsaturated carbon-carbon bonds. Both metals function as carbophilic π-acids, yet they often exhibit distinct reactivity, selectivity, and functional group tolerance. This guide provides an objective, data-driven comparison of their catalytic performance in two key transformations: the cycloisomerization of enynes and the hydration of alkynes.
Overview of Catalytic Activity
Both platinum(II) and gold(I) complexes excel at activating alkynes toward nucleophilic attack. This shared mechanistic foundation makes them powerful tools for constructing complex molecular architectures.[1] However, subtle electronic differences, stemming in part from significant relativistic effects in gold, lead to divergent catalytic behaviors.[2] Gold(I) catalysts are generally considered more reactive, often promoting reactions under milder conditions and with lower catalyst loadings compared to their platinum(II) counterparts.[3] Conversely, platinum(II) can offer unique selectivity and, in some cases, catalyze transformations that are not readily achieved with gold.[4][5]
Comparative Performance Data
The following tables summarize quantitative data for the catalytic performance of representative platinum(II) and gold(I) complexes in enyne cycloisomerization and alkyne hydration reactions. The Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst, and the Turnover Frequency (TOF) is the TON per hour, providing a measure of catalyst speed and efficiency.
Enyne Cycloisomerization
Enyne cycloisomerization is a powerful reaction for the synthesis of carbo- and heterocyclic frameworks. Both Pt(II) and Au(I) are effective catalysts, though they can lead to different product distributions and require different conditions.
| Substrate | Catalyst | Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| 1,5-Enyne (Terminal Alkyne) | AuCl | 1 | CH₂Cl₂ | 25 | 1 | 95 | 95 | 95 | [6] |
| 1,5-Enyne (Internal Alkyne) | PtCl₂ | 5 | Toluene | 80 | 3 | 91 | 18.2 | 6.1 | [6] |
| 1,6-Enyne (Hydroxylated) | PtCl₂ | 5 | Dioxane | 100 | 0.5 | 81 | 16.2 | 32.4 | [7] |
| 1,6-Enyne (Hydroxylated) | (PPh₃)AuCl/AgSbF₆ | 5 | CH₂Cl₂ | 0 | 0.5 | 84 | 16.8 | 33.6 | [7] |
| 1,5-Enyne (Pivalate) | PtCl₂ | 10 | Toluene | 80 | 12 | 75 (Major product: no migration) | 7.5 | 0.6 | [4] |
| 1,5-Enyne (Pivalate) | [IPrAu(NCMe)]SbF₆ | 5 | CH₂Cl₂ | 20 | 0.5 | 92 (Major product: migration) | 18.4 | 36.8 | [4] |
Analysis: The data indicates that Au(I) catalysts can be significantly more active (higher TOF) and efficient (lower catalyst loading) than Pt(II) catalysts for certain enyne cycloisomerizations, often proceeding at room temperature or below.[6][7] Furthermore, the choice of metal can fundamentally alter the reaction outcome, as seen in the pivalate-substituted 1,5-enyne where Pt(II) and Au(I) yield different constitutional isomers as the major product.[4]
Alkyne Hydration
The hydration of alkynes is an atom-economical method for synthesizing ketones and aldehydes. While historically catalyzed by toxic mercury(II) salts, both Pt(II) and Au(I) complexes have emerged as highly effective and less toxic alternatives.[8]
| Substrate | Catalyst | Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| Phenylacetylene | IPrAuCl/AgBF₄ | 1 | 1,2-DCE | 25 | 24 | 95 | 95 | 4.0 | [9] |
| 1-Octyne | PtCl₄/CO | 2 | aq. Glyme | 108 | 20 | 85 | 42.5 | 2.1 | [10] |
| 1-Dodecyne | AuCl | 2 | Methanol | 65 | ~3 | >95 | >47.5 | >15.8 | [11] |
| Terminal Alkynes (General) | [(IPr)AuCl] | 0.5-2 | Dioxane/H₂O | 80 | 1-12 | 85-98 | 42.5 - 196 | 3.5 - 196 | [12] |
Analysis: Gold(I) catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, are highly efficient for alkyne hydration, operating under acid-free conditions with low catalyst loadings.[9][12] Platinum-based systems can also be effective but may require more forcing conditions, such as elevated temperatures and pressures, to achieve comparable results.[10]
Mechanistic Considerations & Divergent Reactivity
The primary catalytic cycle for both metals involves the π-activation of the alkyne, which renders it susceptible to nucleophilic attack. The resulting vinyl-metal intermediate is then typically protonated to release the enol product, which tautomerizes to the final carbonyl compound, regenerating the active catalyst.
Caption: General catalytic cycle for alkyne activation and hydration by Pt(II) or Au(I).
A compelling example of divergent reactivity is observed in the cycloisomerization of hydroxylated 1,5-allenynes. Here, the choice of metal dictates which unsaturated moiety is activated, leading to completely different molecular scaffolds from the same starting material.[5] Platinum(II) chloride selectively activates the alkyne, triggering an attack from the allene (B1206475) to form a bicyclo[3.1.0]hexanone derivative. In stark contrast, gold(I) catalysts activate the allene, leading to a nucleophilic attack by the hydroxyl group to furnish a dihydropyran ring system.[5]
Caption: Metal-controlled selectivity in the cycloisomerization of a 1,5-allenyne.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for evaluating and implementing catalytic methods. Below are representative procedures for enyne cycloisomerization and alkyne hydration.
Protocol: Gold(I)-Catalyzed 1,6-Enyne Cycloisomerization
This protocol is adapted from a general procedure for the cycloisomerization of 1,6-enynes using a [JohnPhosAu(I)] complex.[13]
Materials:
-
1,6-Enyne substrate
-
[JohnPhosAu(NCMe)]SbF₆ catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Triethylamine (quenching agent)
-
Inert atmosphere supplies (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Under an inert atmosphere, add the 1,6-enyne substrate (1.0 eq, 400 µmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the substrate in anhydrous dichloromethane (4 mL).
-
To the stirred solution at 23 °C, add the gold(I) catalyst, [JohnPhosAu(NCMe)]SbF₆ (0.02 eq, 8.0 µmol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 30 minutes to a few hours), quench the reaction by adding one drop of triethylamine.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by column chromatography on silica gel to isolate the desired cyclized product.
Protocol: Platinum-Catalyzed Hydration of a Terminal Alkyne
This protocol is adapted from a procedure for the hydration of alkynes using a Pt(IV) precatalyst under CO pressure, which is believed to form the active Pt(II) species in situ.[10]
Materials:
-
Terminal alkyne substrate (e.g., 1-Octyne)
-
Platinum(IV) chloride (PtCl₄)
-
1,2-Dimethoxyethane (Glyme), 92% aqueous solution
-
Carbon Monoxide (CO) gas, high purity
-
High-pressure autoclave with stirring and heating capabilities
Procedure:
-
Place a solution of PtCl₄ (0.02 eq, 0.15 mmol) in 2 mL of 92% aqueous glyme into the high-pressure autoclave.
-
Add the alkyne substrate (1.0 eq, 7.5 mmol) to the vessel.
-
Seal the autoclave and flush the system three times with carbon monoxide gas.
-
Pressurize the autoclave to 200 psi with carbon monoxide.
-
Place the autoclave in a pre-heated oil bath at 108 °C.
-
Stir the reaction mixture vigorously (350-400 rpm) for the required time (e.g., 20 hours).
-
After the reaction period, cool the autoclave to room temperature and carefully vent the CO pressure in a fume hood.
-
Transfer the reaction mixture and concentrate it under reduced pressure to remove the solvent and unreacted starting material.
-
Purify the resulting crude ketone by distillation or column chromatography.
Caption: A generalized workflow for a laboratory-scale catalytic experiment.
Conclusion
Both platinum(II) and gold(I) complexes are indispensable tools in modern catalysis, particularly for the functionalization of alkynes and related π-systems.
-
Gold(I) complexes often provide superior activity, allowing for transformations under exceptionally mild conditions with high efficiency and turnover frequencies. Their selectivity can be finely tuned through the choice of ligands and counterions.
-
Platinum(II) complexes , while sometimes requiring more forcing conditions, offer a complementary reactivity profile. They can provide access to unique products not attainable with gold catalysts and demonstrate excellent performance in specific applications like hydrosilylation and certain cycloisomerizations.[4][14]
The choice between a platinum(II) and a gold(I) catalyst is therefore not a matter of inherent superiority but is dictated by the specific substrate, the desired transformation, and the required reaction conditions. A thorough understanding of their distinct mechanistic tendencies allows researchers to harness their respective strengths to achieve the desired molecular complexity with precision and efficiency.
References
- 1. Tuning Activity and Selectivity during Alkyne Activation by Gold(I)/Platinum(0) Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Au- and pt-catalyzed cycloisomerizations of 1,5-enynes to cyclohexadienes with a broad alkyne scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platinum- and gold-catalyzed cycloisomerization reactions of hydroxylated enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
evaluating the cross-resistance of cancer cells to different platinum (II) drugs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of three widely used platinum (II) anticancer agents: cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular mechanisms, this document aims to be a valuable resource for researchers investigating platinum drug resistance and developing novel therapeutic strategies.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of drug potency. The development of resistance is marked by an increase in the IC50 value. Cross-resistance occurs when resistance to one drug confers resistance to another. The following tables summarize the IC50 values for cisplatin, carboplatin, and oxaliplatin in well-established sensitive and resistant cancer cell lines.
Ovarian Cancer Model: A2780 Cell Lines
The A2780 (sensitive) and A2780cisR (cisplatin-resistant) ovarian cancer cell lines are a common model for studying platinum resistance.
| Cell Line | Drug | IC50 (µM) | Resistance Factor (RF) |
| A2780 (Sensitive) | Cisplatin | 1.40 ± 0.11[1] | - |
| Carboplatin | 17 ± 6.01 | - | |
| Oxaliplatin | Data not available | - | |
| A2780cisR (Resistant) | Cisplatin | 7.39 ± 1.27[1] | 5.3 |
| Carboplatin | 100 ± 4.375 | 5.8 | |
| Oxaliplatin | Data not available | - |
Resistance Factor (RF) is calculated as IC50 (Resistant Line) / IC50 (Sensitive Line). A higher RF indicates a greater degree of resistance.
Colon Cancer Model: HCT116 Cell Lines
| Cell Line | Drug | IC50 (µM) |
| HCT116 (Wild Type) | Oxaliplatin | 0.49 |
| HCT116 (CHK2 KO) | Oxaliplatin | 6 |
Note: Comparative data for cisplatin and carboplatin in this specific CHK2 knockout model was not available in the reviewed literature.
Mechanisms of Platinum Drug Cross-Resistance
Resistance to platinum-based drugs is a complex, multifactorial process. Several key cellular changes contribute to a reduced efficacy of these agents, often leading to cross-resistance among them. The primary mechanisms include:
-
Reduced Intracellular Accumulation : Cancer cells can decrease the uptake of platinum drugs or increase their efflux.[2] This is often mediated by copper transporters like CTR1 (influx) and ATP7A/ATP7B (efflux).[1] Altered expression of these transporters can limit the amount of drug reaching its primary target, DNA.[1]
-
Increased Drug Inactivation : Intracellular detoxification systems can neutralize platinum drugs. Molecules like glutathione (B108866) (GSH) and metallothioneins can bind to platinum agents, preventing them from interacting with DNA.[2]
-
Enhanced DNA Repair : Once platinum drugs form adducts with DNA, cancer cells can upregulate DNA repair pathways, such as the nucleotide excision repair (NER) system, to remove these lesions and mitigate the cytotoxic effect.
-
Altered Apoptotic Pathways : Resistance can also arise from defects in the signaling pathways that trigger apoptosis (programmed cell death) following DNA damage.[2]
While cisplatin and carboplatin often show a high degree of cross-resistance due to their similar mechanisms of action, oxaliplatin can sometimes retain activity in cisplatin-resistant cells.[3] This is attributed to its different chemical structure, particularly the diaminocyclohexane (DACH) ligand, which forms bulkier DNA adducts that may be less efficiently recognized by cellular repair mechanisms.
Below is a diagram illustrating the key signaling pathways involved in platinum drug resistance.
Caption: Key cellular pathways contributing to platinum drug resistance.
Experimental Protocols
Accurate evaluation of drug resistance relies on robust and reproducible experimental methods. The following section details the protocol for a standard cell viability assay used to determine IC50 values.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Cancer cell lines (e.g., A2780 and A2780cisR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Cisplatin, Carboplatin, Oxaliplatin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a predetermined optimal density (e.g., 4,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of each platinum drug in complete culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations.
-
Include untreated wells (medium only) as a negative control.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the drug incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells using the formula: (OD of treated cells / OD of control cells) * 100.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
The workflow for this experimental protocol is illustrated below.
Caption: Standard experimental workflow for determining IC50 values using the MTT assay.
References
- 1. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Platinum (II) Complexes Under Physiological Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of three widely used platinum (II) anticancer agents—cisplatin (B142131), carboplatin, and oxaliplatin (B1677828)—under simulated physiological conditions. Understanding the stability of these complexes is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for off-target toxicities. This document summarizes key quantitative data, details common experimental protocols for stability assessment, and illustrates the primary signaling pathway activated by these drugs.
Comparative Stability of Platinum (II) Complexes
The stability of platinum (II) complexes under physiological conditions (pH 7.4, 37°C, in the presence of chloride ions) is critical to their mechanism of action. These complexes undergo aquation, a process where a ligand (such as chloride) is replaced by a water molecule, forming a more reactive species that can bind to DNA. The rate of this activation and subsequent reactions with other biological molecules dictates the drug's efficacy and side-effect profile.
The table below summarizes the stability of cisplatin, carboplatin, and oxaliplatin in human plasma or blood, providing a quantitative comparison of their half-lives.
| Platinum (II) Complex | Medium | Temperature (°C) | pH | Half-life (t½) | Key Observations |
| Cisplatin | Human Plasma | 37 | 7.4 | ~0.88 hours[1] | Hydrolyzes relatively quickly, leading to high reactivity and significant plasma protein binding (approximately 95% after 24 hours)[2]. |
| Carboplatin | Human Plasma | 37 | 7.4 | Slower than cisplatin | The dicarboxylate ligand is more stable, resulting in a slower aquation rate compared to cisplatin[3]. This leads to lower reactivity and less extensive plasma protein binding (~40% after 24 hours)[2]. |
| Oxaliplatin | Human Blood | 37 | ~7.4 | ~1.6 hours (for ultrafilterable platinum)[4] | The diaminocyclohexane (DACH) ligand influences its stability and reactivity profile. It is less reactive with DNA compared to cisplatin but exhibits a different spectrum of activity and toxicity[5]. |
Experimental Protocols for Stability Assessment
The stability of platinum (II) complexes is most commonly evaluated using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Stability Analysis
HPLC is a robust technique for separating and quantifying the parent platinum complex from its degradation products over time.
Principle: A sample of the platinum complex incubated under physiological conditions is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (column) and the mobile phase. The concentration of the intact complex is measured by a detector (typically UV-Vis) and plotted over time to determine its degradation rate and half-life.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the platinum (II) complex in an appropriate solvent (e.g., water for cisplatin, 5% dextrose solution for oxaliplatin).
-
Dilute the stock solution to the desired final concentration in a pre-warmed (37°C) physiological buffer (e.g., phosphate-buffered saline, pH 7.4) or human plasma.
-
Incubate the sample at 37°C.
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
To stop the degradation reaction, immediately quench the sample, for example, by adding a solution that derivatizes the platinum complex or by rapid freezing.
-
If working with plasma, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation to obtain a clear supernatant.[6]
-
Inject the supernatant into the HPLC system.
-
Typical HPLC Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[6]
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where the platinum complex absorbs (e.g., 254 nm for cisplatin).[6]
-
Temperature: The column is usually maintained at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact platinum complex at each time point.
-
Plot the natural logarithm of the concentration of the intact complex versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aquation Studies
NMR spectroscopy, particularly ¹H and ¹⁹⁵Pt NMR, is a powerful tool for observing the structural changes of platinum complexes in solution, such as the replacement of a chloride ligand with a water molecule (aquation).
Principle: The chemical environment of the nuclei within the platinum complex changes upon aquation, leading to shifts in their resonance frequencies in the NMR spectrum. By monitoring these changes over time, the kinetics of the aquation process can be determined.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the platinum (II) complex in a deuterated physiological buffer (e.g., phosphate-buffered D₂O, pD 7.4) to the desired concentration.
-
The use of ¹⁵N-labeled complexes can enhance the sensitivity and resolution of the NMR spectra, particularly for monitoring the Pt-N bond.[8]
-
Place the sample in an NMR tube and maintain the temperature at 37°C using the NMR spectrometer's temperature control unit.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The appearance of new signals or changes in the chemical shifts of existing signals corresponding to the amine protons on the ligands can be used to monitor the progress of aquation.
-
For a more direct observation of the platinum center, ¹⁹⁵Pt NMR can be used, although it is a less sensitive nucleus.
-
-
Data Analysis:
-
Integrate the signals corresponding to the parent complex and the aquated species at each time point.
-
The relative concentrations of each species can be determined from the integral values.
-
Plot the concentration of the parent complex versus time to determine the rate of aquation.
-
Signaling Pathway and Experimental Workflow Diagrams
DNA Damage Response (DDR) Pathway
Platinum (II) complexes exert their cytotoxic effects primarily by forming adducts with DNA, which triggers a complex signaling network known as the DNA Damage Response (DDR). This pathway attempts to repair the DNA damage, but if the damage is too extensive, it can lead to cell cycle arrest and apoptosis.
References
- 1. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 3. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Circuit Stability of 5-Fluorouracil and Oxaliplatin in Support of Hyperthermic Isolated Hepatic Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 7. Ultra-sensitive speciation analysis of inorganic platinum-chloride complexes in platinum-based drugs by HPLC-ICP-MS | EVISA's News [speciation.net]
- 8. DSpace [research-repository.griffith.edu.au]
A Comparative Toxicity Profile of Novel Platinum (II) Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy is continually evolving, with a significant focus on the development of novel platinum (II) coordination complexes that can overcome the limitations of established drugs like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828). The primary goals for these new agents are to enhance cytotoxicity against resistant tumors and, crucially, to reduce the severe side effects associated with current treatments, such as nephrotoxicity, neurotoxicity, and myelosuppression. This guide provides a comparative analysis of the toxicity profiles of emerging platinum (II) compounds, supported by experimental data, to aid in the evaluation and selection of promising candidates for further development.
Comparative Cytotoxicity and Selectivity
A critical aspect of a novel anticancer agent's potential is its ability to selectively target cancer cells while minimizing harm to healthy tissues. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency, while the selectivity index (SI) — the ratio of the IC50 in normal cells to that in cancer cells — provides an indication of its therapeutic window. An SI value greater than 2 is generally considered indicative of selective anticancer activity.[1]
Below are tables summarizing the in vitro cytotoxicity and selectivity of several novel platinum (II) complexes compared to cisplatin and oxaliplatin across a range of human cancer and normal cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel Platinum (II) Complexes Against Various Human Cancer Cell Lines
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | ES-2 (Ovarian) | A2780 (Ovarian) | A2780R (Cisplatin-Resistant Ovarian) |
| Cisplatin | ~2.5 - 8.5[2][3] | ~9.6 - 18.4[3][4] | 63.1[1] | ~1.3[3] | ~1.1[5] | ~11.5[5] |
| Oxaliplatin | - | - | - | - | - | - |
| Complex 1 (trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II)) | ~3.3[3] | ~0.9[4] | - | ~0.2[3] | - | - |
| Complex 2 ([Pt(HL4)Cl]·H2O) | 10.1[1] | 11.2[1] | 8.1[1] | - | - | - |
| 47OMESS(II) | 7-20 fold more active than cisplatin[6] | - | 7-20 fold more active than cisplatin[6] | - | - | - |
| cis-[Pt(A9opy)Cl2] | - | - | - | - | Highly Active[7] | Highly Active[7] |
| cis-[Pt(A9pyp)(dmso)Cl2] | - | - | - | - | Highly Active[7] | Highly Active[7] |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are a representative range from the cited literature.
Table 2: Selectivity Index (SI) of Novel Platinum (II) Complexes
| Compound/Drug | Normal Cell Line | Cancer Cell Line | SI Value | Reference |
| Cisplatin | PBMC | MDA-MB-231 | 0.7 | [1] |
| Cisplatin | MRC-5 | MCF-7 | ~1 | [3] |
| Cisplatin | MRC-5 | ES-2 | ~1 | [3] |
| Cisplatin | MRC-5 | A549 | ~1 | [3] |
| Complex 1 (trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II)) | MRC-5 | MCF-7 | ~3.0 | [3] |
| Complex 1 (trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II)) | MRC-5 | ES-2 | ~1.7 | [3] |
| Complex 1 (trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II)) | MRC-5 | A549 | ~1 | [3] |
| Complex 2 ([Pt(HL4)Cl]·H2O) | PBMC | MDA-MB-231 | 5.2 | [1] |
| 47OMESS(IV) (a Pt(IV) derivative) | MCs | A549, MDA-MB-231, A375 | 17-22 fold greater than cisplatin | [6] |
Mechanisms of Toxicity and Cellular Response
The cytotoxic effects of platinum-based drugs are primarily attributed to their ability to form adducts with DNA, which subsequently inhibits DNA replication and transcription, ultimately leading to cell death.[8] However, the efficacy of these drugs is often hampered by cellular resistance mechanisms, including reduced drug accumulation, increased detoxification, and enhanced DNA repair.[9]
Novel platinum (II) complexes are being designed to overcome these resistance mechanisms. For instance, compounds like cis-[Pt(A9opy)Cl2] have demonstrated high accumulation and DNA adduct formation even in cisplatin-resistant cell lines, suggesting an ability to bypass resistance pathways.[7] Furthermore, some new platinum complexes induce apoptosis through signaling pathways that may differ from those activated by cisplatin, potentially offering an advantage in tumors with dysfunctional apoptotic machinery.
Experimental Protocols
To ensure the reproducibility and comparability of toxicity profiling studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Platinum compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the platinum compounds in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the platinum compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the platinum compounds at their respective IC50 concentrations for a defined period.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Cellular Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental processes involved in toxicity profiling, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative toxicity profiling of new platinum (II) compounds.
Caption: Simplified signaling pathway for apoptosis induced by new platinum (II) compounds.
Conclusion
The development of novel platinum (II) compounds holds significant promise for advancing cancer therapy. The data presented in this guide highlight several new complexes with superior cytotoxicity and, importantly, improved selectivity indices compared to clinically used platinum drugs. The detailed experimental protocols provide a framework for the standardized evaluation of these and future compounds. The visualized pathways and workflows offer a conceptual understanding of the mechanisms and processes involved in their preclinical assessment. Continued research focusing on compounds that exhibit high efficacy in resistant models and favorable toxicity profiles in preclinical in vivo studies will be crucial for identifying the next generation of platinum-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monofunctional Platinum(II) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary studies on the toxicity and metabolism of palladium and platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Reproducibility of Platinum (II) Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of catalytic reactions is a cornerstone of reliable and scalable chemical synthesis. In the realm of platinum (II) catalysis, ensuring consistent performance is critical for applications ranging from pharmaceutical manufacturing to materials science. This guide provides an objective comparison of the reproducibility of three common classes of platinum (II) catalyzed reactions: hydrosilylation, hydrogenation, and cross-coupling. The performance is evaluated based on reported yields, catalyst stability, and reusability, supported by detailed experimental protocols.
Comparative Performance Data
The following table summarizes the quantitative data for representative platinum (II) catalyzed reactions, offering a comparative view of their reproducibility under specific conditions.
| Reaction Type | Catalyst | Substrates | Solvent | Temp. (°C) | Yield (%) [Run 1] | Yield (%) [Run 5] | Key Observations on Reproducibility |
| Hydrosilylation | Karstedt's Catalyst (Pt₂(dvtms)₃) | Styrene (B11656), Dimethylphenylsilane (B1631080) | None | 20 | High (not specified) | Maintained Activity | The silica-supported Karstedt's catalyst demonstrates high stability and can be reused at least five times without a significant loss of catalytic activity.[1] |
| Hydrogenation | 1 wt% Pt/C | o-Chloronitrobenzene | Toluene (B28343)/Water | 80 | >99 (Conversion) | Not specified | Supported Pt/C catalysts show high activity and selectivity. Catalyst lifetime is influenced by the purity and structure of the carbon support and the pH of the catalyst precursor solution.[2] |
| Cross-Coupling | [Pd(PPh₃)₄] (Comparative Example) | Aryl Halides, Arylboronic Acids | Ethanol (B145695) | Ambient | >95 | >83 (Run 10) | While Pt(II) pincer complexes are explored for cross-coupling, comprehensive reproducibility data is scarce. In contrast, palladium catalysts for Suzuki-Miyaura coupling show excellent recyclability, with some heterogeneous catalysts being reused up to 10 times with minimal loss of activity.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the key reactions cited in this guide.
Protocol 1: Hydrosilylation of Styrene with Dimethylphenylsilane
Catalyst: Silica-supported Karstedt's Catalyst
Procedure:
-
To a 5 mL vessel, add dimethylphenylsilane (3 mmol), styrene (3 mmol), and the silica-supported Karstedt's catalyst (0.02 g, 1.9 wt% Pt).[1]
-
Stir the mixture at 30°C.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, NMR).
-
Upon completion, the product can be isolated by fractional distillation.[1]
-
For catalyst recycling, decant the product solution, leaving the solid catalyst in the vessel. The catalyst can then be recharged with fresh reactants for the next run.[1]
Protocol 2: Hydrogenation of o-Chloronitrobenzene
Catalyst: 1 wt% Platinum on Activated Carbon (Pt/C)
Procedure:
-
In a clean, dry reactor, combine o-chloronitrobenzene (250 g), 1 wt% Pt/C catalyst (0.1 g based on platinum content), sodium hydroxide (B78521) (20 g), water (60 g), and toluene (80 ml).[2]
-
Flush the reactor three times with hydrogen gas.
-
Heat the reactor to the desired temperature (e.g., 80°C).[2]
-
Maintain the reaction under a hydrogen atmosphere with stirring.
-
Monitor the formation of the product, 2,2'-dichlorohydrazobenzene, and the main side-product, o-chloroaniline, using liquid chromatography.[2]
Protocol 3: Suzuki-Miyaura Cross-Coupling (Palladium-Catalyzed Comparative Example)
Catalyst: Merrifield Resin Supported Phenanthroline-Palladium(II) Complex
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the resin-supported palladium catalyst (0.01 mmol, 1 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at ambient temperature under aerobic conditions.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the catalyst can be recovered by simple filtration, washed, and reused for subsequent reactions. This particular catalyst has been shown to be recyclable for at least 10 cycles with only a minor decrease in yield.[3]
Visualizing Reproducibility Assessment and Reaction Mechanisms
To better understand the workflows and chemical transformations involved, the following diagrams have been generated.
Caption: A general workflow for assessing the reproducibility and stability of a heterogeneous catalyst.
Caption: The catalytic cycle of the Chalk-Harrod mechanism for Pt(II)-catalyzed hydrosilylation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium(II) and Platinum(II) Complexes Bearing ONS-Type Pincer Ligands: Synthesis, Characterization and Catalytic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex [organic-chemistry.org]
A Comparative Guide to Inter-Laboratory Validation of Platinum (II) Quantification Assays
This guide provides a detailed comparison of two prevalent analytical techniques for the quantification of platinum (II) in biological matrices: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS). The information presented is synthesized from single-laboratory validation studies to offer researchers, scientists, and drug development professionals a comprehensive overview of each method's performance characteristics and experimental protocols. While direct inter-laboratory comparison data for these specific assays is limited in the public domain, this guide serves as a valuable resource for selecting an appropriate method and understanding the key validation parameters.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data for ICP-MS and AAS based on published validation studies. It is important to note that these values are representative and can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Comparison of Key Performance Metrics for Platinum (II) Quantification
| Performance Metric | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomic Absorption Spectrometry (AAS) |
| Lower Limit of Quantification (LLOQ) | 0.01 - 18.0 ng/mL[1] | 5 - 50 ng/mL[2] |
| Linear Dynamic Range | 0.025 - 100 µg/L[1][3] | 5 - 150 ng/mL[2] |
| Accuracy (% Recovery) | 85 - 115%[4][5] | ~100% (with acid treatment)[6] |
| Precision (% RSD) | < 15%[1][4] | < 15%[6] |
| Recovery | 97.7 ± 6.9%[7] | 102.4 ± 4.0%[7] |
| Sample Throughput | High (multi-element capability) | Low (single-element analysis) |
| Matrix Effects | Generally lower | Can be significant |
Table 2: Reported Determination Limits in a Comparative Study
| Analytical Technique | Determination Limit (ng/mL) |
| ICP-MS | 0.05[7] |
| ICP-AES | 50[7] |
| AAS | 200[7] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing experimental results. The following sections outline typical protocols for platinum (II) quantification using ICP-MS and AAS.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol
This protocol describes a common workflow for the analysis of platinum in biological samples such as plasma, urine, and tissues.
1. Sample Preparation (Microwave-Assisted Acid Digestion):
-
Accurately weigh approximately 0.1 - 0.5 g of the biological sample into a microwave digestion vessel.
-
Add a mixture of high-purity concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).[3]
-
Seal the vessels and place them in a microwave digestion system.
-
Ramp the temperature to approximately 200°C and hold for 15-20 minutes.[5]
-
After cooling, quantitatively transfer the digested sample to a clean polypropylene (B1209903) tube.
-
Dilute the sample to a final volume with deionized water. The final acid concentration should be around 2-5%.
-
Spike the sample with an internal standard (e.g., iridium, bismuth) to correct for instrumental drift.[5]
2. ICP-MS Analysis:
-
Instrument Tuning: Optimize the ICP-MS instrument parameters (e.g., RF power, gas flow rates, lens voltages) to achieve maximum sensitivity and stability for platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).
-
Calibration: Prepare a series of calibration standards by spiking blank matrix digest with known concentrations of a certified platinum standard. The calibration curve should bracket the expected sample concentrations.
-
Sample Analysis: Introduce the prepared samples, blanks, and quality control (QC) samples into the ICP-MS.
-
Data Acquisition: Acquire data for the selected platinum isotopes and the internal standard.
-
Quantification: Calculate the platinum concentration in the samples using the calibration curve and correcting for the internal standard response.
Atomic Absorption Spectrometry (AAS) Protocol
This protocol outlines a typical procedure for platinum quantification using electrothermal (graphite furnace) AAS (ET-AAS), which is more sensitive than flame AAS for this application.
1. Sample Preparation:
-
For plasma or urine samples, a simple dilution with a solution containing a matrix modifier (e.g., 0.2% Triton X-100) is often sufficient.[6]
-
For tissue samples, acid digestion similar to the ICP-MS protocol may be required, followed by dilution.
-
For ultrafiltrate samples, a pre-concentration step by evaporating the sample on the graphite (B72142) platform may be used to enhance sensitivity.[2]
2. AAS Analysis:
-
Instrument Setup: Install a platinum hollow cathode lamp and set the monochromator to the primary analytical wavelength for platinum (265.9 nm).
-
Graphite Furnace Program: Optimize the temperature program for the graphite furnace, including drying, pyrolysis (ashing), atomization, and cleaning steps. Typical pyrolysis and atomization temperatures for platinum are around 1400°C and 2550°C, respectively.[6]
-
Calibration: Prepare a set of calibration standards in the same matrix as the samples.
-
Sample Analysis: Inject a small, precise volume (e.g., 20 µL) of the prepared sample, blank, or standard into the graphite tube.
-
Data Acquisition: Initiate the furnace program and measure the peak absorbance of the platinum signal during the atomization step.
-
Quantification: Determine the platinum concentration in the samples from the calibration curve. The method of standard additions may be used to overcome matrix interferences.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for platinum quantification using ICP-MS and AAS.
References
- 1. A validated inductively coupled plasma mass spectrometry (ICP-MS) method for the quantification of total platinum content in plasma, plasma ultrafiltrate, urine and peritoneal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hylapharm.com [hylapharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of three different methods for measurement of tissue platinum level - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Platinum (II) Ion Waste
This guide provides essential safety protocols, logistical plans, and step-by-step procedures for the proper disposal of waste containing Platinum (II) ions, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety, minimizing environmental impact, and enabling the recovery of a valuable precious metal.
Immediate Safety and Handling Protocols
When handling any waste containing platinum compounds, particularly Platinum (II) ions, stringent safety measures must be observed to prevent personal exposure and environmental contamination.
1. Designated Work Area: All handling of platinum-containing waste should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk.
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is necessary to mitigate the hazards associated with platinum compounds.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Platinum Waste (e.g., precipitates, contaminated labware) | Safety glasses with side shields | Nitrile or butyl gloves | Laboratory coat | NIOSH-approved P100 particulate respirator for dust-generating procedures |
| Handling Aqueous Platinum (II) Solutions | Chemical splash goggles and face shield | Nitrile or butyl gloves (thicker gauge recommended) | Chemical-resistant laboratory coat or apron | Work in a certified chemical fume hood |
| Cleaning Contaminated Glassware | Chemical splash goggles | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
3. Spill Management: Have appropriate spill cleanup materials, such as absorbent pads and designated hazardous waste containers, readily available in the designated work area. In case of a spill, avoid all personal contact and clean up immediately, wearing the appropriate PPE.[1]
Step-by-Step Disposal and Recovery Plan
Due to its high economic value, the primary method for the disposal of platinum is recovery and recycling.[2] The following procedure outlines the steps for safe handling, precipitation from aqueous solutions, and collection for recovery.
Step 1: Waste Segregation and Collection
-
Dedicated Containers: Collect all waste streams containing Platinum (II) ions in clearly labeled, dedicated, and leak-proof containers.
-
Aqueous Waste: Keep all aqueous solutions containing Platinum (II) ions separate from other laboratory waste streams.
-
Solid Waste: Contaminated solid waste, such as gloves, filter paper, and paper towels, should be double-bagged in clear plastic bags and clearly labeled as "Hazardous Waste: Contains Platinum".[2]
Step 2: Chemical Precipitation of Aqueous Platinum (II) Waste
For dilute aqueous solutions, Platinum (II) ions can be converted to solid, elemental platinum metal through chemical reduction. This process, known as precipitation, allows for the separation and recovery of the platinum. Sodium borohydride (B1222165) is a common and effective reducing agent for this purpose.[1][2]
Experimental Protocol: Precipitation of Platinum (II) with Sodium Borohydride
Objective: To reduce dissolved Platinum (II) ions to solid platinum metal for recovery.
Materials:
-
Aqueous waste solution containing Platinum (II) ions
-
Sodium borohydride (NaBH₄) solution (freshly prepared, e.g., 1 M in 0.1 M NaOH)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Deionized water
Procedure:
-
Preparation: Place the beaker containing the aqueous platinum waste on a magnetic stir plate within a chemical fume hood. Begin stirring the solution.
-
pH Adjustment (Optional but Recommended): While stirring, slowly adjust the pH of the solution. The optimal pH for reduction can vary, but a neutral to slightly acidic pH is often effective.
-
Reduction: Slowly add the freshly prepared sodium borohydride solution dropwise to the stirring platinum solution. A color change to dark brown or black indicates the formation of solid platinum nanoparticles.[2] The slow addition is crucial to control the reaction and particle size.
-
Completion: Continue adding the reducing agent until no further precipitation is observed. Allow the mixture to stir for an additional 30-60 minutes to ensure the reaction is complete.
-
Settling: Turn off the stirrer and allow the solid platinum particles to settle to the bottom of the beaker. Platinum is dense and should settle relatively quickly.[3]
Step 3: Collection of Precipitated Platinum
-
Filtration: Carefully decant the supernatant (the clear liquid above the solid). Filter the remaining liquid and the solid precipitate using a vacuum filtration setup.
-
Washing: Wash the collected solid platinum on the filter paper with deionized water to remove any residual salts.
-
Drying and Storage: Carefully transfer the filtered solid to a pre-weighed container and dry it in an oven at a low temperature (e.g., 80-100 °C). Once dry, the solid platinum powder should be stored in a clearly labeled, sealed container.
Step 4: Disposal of Remaining Liquid Waste
The remaining filtrate, while depleted of platinum, may still contain other chemicals and should be disposed of as hazardous waste according to your institution's and local regulations.
Step 5: Recovery and Recycling
Contact a certified precious metal refiner to arrange for the collection and recycling of the recovered platinum powder.[2] They will have specific requirements for accepting and processing the material.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of waste containing Platinum (II) ions.
Caption: Workflow for the safe disposal and recovery of this compound waste.
Regulatory Considerations
While platinum is not listed as one of the eight RCRA heavy metals, waste containing platinum compounds is still considered hazardous due to its reactivity and potential toxicity.[4][5][6] Therefore, it is imperative to manage this waste from "cradle-to-grave," meaning the generating facility is responsible for the waste throughout its entire lifecycle, including transportation, treatment, and final disposal.[5][6] Always adhere to your institution's specific hazardous waste management policies and local, state, and federal regulations.
References
- 1. US5304233A - Recovery of platinum group metals (PGM) from acidic solutions by reduction precipitation with sodium borohydride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. saimm.co.za [saimm.co.za]
- 4. scholarly.org [scholarly.org]
- 5. researchgate.net [researchgate.net]
- 6. goldrefiningforum.com [goldrefiningforum.com]
Essential Safety and Logistics for Handling Platinum (II) Ion
This guide provides crucial safety protocols and logistical plans for laboratory professionals, including researchers, scientists, and drug development professionals, working with Platinum (II) ion and its compounds. Adherence to these procedures is vital for ensuring personal safety, minimizing environmental impact, and maintaining experimental integrity. Platinum compounds, particularly platinum salts, are hazardous and can cause severe health effects, including respiratory and skin sensitization.[1][2][3]
Hazard Identification
Platinum (II) compounds present a range of health risks that necessitate careful handling.[1][4] The primary hazards associated with Platinum (II) chloride, a common source of the ion, are summarized below.
| Hazard Category | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] Acidic corrosives can result in deep burns that heal slowly.[1] |
| Eye Damage | Risk of serious eye damage.[1] |
| Sensitization | May cause sensitization by inhalation and skin contact, leading to allergic reactions.[1][2][5] This condition is sometimes referred to as "platinosis".[3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation, coughing, and choking.[1][2] |
| Chronic Effects | Cumulative effects may occur following repeated or long-term exposure.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following protocols provide step-by-step guidance for safe laboratory operations.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to mitigate the hazards posed by this compound. The appropriate PPE varies based on the physical form of the compound being handled.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Platinum (II) Compounds | Safety glasses with side shields.[3] | Nitrile, butyl, or polychloroprene gloves.[3] | Laboratory coat.[6] | NIOSH-approved particulate respirator (e.g., P100) for procedures that may generate dust.[6] Work in a certified chemical fume hood. |
| Handling Platinum (II) Solutions | Chemical splash goggles and a face shield.[6] | Nitrile or butyl gloves (thicker gauge recommended for prolonged contact).[6] | Chemical-resistant laboratory coat or apron.[6] | Work in a certified chemical fume hood.[6] |
Experimental Protocols: Safe Handling and First Aid
Handling Protocol:
-
Preparation: Designate a specific work area, such as a certified chemical fume hood, for handling platinum compounds.[6] Ensure safety showers and eyewash stations are nearby.[2]
-
Avoid Dust: When working with solids, handle them carefully to avoid the formation of dust.[2] Use tools like spatulas dedicated to platinum compounds to prevent cross-contamination.[6]
-
Ventilation: Always use platinum compounds in a well-ventilated area or under a fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not allow contaminated work clothing out of the workplace.
First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention if irritation or a rash occurs.[4][5]
-
Inhalation: Move the person to fresh air. If experiencing respiratory symptoms such as breathing difficulties, call a doctor or poison center.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate personnel from the area and move upwind.[1]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Clean up spills immediately.[1] For solid spills, use dry clean-up procedures and avoid generating dust.[3]
-
Collect the spilled material into a suitable, labeled container for waste disposal.[3]
Waste Disposal:
-
All waste contaminated with this compound should be treated as hazardous waste.[7]
-
Segregate waste by physical state (solid, liquid) and store it in clearly labeled, sealed containers in a designated accumulation area.[7]
-
Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected and treated as hazardous liquid waste.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to inquire about platinum recovery and recycling programs.[7][8]
Quantitative Data
Occupational Exposure Limits
Regulatory bodies have established exposure limits for platinum to protect workers.
| Organization | Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) | 0.002 mg/m³ (as Pt)[4] |
| ACGIH | Threshold Limit Value (TLV) | 0.002 mg/m³ (as Pt)[4] |
Visualizations
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation through to final disposal.
Platinum Salt Sensitization Pathway
Exposure to certain platinum salts can lead to a hypersensitivity reaction known as platinosis. This diagram outlines the progression from initial exposure to the development of symptoms.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Platinum Chloride - ESPI Metals [espimetals.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Platinum Recovery from Lab Sensors:- Specialty Metals Smelters and Refiner — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
